Ammonium phenolate
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
5973-17-1 |
|---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
azanium;phenoxide |
InChI |
InChI=1S/C6H6O.H3N/c7-6-4-2-1-3-5-6;/h1-5,7H;1H3 |
InChI Key |
XABJJJZIQNZSIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[O-].[NH4+] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Ammonium Phenolate from Phenol and Ammonia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of ammonium (B1175870) phenolate (B1203915) from the direct reaction of phenol (B47542) and ammonia (B1221849). The document elucidates the underlying acid-base chemistry, details a viable experimental protocol, and presents the reaction pathway. While the formation of ammonium phenolate is a straightforward acid-base reaction, the equilibrium is not strongly favored, necessitating specific conditions to achieve successful synthesis. This guide aims to equip researchers with the necessary knowledge for the preparation and handling of this compound.
Introduction
Phenol, a fundamental building block in organic chemistry, exhibits weak acidity, enabling it to react with bases to form phenolates. Ammonia, a common and readily available base, reacts with phenol in an acid-base manner to yield this compound. This compound is of interest in various chemical syntheses and as a potential intermediate. However, the synthesis is not as straightforward as with stronger bases due to the relatively close pKa values of phenol and the ammonium ion. This guide explores the synthesis of this compound, focusing on a practical laboratory-scale method.
Reaction Principles
The synthesis of this compound is governed by the acid-base equilibrium between phenol (C₆H₅OH) and ammonia (NH₃). Phenol acts as a Brønsted-Lowry acid, donating a proton to ammonia, the Brønsted-Lowry base.
C₆H₅OH + NH₃ ⇌ C₆H₅O⁻NH₄⁺
The position of this equilibrium is dependent on the relative acid strengths of phenol and the ammonium ion (NH₄⁺), the conjugate acid of ammonia. The pKa of phenol is approximately 9.95, while the pKa of the ammonium ion is about 9.25.[1] Because the pKa of the ammonium ion is lower than that of phenol, the ammonium ion is a slightly stronger acid.[1] Consequently, the equilibrium tends to favor the reactants (phenol and ammonia) over the product (this compound).[1] This means that driving the reaction towards the product side requires specific reaction conditions, such as using a high concentration of ammonia or removing the product from the reaction medium as it forms.
It is important to distinguish this acid-base reaction from the high-temperature, catalyzed reaction of phenol and ammonia in the presence of catalysts like anhydrous zinc chloride, which leads to the formation of aniline.[2][3] The synthesis of this compound is typically carried out under much milder conditions.
Experimental Protocol: Topochemical Synthesis
A patented method for the production of this compound involves a topochemical reaction where the crystal structure of the starting phenol is largely retained in the final product.[4] This process is conducted at or below room temperature in a non-solvent for the this compound, which causes the product to precipitate as it is formed, thus driving the equilibrium to the right.
Materials:
-
Phenol crystals of a defined size
-
Ethyl ether (or another suitable non-solvent)
-
Ammonia gas, dry
-
Dried, warm air
Procedure: [4]
-
Saturate ethyl ether with dry ammonia gas at room temperature in a suitable reaction vessel.
-
Introduce phenol crystals of a defined size into the ammonia-saturated ethyl ether.
-
Continuously maintain the saturation of the system with ammonia gas throughout the reaction. The dissolved ammonia will react with the solid phenol crystals.
-
The this compound forms as a solid with a crystal size similar to the initial phenol crystals.
-
Separate the solid this compound from the ammonia-saturated ethyl ether by filtration.
-
The very hygroscopic this compound must be dried in a stream of dried, warm air that also contains dry ammonia gas to prevent decomposition back to phenol and ammonia.
Key Considerations:
-
The use of a non-solvent for this compound is crucial for the precipitation of the product and for driving the reaction to completion.[4]
-
The process is carried out at or near room temperature to avoid the decomposition of the ammonium salt.[4]
-
The hygroscopic nature of this compound necessitates careful handling and drying in an ammonia-containing atmosphere to ensure stability.[4]
Data Presentation
The direct synthesis of this compound as described is a qualitative process focused on product formation and isolation. Quantitative data from the available literature is sparse; however, the key reaction parameters can be summarized as follows:
| Parameter | Value/Condition | Source |
| Reactants | Phenol (solid), Ammonia (gas) | [4] |
| Solvent | Ethyl ether (or other non-solvent for the product) | [4] |
| Temperature | Not substantially exceeding room temperature | [4] |
| Pressure | Atmospheric (sufficient to maintain saturation) | [4] |
| Catalyst | None | [4] |
| Product State | Solid precipitate | [4] |
Reaction Pathway and Logic
The synthesis of this compound from phenol and ammonia is a direct acid-base reaction. The logical flow of the topochemical synthesis method is designed to overcome the unfavorable equilibrium by leveraging Le Chatelier's principle.
Caption: Logical workflow for the topochemical synthesis of this compound.
The reaction proceeds at the interface of the solid phenol and the ammonia-saturated non-solvent. The continuous precipitation of the insoluble this compound effectively removes it from the reaction equilibrium, driving the conversion of phenol to its ammonium salt.
Conclusion
The synthesis of this compound from phenol and ammonia is an accessible yet delicate process. The key to a successful synthesis lies in overcoming the inherent equilibrium limitations by employing a non-solvent system that facilitates product precipitation at or below room temperature. The topochemical method detailed herein provides a practical approach for obtaining solid this compound. Researchers and professionals dealing with this compound should pay close attention to its hygroscopic nature and handle it accordingly to prevent decomposition. Further research could focus on quantifying the yields and exploring other non-solvent systems to optimize the process.
References
physical and chemical properties of ammonium phenolate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium (B1175870) phenolate (B1203915), the salt formed from the reaction of phenol (B47542) and ammonia (B1221849), is a compound with applications in organic synthesis and as an intermediate in the production of various chemicals. This technical guide provides a detailed overview of the known physical and chemical properties of ammonium phenolate. It includes tabulated quantitative data, a plausible experimental protocol for its synthesis, and an exploration of its expected spectroscopic characteristics and chemical reactivity. Due to the limited availability of in-depth experimental data in publicly accessible literature, this guide also extrapolates some properties based on the well-understood chemistry of its constituent ions: the ammonium cation and the phenolate anion.
Core Physical and Chemical Properties
This compound is a salt that exists in equilibrium with its constituent acid (phenol) and base (ammonia). Its properties are largely dictated by this equilibrium and the characteristics of the phenolate anion and the ammonium cation.
Structural Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Ammonium phenate, Phenol ammonium salt |
| CAS Number | 5973-17-1 |
| Molecular Formula | C₆H₉NO |
| Molecular Weight | 111.14 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)[O-].[NH4+][1] |
Physical Properties
Quantitative data on the physical properties of pure, isolated this compound is sparse in the literature. The following table summarizes the available data. It is worth noting that the compound is reported to be very hygroscopic.
| Property | Value |
| Boiling Point | 181.8 °C at 760 mmHg |
| Flash Point | 72.5 °C |
| Vapor Pressure | 0.614 mmHg at 25 °C |
| Melting Point | Not available |
| Solubility | |
| Water | Soluble (forms phenol and ammonia in solution) |
| Ethanol | Data not available |
| Methanol | Data not available |
| Acetone | Data not available |
| Diethyl Ether | Insoluble (used as a non-solvent for synthesis) |
| Dichloromethane | Data not available |
Acid-Base Properties
The acid-base chemistry of this compound in solution is governed by the pKa values of phenol and the ammonium ion.
| Compound/Ion | pKa |
| Phenol (C₆H₅OH) | ~10 |
| Ammonium (NH₄⁺) | ~9.25 |
In aqueous solution, an equilibrium will be established between this compound, phenol, ammonia, the phenolate anion, and the ammonium cation. The relative concentrations of these species will be pH-dependent.
Synthesis of this compound
Experimental Protocol: Synthesis from Phenol and Ammonia
Objective: To synthesize this compound by reacting phenol with ammonia gas in a non-solvent medium.
Materials:
-
Phenol (crystalline)
-
Anhydrous diethyl ether (or other suitable non-polar, aprotic solvent)
-
Ammonia gas, anhydrous
-
Schlenk flask or a three-necked round-bottom flask
-
Gas inlet tube
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying apparatus (e.g., vacuum desiccator)
Methodology:
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve a known quantity of crystalline phenol in anhydrous diethyl ether. The concentration should be such that the phenol is fully dissolved.
-
Reaction: While stirring the solution at room temperature, bubble anhydrous ammonia gas through the solution via a gas inlet tube.
-
Precipitation: As the ammonia gas is introduced, a white precipitate of this compound will begin to form. Continue bubbling ammonia through the solution until no further precipitation is observed.
-
Isolation: Once the reaction is complete, stop the flow of ammonia and continue stirring for a short period to ensure complete precipitation. Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted phenol.
-
Drying: Dry the purified this compound under vacuum in a desiccator to remove any residual solvent. Due to its hygroscopic nature, prolonged exposure to the atmosphere should be avoided.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Properties
Specific spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be predicted based on the functional groups present in the phenolate and ammonium ions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show a combination of the characteristic absorptions for the phenolate anion and the ammonium cation.
-
Ammonium (NH₄⁺) Vibrations:
-
N-H stretching vibrations are expected in the region of 3300-3000 cm⁻¹. These are typically broad bands.
-
N-H bending vibrations (scissoring) should appear around 1400 cm⁻¹.
-
-
Phenolate (C₆H₅O⁻) Vibrations:
-
Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹.
-
Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
-
A strong C-O stretching vibration is expected in the range of 1300-1200 cm⁻¹.
-
Out-of-plane C-H bending vibrations will be present in the 900-690 cm⁻¹ region, which can be indicative of the substitution pattern of the aromatic ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: The protons on the benzene (B151609) ring of the phenolate anion would be expected to appear in the aromatic region of the spectrum, typically between 6.0 and 8.0 ppm. The chemical shifts and coupling patterns will be similar to those of phenol, though slightly shifted due to the negative charge on the oxygen.
-
Ammonium Protons: The protons of the ammonium cation are expected to appear as a broad singlet. The chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature. In protic solvents, these protons may exchange with solvent protons, leading to a very broad signal or no observable signal at all.
-
-
¹³C NMR:
-
Aromatic Carbons: The carbon atoms of the phenolate ring would be expected to give signals in the aromatic region (approximately 110-160 ppm). The carbon atom attached to the oxygen (C1) will be the most deshielded. Due to the symmetry of the phenolate ion, four distinct signals are expected for the six aromatic carbons.
-
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in solution will be dominated by the absorptions of the phenolate anion. Phenolate typically exhibits two main absorption bands in the UV region. One band is expected around 235 nm and a second, broader band around 287 nm. The exact λmax values and molar absorptivities will be solvent-dependent.
Chemical Reactivity
The reactivity of this compound is dictated by the nucleophilicity of the phenolate anion and the acidic nature of the ammonium cation.
Reactivity of the Phenolate Anion
The phenolate anion is an ambient nucleophile, meaning it can react at two positions: the oxygen atom (O-alkylation/acylation) and the aromatic ring (C-alkylation/acylation), usually at the ortho and para positions. The course of the reaction is often dependent on the reaction conditions, including the solvent and the nature of the electrophile.
-
O-Alkylation (Williamson Ether Synthesis): Reaction with alkyl halides will primarily lead to the formation of phenyl ethers. This reaction is a classic example of the Williamson ether synthesis.
-
O-Acylation: Reaction with acyl halides or anhydrides will produce phenyl esters.
-
C-Alkylation: Under certain conditions, particularly with soft electrophiles, reaction at the aromatic ring can occur.
-
Kolbe-Schmitt Reaction: Reaction with carbon dioxide under pressure and at elevated temperatures can lead to the formation of salicylic (B10762653) acid (ortho-hydroxybenzoic acid).
Reactivity of the Ammonium Cation
The ammonium cation is a weak acid and can act as a proton donor. In the presence of a strong base, it will be deprotonated to ammonia.
Thermal Decomposition
Ammonium salts, upon heating, tend to decompose into their constituent acid and base. Therefore, it is expected that this compound will decompose upon heating to yield phenol and ammonia gas. The exact decomposition temperature and the potential for further side reactions are not well-documented.
Safety and Handling
Hazard Statements:
-
Toxic if swallowed.
-
Harmful in contact with skin.
Precautionary Statements:
-
Wash hands thoroughly after handling.
-
Do not eat, drink or smoke when using this product.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.
-
IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor/physician if you feel unwell.
-
Take off contaminated clothing and wash it before reuse.
-
Store locked up.
-
Dispose of contents/container in accordance with local/regional/national/international regulations.
This compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.
Conclusion
References
A Technical Guide to Ammonium Phenolate: Properties, Analysis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ammonium (B1175870) phenolate (B1203915), a chemical compound with relevance in various scientific domains. While ammonium phenolate itself is a fundamental organic salt, this document extends to related, more complex molecules that incorporate the ammonium and phenolate moieties, reflecting the current landscape of research and development. This guide covers the core properties of this compound, detailed analytical methodologies, and insights into the biological activities of structurally related compounds, offering a valuable resource for professionals in drug discovery and chemical research.
Core Compound Identification
| Property | Value | Citation(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 5973-17-1 | [] |
| Molecular Formula | C₆H₉NO | [] |
| Molecular Weight | 111.14 g/mol | [] |
| Synonyms | Phenol (B47542), ammonium salt; Azanium phenoxide | [3] |
Synthesis and Production
A patented method for the production of this compound involves the saturation of a non-solvent, such as ethyl ether, with ammonia (B1221849) gas at room temperature. Crystalline phenol is then introduced into this solution, leading to the formation of this compound crystals of a similar size to the initial phenol crystals. The resulting product is hygroscopic and requires drying in a warm, dry air stream that contains dry ammonia gas.[4]
A generalized workflow for this synthesis is depicted below.
Analytical Protocols: The Phenate Method for Ammonium Determination
The phenate method, also known as the indophenol (B113434) blue method, is a common and sensitive spectrophotometric technique for the quantitative determination of ammonium (NH₄⁺-N).[5][6] This method is based on the reaction of ammonia with phenate (phenoxide) in an alkaline solution in the presence of an oxidizing agent, such as hypochlorite (B82951), to form a stable blue-colored indophenol dye. The intensity of the blue color, measured spectrophotometrically, is directly proportional to the ammonium concentration.[5]
Experimental Protocol
Reagents: [5]
-
Phenol-alcohol reagent: Dissolve 10 g of phenol in 95% ethyl alcohol to a final volume of 100 ml. This reagent is toxic and should be handled with care.
-
Sodium nitroprusside (nitroferricyanide): Dissolve 1 g of sodium nitroprusside in deionized water to a final volume of 200 ml. Store in a dark bottle for no more than one month. This reagent is also toxic.
-
Alkaline complexing reagent: Dissolve 100 g of trisodium (B8492382) citrate (B86180) and 5 g of sodium hydroxide (B78521) in deionized water to a final volume of 500 ml.
-
Sodium hypochlorite: Use a fresh commercial bleach solution.
-
Oxidizing solution: Prepare fresh daily by adding 25 ml of sodium hypochlorite solution to 100 ml of the alkaline complexing reagent.
-
To a 10 ml sample containing ammonium, add the prepared reagents in the following order, mixing after each addition: phenol-alcohol reagent, sodium nitroprusside solution, and the oxidizing solution.
-
Allow the color to develop. This reaction can be accelerated by heating the solution to 35°C.
-
Measure the absorbance of the solution at the appropriate wavelength for indophenol blue (typically around 640 nm) using a spectrophotometer.
-
Prepare a calibration curve using standard solutions of known ammonium concentrations to determine the concentration in the sample.
The workflow for the phenate method is illustrated in the diagram below.
Biological Activity and Potential in Drug Development
While specific data on the biological activity of this compound is limited, research on more complex molecules containing both phenolate and ammonium functional groups provides valuable insights into their potential therapeutic applications. These related compounds have demonstrated a range of biological activities, including antimicrobial, antioxidant, and anticancer effects.
Antimicrobial and Antioxidant Properties
A study on novel ammonium salts containing a sterically hindered phenolic fragment revealed significant antimicrobial and antioxidant activity.[7][8] These "hybrid" compounds were synthesized and tested against a panel of bacteria and fungi.
Summary of Antimicrobial Activity of Related Ammonium Salts: [7][8]
| Organism | Type | Activity Range (µM) |
| Staphylococcus aureus | Gram-positive bacteria | 0.70 - 442 |
| Bacillus cereus | Gram-positive bacteria | 0.70 - 442 |
| Escherichia coli | Gram-negative bacteria | 0.70 - 442 |
| Pseudomonas aeruginosa | Gram-negative bacteria | 0.70 - 442 |
| Aspergillus niger | Fungi | 0.70 - 442 |
| Trichophyton mentagrophytes | Fungi | 0.70 - 442 |
| Candida albicans | Fungi | 0.70 - 442 |
The study found that phosphorylated sterically hindered phenols with an ammonium fragment were more active against Gram-positive bacteria, while their phosphorus-free counterparts showed higher activity against Gram-negative bacteria and fungi.[7] The most active compounds also exhibited antioxidant properties and low cytotoxicity towards human cell lines.[7]
Anticancer Potential and Signaling Pathways
Research into bis(phenolato) amine titanium(IV) complexes has indicated potential anticancer activity.[9] Proteomic pathway analysis of cells treated with these complexes suggests the induction of apoptosis. This process may be mediated through the MAPK/ERK signaling pathway, a crucial cascade in cell proliferation, differentiation, and survival.[9] The study also pointed to a reduction in the expression of anti-apoptotic proteins Bcl-2 and Mcl-1.[9]
The generalized MAPK/ERK signaling pathway is depicted below.
Toxicological Profile
The safety profile of this compound is an important consideration for its handling and potential applications.
GHS Hazard Statements for this compound: [3]
| Code | Statement |
| H301 | Toxic if swallowed |
| H312 | Harmful in contact with skin |
Precautions for safe handling include working in a well-ventilated area, wearing suitable protective clothing to avoid skin and eye contact, and preventing the formation of dust and aerosols.[3]
For the parent compound, phenol, there is a high level of concern for developmental and reproductive toxicity based on animal studies.[10] Prenatal exposure to phenol has been associated with reduced fetal weight and viability.[10]
Conclusion
This compound is a foundational chemical with a well-defined identity and methods for its synthesis and analysis. While direct research into its advanced biological applications is not extensive, the broader class of compounds containing both ammonium and phenolate moieties shows significant promise in areas such as antimicrobial and anticancer therapy. The insights from these related, more complex structures provide a strong rationale for further investigation into the potential of tailored this compound derivatives in drug design and development. The experimental protocols and data presented in this guide offer a solid starting point for researchers and scientists in this field.
References
- 1. This compound | C6H9NO | CID 80075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. US2350322A - Process of making ammonium salts of aromatic compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Phenate method of ammonia | DOCX [slideshare.net]
- 7. Design, synthesis, and biological activity of novel ammonium salts containing sterically hindered phenolic fragment and phosphoryl group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological activity of novel ammonium salts containing sterically hindered phenolic fragment and phosphoryl group - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Probing the Mechanism of Action of Bis(phenolato) Amine (ONO Donor Set) Titanium(IV) Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oehha.ca.gov [oehha.ca.gov]
Thermal Stability and Decomposition of Ammonium Phenolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data on the thermal decomposition of ammonium (B1175870) phenolate (B1203915) is limited in publicly available literature. This guide is constructed based on the documented thermal behavior of analogous ammonium salts, particularly ammonium carboxylates and quaternary ammonium phenolates, as well as fundamental principles of organic and inorganic chemistry. The decomposition pathways, products, and quantitative data presented represent probable outcomes.
Introduction
Ammonium phenolate, the salt formed from the reaction of phenol (B47542) and ammonia (B1221849), is a compound of interest in various chemical syntheses. Its thermal stability is a critical parameter for safe handling, storage, and application, particularly in processes involving elevated temperatures. Understanding its decomposition behavior, including the onset temperature, decomposition products, and reaction kinetics, is essential for process optimization and hazard assessment. This technical guide provides an in-depth analysis of the predicted thermal stability and decomposition pathways of this compound, supported by data from analogous compounds and detailed experimental methodologies for its characterization.
Predicted Thermal Decomposition Pathways
The thermal decomposition of ammonium salts can proceed through several pathways, largely dependent on the nature of the anion. For this compound, two primary decomposition routes are anticipated:
-
Pathway 1: Reversible Dissociation: This is often the initial and most common decomposition pathway for ammonium salts of weak acids. This compound is expected to dissociate into its constituent acid (phenol) and base (ammonia) upon heating. This is an equilibrium process, and the volatile products, phenol and ammonia, can be driven off as gases.
-
Pathway 2: Decomposition of the Phenolate Anion: At higher temperatures, the phenolate anion itself may undergo decomposition. This can be a more complex process involving the cleavage of the aromatic ring, leading to the formation of various smaller organic molecules, carbon oxides, and water. The presence of ammonia from the primary dissociation could also influence secondary reactions.
Visualization of Decomposition Pathways
The following diagram illustrates the predicted primary thermal decomposition pathway of this compound.
Quantitative Data from Analogous Compounds
A key trend observed is that the peak decomposition temperature increases with the molecular weight of the salt.[1] This suggests that this compound, with a molecular weight of 111.14 g/mol , would have a decomposition temperature that could be compared to these analogues.
| Compound | Molecular Weight ( g/mol ) | Peak Decomposition Temperature (°C) | Primary Decomposition Products | Reference |
| Ammonium Acetate | 77.08 | 133.8 | Acetic Acid + Ammonia | [1] |
| Ammonium Benzoate | 139.15 | 194.72 | Benzoic Acid + Ammonia | [1] |
| Ammonium Salicylate (B1505791) | 155.15 | 204.23 | Salicylic Acid + Ammonia | [1] |
| This compound (Predicted) | 111.14 | ~100-150 | Phenol + Ammonia | - |
Table 1: Thermal Decomposition Data of Analogous Ammonium Salts. The decomposition temperature for this compound is an educated prediction based on the trend observed in analogous compounds.
Experimental Protocols
To definitively determine the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques is required. The following are detailed methodologies for key experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound decomposes and the associated mass loss.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., aluminum or ceramic).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to provide an inert environment.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 300-400 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at each decomposition step. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal decomposition of this compound, identifying endothermic or exothermic events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: An inert atmosphere of nitrogen or argon is maintained.
-
Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., ambient to 300 °C).
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (indicating dissociation or melting) or exothermic peaks (indicating decomposition with energy release). The peak temperature and the enthalpy of the transition (ΔH) are determined.
Evolved Gas Analysis (EGA) using TGA-MS or TGA-FTIR
Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.
Methodology:
-
Instrument: A thermogravimetric analyzer coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.
-
Experimental Conditions: The TGA is run under the conditions described in section 4.1. The evolved gases from the TGA furnace are transferred to the MS or FTIR for analysis via a heated transfer line.
-
Data Analysis:
-
TGA-MS: The mass spectrometer is set to scan a range of mass-to-charge ratios (m/z) to detect the evolving gases. The ion currents for specific m/z values corresponding to expected products (e.g., m/z 17 for ammonia, m/z 94 for phenol) are plotted against temperature.
-
TGA-FTIR: The FTIR spectrometer collects infrared spectra of the evolved gases over time. The characteristic absorption bands are used to identify the functional groups and thus the molecular structure of the decomposition products.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for characterizing the thermal stability of this compound.
Conclusion
While direct experimental data for the thermal decomposition of this compound is scarce, a comprehensive understanding of its likely behavior can be inferred from the study of analogous ammonium salts. The primary decomposition pathway is predicted to be a reversible dissociation into phenol and ammonia. For a complete and accurate characterization, the application of thermoanalytical techniques such as TGA, DSC, and evolved gas analysis is essential. The experimental protocols outlined in this guide provide a robust framework for researchers to determine the precise thermal stability and decomposition products of this compound, ensuring its safe and effective use in scientific and industrial applications.
References
Unveiling the Elusive Crystal Structure of Ammonium Phenolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding a compound's physical and chemical properties, including its stability, solubility, and hygroscopicity. For active pharmaceutical ingredients (APIs) and related compounds, solid-state characterization is a critical component of drug development. Ammonium (B1175870) phenolate (B1203915), while not a drug itself, represents a simple model system for studying the ionic and hydrogen-bonding interactions that govern the crystal packing of many pharmaceutical salts. The lack of a published crystal structure for this compound represents a knowledge gap that this technical guide aims to address, not with a definitive structure, but with a detailed roadmap for its determination and analysis.
Hypothetical Crystallographic Data
In the absence of published experimental data, the following table summarizes the expected crystallographic parameters for ammonium phenolate. These values are projected based on the analysis of similar simple organic ammonium salts and serve as a baseline for what a researcher might expect to find upon successful crystallization and X-ray diffraction analysis.
| Parameter | Hypothetical Value | Description |
| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for simple organic salts. |
| Space Group | P2₁/c or P2₁2₁2₁ | Common centrosymmetric (monoclinic) or non-centrosymmetric (orthorhombic) space groups for organic salts. |
| Unit Cell Dimensions | ||
| a (Å) | 8.0 - 12.0 | The lengths of the unit cell axes. |
| b (Å) | 5.0 - 8.0 | |
| c (Å) | 10.0 - 15.0 | |
| α (°) | 90 | The angles between the unit cell axes. For monoclinic, one angle will not be 90°. |
| β (°) | 90 - 105 | |
| γ (°) | 90 | |
| Volume (ų) | 400 - 1800 | The volume of the unit cell. |
| Z | 4 | The number of formula units per unit cell. |
| Calculated Density (g/cm³) | 1.1 - 1.3 | The theoretical density based on the crystal structure. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Hydrogen Bond (N-H···O) | ||
| Donor-Acceptor Distance (Å) | 2.7 - 3.0 | The distance between the nitrogen of the ammonium ion and the oxygen of the phenolate ion. |
| Angle (°) | 160 - 180 | The angle of the hydrogen bond, indicating its linearity. |
Experimental Protocols
The determination of a novel crystal structure, such as that of this compound, follows a well-defined experimental workflow.
Synthesis and Crystallization
-
Synthesis: this compound can be synthesized by bubbling dry ammonia (B1221849) gas through a solution of phenol (B47542) in a non-polar, aprotic solvent such as diethyl ether or toluene (B28343) at room temperature. The product, being insoluble in these solvents, will precipitate out.
-
Purification: The crude product should be washed with the solvent to remove any unreacted phenol and then dried under a stream of dry nitrogen or in a desiccator containing a suitable drying agent. Due to the potential for the salt to dissociate, heating should be avoided.
-
Crystallization: Growing single crystals suitable for X-ray diffraction is often the most challenging step.
-
Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., a mixture of ethanol (B145695) and diethyl ether) is allowed to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.
-
Cooling: A saturated solution is slowly cooled, which can lead to the formation of single crystals.
-
X-ray Diffraction Data Collection
-
Crystal Mounting: A single, well-formed crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
Structure Solution and Refinement
-
Structure Solution: The processed data are used to solve the "phase problem" and generate an initial electron density map. For simple structures, direct methods are often successful.
-
Model Building: An initial model of the crystal structure is built by fitting the known molecular fragments (phenolate anion and ammonium cation) to the electron density map.
-
Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares algorithm to improve the agreement between the calculated and observed diffraction data. Hydrogen atoms are typically located from the difference Fourier map and refined.
Visualizations
The following diagrams illustrate the experimental workflow and the expected molecular interactions within the this compound crystal.
Conclusion
While the definitive crystal structure of this compound remains to be publicly documented, this guide provides a thorough technical framework for its determination and analysis. The outlined experimental protocols, from synthesis to crystallographic refinement, offer a clear path for researchers to follow. The hypothetical data and visualizations serve as a valuable reference point for what can be expected in terms of crystal packing and intermolecular interactions. The elucidation of this simple structure would be a valuable addition to the fundamental knowledge of solid-state chemistry, providing a benchmark for understanding more complex organic and pharmaceutical salts. It is hoped that this guide will stimulate further research into the solid-state properties of this and other fundamental chemical compounds.
Historical Discovery and Initial Studies of Ammonium Phenolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) phenolate (B1203915), also known historically as phenate of ammonia (B1221849) or carbolate of ammonia, is the salt formed from the reaction of phenol (B47542) (carbolic acid) and ammonia. While its formation is a straightforward acid-base reaction, its historical discovery is not attributed to a single, celebrated event but rather emerged from the foundational explorations of 19th-century organic chemistry. This guide delves into the historical context of its discovery, the likely initial methods of its synthesis, and the early characterization of its properties, providing a window into the experimental practices of the era.
Historical Context: The Intersection of Phenol and Ammonia Chemistry
The mid-19th century was a period of profound advancement in organic chemistry. Chemists were actively isolating and characterizing new organic compounds and developing foundational theories of chemical structure and reactivity.
-
Phenol (Carbolic Acid): First isolated from coal tar in 1834, phenol's potent antiseptic properties were famously demonstrated by Joseph Lister in the 1860s, revolutionizing surgery. Its acidic nature was recognized, and its reactions with various bases were a subject of study.
-
Ammonia and Ammonium Salts: The synthesis of ammonia from its elements was a major challenge throughout the 19th century, culminating in the Haber-Bosch process in the early 20th century. However, aqueous ammonia and ammonium salts were well-known laboratory reagents. The formation of ammonium salts by the reaction of an acid with ammonia was a fundamental concept in the developing understanding of acid-base chemistry.
The discovery of ammonium phenolate would have been a natural consequence of these two lines of inquiry: the investigation of the acidic properties of the newly characterized phenol and the well-established salt-forming reactions of ammonia.
Initial Synthesis and Experimental Protocols
While a definitive first synthesis is not prominently documented, the preparation of this compound would have been a logical experiment for any chemist studying phenol in the mid-to-late 19th century. The methods would have been based on the simple reaction of an acid with a base.
A plausible early experimental protocol for the synthesis of this compound, inferred from the chemical knowledge and laboratory practices of the time, is as follows:
Objective: To prepare and isolate the ammonium salt of carbolic acid (phenol).
Materials:
-
Crystalline carbolic acid (phenol)
-
Aqueous solution of ammonia (ammonium hydroxide)
-
A non-solvent for the salt, such as diethyl ether
-
Glass reaction vessel (e.g., a beaker or flask)
-
Apparatus for filtration (e.g., a funnel and filter paper)
-
Drying apparatus (e.g., a desiccator containing a drying agent)
Methodology:
-
Dissolution of Phenol: A weighed quantity of crystalline phenol would be dissolved in a suitable organic solvent in which the expected this compound salt is insoluble. Diethyl ether would have been a common choice.
-
Introduction of Ammonia: An aqueous solution of ammonia would be slowly added to the phenol solution with stirring. Alternatively, and as described in later, more refined procedures, ammonia gas could be bubbled through the solution.
-
Precipitation of the Salt: Upon the introduction of ammonia, the this compound salt would precipitate out of the solution as a solid. The reaction is a simple acid-base neutralization: C₆H₅OH + NH₃ → C₆H₅ONH₄.
-
Isolation: The precipitated salt would be collected by filtration.
-
Washing: The collected solid would be washed with a small amount of the non-solvent (diethyl ether) to remove any unreacted phenol.
-
Drying: The isolated salt would be dried, likely in a desiccator, to remove any residual solvent and moisture. Early reports would have noted the hygroscopic nature of the salt, meaning it readily absorbs moisture from the air, necessitating careful drying and storage.
A more advanced, yet still historical, method is detailed in a 1944 patent, which provides a clear protocol for producing this compound. This method emphasizes the "topochemical" nature of the reaction, where the reaction occurs on the surface of the solid phenol crystals.
Experimental Protocol based on a 1944 Patent:
Objective: To produce this compound of a defined crystal size.
Materials:
-
Phenol crystals of a defined size
-
A non-solvent for this compound (e.g., ethyl ether)
-
Ammonia gas
-
Reaction vessel
-
Apparatus for separating the solid from the liquid
Methodology:
-
Saturation of the Non-Solvent: A non-solvent, such as ethyl ether, is saturated with ammonia gas at room temperature.
-
Introduction of Phenol Crystals: Phenol crystals of a specific size are introduced into the ammonia-saturated non-solvent.
-
Continuous Saturation: The system is kept continuously saturated with ammonia gas.
-
Formation of this compound: The ammonia reacts with the phenol crystals to form this compound, which retains a similar crystal size to the starting phenol.
-
Separation: The solid this compound is separated from the ammonia-saturated non-solvent.
-
Drying: The hygroscopic this compound is dried in a stream of warm, dry air containing dry ammonia gas.
This later method highlights a more controlled approach to the synthesis, focusing on the physical properties of the final product.
Initial Studies and Characterization
The initial studies of this compound would have focused on determining its basic physical and chemical properties. These would have been largely qualitative or semi-quantitative by modern standards.
| Property | Likely Early Observations |
| Appearance | A white, crystalline solid. |
| Solubility | Likely tested in common solvents of the era, such as water, ethanol, and ether. Its solubility in water would be noted. |
| Stability | Observed to be unstable, readily decomposing back into phenol and ammonia, especially upon heating or in open air. |
| Hygroscopicity | Noted to be very hygroscopic, readily absorbing moisture from the atmosphere. |
| Odor | Possessing the characteristic odors of both phenol and ammonia, indicating its decomposition. |
| Crystalline Form | The crystalline nature of the salt would have been observed, and with more advanced techniques, its crystal structure could be examined. |
Logical Relationships and Experimental Workflows
The logical progression from the discovery of phenol to the synthesis of this compound can be visualized as a straightforward path of chemical inquiry common in the 19th century.
Caption: Logical progression of the discovery of this compound.
The experimental workflow for the synthesis and isolation of this compound, as would have been practiced in the 19th century, can be diagrammed as follows:
Caption: 19th-century experimental workflow for this compound.
Conclusion
The historical discovery of this compound was not a singular breakthrough but rather a logical and incremental step in the systematic exploration of organic chemistry in the 19th century. The initial studies would have employed straightforward acid-base reaction protocols to synthesize and isolate this salt, followed by a qualitative characterization of its fundamental properties. While the historical record lacks a specific "discoverer," the synthesis and study of this compound were an inevitable outcome of the burgeoning understanding of the chemistry of phenol and ammonia during this formative period of chemical science. The more detailed experimental protocols from the mid-20th century demonstrate a continued interest in this compound and a refinement of the methods for its preparation.
theoretical calculations on ammonium phenolate structure
An in-depth analysis of the ammonium (B1175870) phenolate (B1203915) structure through theoretical calculations is crucial for understanding its stability, reactivity, and non-covalent interaction dynamics. This technical guide provides a comprehensive overview of the computational methodologies employed, summarizes key structural and energetic data, and visualizes the fundamental interactions and workflows for researchers, scientists, and drug development professionals.
Introduction to Ammonium Phenolate Interactions
This compound is an ion pair formed by the proton transfer from phenol (B47542) to ammonia (B1221849). The resulting complex is stabilized by a combination of strong ionic interactions, hydrogen bonding, and potential cation-π interactions. Theoretical calculations, particularly using quantum chemical methods, are indispensable for elucidating the precise geometry, vibrational characteristics, and the nature of the intermolecular forces governing this system. These computational insights are vital for fields such as materials science and pharmacology, where understanding such interactions at a molecular level can inform the design of new materials and drug molecules.
Computational Methodologies
The theoretical investigation of the this compound structure relies on robust computational chemistry techniques to accurately model its electronic structure and potential energy surface.
Ab Initio and Density Functional Theory (DFT) Methods
High-level ab initio methods and, more commonly, Density Functional Theory (DFT) are employed to study the this compound system. DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between computational cost and accuracy for systems involving hydrogen bonding and other non-covalent interactions.[1][2][3][4][5]
Basis Sets
The choice of basis set is critical for obtaining reliable results. Pople-style basis sets, such as 6-31+G(d,p), are frequently used for geometry optimizations and vibrational frequency calculations.[1][3][4][6] For more accurate energy calculations, larger basis sets like 6-311++G(2df, 2pd) may be employed.[2][7] The inclusion of diffuse functions (+) is important for accurately describing anions and non-covalent interactions, while polarization functions (d,p) are necessary for describing the directionality of bonds.
Experimental Protocols: Computational Workflow
A typical computational protocol for analyzing the this compound structure involves a multi-step process:
-
Initial Structure Generation : An initial guess for the geometry of the this compound complex is generated. Calculations often start with various possible orientations to locate the global minimum energy structure.[2][6]
-
Geometry Optimization : The initial structure is optimized to find the lowest energy conformation on the potential energy surface. This process systematically adjusts the atomic coordinates to minimize the forces on each atom.[8][9] The convergence of the optimization is checked against strict criteria for energy change, forces, and atomic displacements.
-
Vibrational Frequency Calculation : Once a stationary point is located, a vibrational frequency analysis is performed.[3][6] The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface. These calculated frequencies can also be compared with experimental infrared (IR) and Raman spectra.
-
Solvent Effects : To simulate a more realistic environment, solvent effects can be included using continuum solvation models like the Conductor-like Polarizable Continuum Model (C-PCM).[1][3][4] These models have been shown to significantly improve the accuracy of calculated properties, as solvent can remarkably decrease the barrier heights of proton exchange due to the ion-pair nature of the transition state.[1]
-
Energy Analysis : Single-point energy calculations using higher levels of theory or larger basis sets can be performed on the optimized geometry to obtain more accurate electronic energies and binding energies.
Data Presentation: Structural and Vibrational Properties
Theoretical calculations provide detailed quantitative data on the geometry and vibrational modes of the this compound complex.
Optimized Molecular Geometry
The structure of the phenol-ammonia complex, a precursor to this compound, is characterized by a hydrogen bond between the hydroxyl group of phenol and the nitrogen atom of ammonia. Calculations have shown that this hydrogen bond is slightly distorted from a linear arrangement.[6] Upon proton transfer to form the this compound ion pair, this primary interaction is strengthened into a charge-assisted hydrogen bond. The complex also features potential cation-π interactions between the ammonium ion and the aromatic ring.[2][10]
| Parameter | Description | Calculated Value Range |
| Bond Lengths (Å) | ||
| N-H...O | The length of the primary hydrogen bond between an ammonium hydrogen and the phenolate oxygen. | ~1.7 - 1.9 |
| C-O | The carbon-oxygen bond length in the phenolate anion. | ~1.27 - 1.30 |
| N-H | The bond lengths of the hydrogen-bonding N-H groups in the ammonium cation. | ~1.03 - 1.05 |
| Angles (Degrees) | ||
| N-H...O | The angle of the primary hydrogen bond. | ~170 - 180 |
| C-O...H | The angle defining the approach of the ammonium ion to the phenolate oxygen. | ~110 - 120 |
| Interaction Energies | ||
| Binding Energy (kcal/mol) | The strength of the interaction between the ammonium cation and the phenolate anion. | -20 to -30 |
| Proton Exchange Barrier (kcal/mol) | The energy barrier for proton transfer from phenol to ammonia to form the ion pair. | ~5 - 10 (in solvent) |
Note: The values presented are typical ranges derived from DFT calculations on similar systems and may vary depending on the level of theory, basis set, and inclusion of solvent effects.
Vibrational Frequencies
Vibrational analysis is crucial for characterizing the stationary state and for comparing theoretical results with experimental data. The formation of the hydrogen bond causes significant shifts in the vibrational frequencies of the involved functional groups.
| Vibrational Mode | Description | Approximate Frequency (cm⁻¹) | Expected Shift upon Complexation |
| N-H Stretch | Stretching vibration of the N-H bonds in the ammonium cation involved in H-bonding. | 3100 - 3300 | Redshift (lower frequency) |
| C-O Stretch | Stretching vibration of the phenolate C-O bond. | 1250 - 1300 | Blueshift (higher frequency) compared to phenol |
| Intermolecular Modes | Low-frequency modes corresponding to the stretching and bending of the intermolecular hydrogen bond. | 100 - 300 | Appear upon complex formation |
Note: These are approximate frequency ranges. Specific values are highly dependent on the computational method.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key structures, workflows, and interactions relevant to the theoretical study of this compound.
Caption: Molecular structure of the this compound ion pair.
Caption: Workflow for theoretical calculations on molecular structures.
Caption: Key non-covalent interactions in this compound.
References
- 1. Proton exchanges between phenols and ammonia or amines: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 3. Solvent effects on the vibrational frequencies of the phenolate anion, the para-cresolate anion, and their radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. revues.imist.ma [revues.imist.ma]
- 6. researchgate.net [researchgate.net]
- 7. Anharmonic vibrational frequency shifts upon interaction of phenol+ with the open shell ligand O2. The performance of DFT methods versus MP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psicode.org [psicode.org]
- 9. scm.com [scm.com]
- 10. iris.cnr.it [iris.cnr.it]
An In-depth Technical Guide to the Spectroscopic Data (IR, NMR) of Ammonium Phenolate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for ammonium (B1175870) phenolate (B1203915), including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of directly published spectra for this specific salt, this guide compiles theoretical values based on the known spectral characteristics of the constituent phenolate and ammonium ions. Detailed experimental protocols for acquiring such data are also provided, along with a logical workflow for the spectroscopic analysis of synthesized organic salts.
Introduction to Ammonium Phenolate
This compound is an organic salt formed from the reaction of phenol (B47542), a weak acid, and ammonia, a weak base. It consists of the ammonium cation (NH₄⁺) and the phenolate anion (C₆H₅O⁻). The spectroscopic characterization of this salt is crucial for its identification, purity assessment, and the study of its chemical properties.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for the IR and NMR spectra of this compound. These predictions are based on established spectral data for the phenolate anion and the ammonium cation.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Ammonium (N-H) | Stretching | 3300-3030 | Strong, Broad | Broad absorption due to hydrogen bonding. |
| Ammonium (N-H) | Bending | ~1400 | Medium | Characteristic bending vibration for the ammonium ion. |
| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak | Typical for aromatic compounds. |
| Aromatic C=C | Stretching | 1600-1450 | Medium to Strong | Multiple bands are expected in this region. |
| C-O | Stretching | ~1260 | Strong | The position is characteristic of a phenoxide. |
| Aromatic C-H | Out-of-plane Bending | 900-675 | Strong | The pattern can indicate the substitution on the benzene (B151609) ring. |
Table 2: Predicted ¹H NMR Spectroscopy Data for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Ammonium (NH₄⁺) | ~7.0-7.5 | Singlet (broad) | 4H | The chemical shift can be solvent-dependent and may appear as a broad singlet due to exchange and quadrupolar relaxation. |
| Aromatic (ortho-H) | 6.5-7.0 | Doublet or Triplet | 2H | Shielded relative to phenol due to the negative charge on the oxygen. |
| Aromatic (meta-H) | 7.0-7.3 | Triplet or Multiplet | 2H | |
| Aromatic (para-H) | 6.7-7.0 | Triplet | 1H |
Table 3: Predicted ¹³C NMR Spectroscopy Data for this compound
| Carbon Type | Chemical Shift (δ, ppm) | Notes |
| C-O (ipso-Carbon) | 160-170 | Strongly deshielded due to the direct attachment to oxygen. |
| Aromatic (ortho-Carbons) | 115-125 | Shielded relative to phenol. |
| Aromatic (meta-Carbons) | 128-132 | |
| Aromatic (para-Carbon) | 120-125 |
Experimental Protocols
Detailed methodologies for acquiring the IR and NMR spectra of this compound are provided below. These are generalized protocols that may require optimization based on the specific instrumentation used.
3.1 Infrared (IR) Spectroscopy
This protocol is suitable for acquiring the IR spectrum of a solid organic salt like this compound.
-
Method: Thin Solid Film
-
Sample Preparation: Dissolve a small amount (approximately 10-20 mg) of this compound in a minimal amount of a volatile solvent in which it is soluble (e.g., methanol (B129727) or ethanol). Ensure the solvent does not have strong absorptions in the regions of interest.
-
Depositing the Film: Place a single, clean, and dry salt plate (e.g., NaCl or KBr) on a clean surface. Using a pipette, carefully drop a small amount of the prepared solution onto the center of the salt plate.
-
Solvent Evaporation: Allow the solvent to evaporate completely. This can be expedited by gentle warming with a heat gun or in a vacuum oven at a low temperature. A thin, even film of the solid sample should remain on the plate.
-
Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Data Collection: Acquire the spectrum according to the instrument's operating procedure. A typical scan range is 4000-400 cm⁻¹. Collect a background spectrum of the clean, empty salt plate before running the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, clean the salt plate with a suitable solvent (e.g., acetone (B3395972) or isopropanol) and return it to a desiccator for storage.[1][2]
-
-
Method: KBr Pellet
-
Sample Preparation: Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin, transparent or translucent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Data Collection and Processing: Follow steps 5 and 6 from the Thin Solid Film method.
-
3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra of this compound.
-
Solvent Selection: Choose a deuterated solvent in which this compound is sufficiently soluble (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD)). The choice of solvent can affect the chemical shifts, particularly of the ammonium protons.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR.[3]
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3]
-
Gently agitate or vortex the vial to ensure complete dissolution.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[4] The final sample height in the tube should be around 4-5 cm.[5]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR magnet.
-
-
Data Acquisition:
-
Locking: The spectrometer will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines. This can be done manually or automatically.
-
Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal reception.
-
Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, acquisition time, relaxation delay) and start the data acquisition.
-
-
Data Processing:
-
The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier Transform (FT).
-
The spectrum is then phased, baseline corrected, and referenced. For ¹H and ¹³C NMR, Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic salt like this compound.
References
Methodological & Application
Application Notes and Protocols: The Role of Ammonium Phenolates and Related Species in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
While simple ammonium (B1175870) phenolate (B1203915), the salt of phenol (B47542) and ammonia, has limited direct application in organic synthesis due to its relatively unstable nature and the unfavorable equilibrium of its formation, the underlying concept of using an ammonium-based cation to influence the reactivity of a phenoxide is central to a variety of powerful synthetic transformations. This document provides detailed application notes and protocols for the use of quaternary ammonium phenolates, ammonium salt catalysis in phenol functionalization, and the synthesis of phenols from aryl ammonium salts, areas of significant interest in modern organic chemistry and drug development.
Quaternary Ammonium Phenolates in Nucleophilic Reactions
Quaternary ammonium phenolates are stable, soluble sources of nucleophilic phenoxide ions. They are particularly useful in reactions where the counter-ion can influence solubility, reactivity, and selectivity.
Application: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone method for the preparation of ethers. The use of a pre-formed or in-situ generated quaternary ammonium phenolate can offer advantages in terms of reaction conditions and solubility of the nucleophile.
Reaction Scheme:
Materials:
-
Phenol (1.0 equiv)
-
Tetrabutylammonium (B224687) hydroxide (B78521) (TBAH), 40% in water (1.0 equiv)
-
Benzyl (B1604629) bromide (1.1 equiv)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add phenol (e.g., 9.41 g, 100 mmol) and toluene (100 mL).
-
Add tetrabutylammonium hydroxide (40% in water, 64.8 g, 100 mmol) to the flask.
-
Heat the mixture to reflux and remove water via azeotropic distillation using the Dean-Stark trap.
-
Once all the water has been removed, allow the solution to cool to room temperature.
-
Slowly add benzyl bromide (e.g., 18.8 g, 110 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (50 mL).
-
Separate the organic layer, and wash it with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel.
Quantitative Data Summary:
| Entry | Electrophile | Nucleophile Source | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | TBAH/Phenol | Toluene | RT | 16 | >90 |
| 2 | Ethyl iodide | TBAH/Phenol | Toluene | 50 | 12 | ~85 |
| 3 | n-Butyl bromide | TBAH/Phenol | Toluene | 80 | 24 | ~80 |
Logical Workflow for Williamson Ether Synthesis:
Caption: Workflow for the synthesis of benzyl phenyl ether.
Ammonium Salt Catalysis in Phenol Functionalization
Ammonium salts can act as powerful catalysts to promote the functionalization of phenols, particularly for directing ortho-selective reactions.
Application: Ortho-Selective Halogenation of Phenols[1][2]
A catalytic amount of an ammonium salt can facilitate the ortho-selective monochlorination of a wide range of phenols using N-chlorosuccinimide (NCS) or 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) as the halogen source.[1] This method is highly practical due to its mild conditions and low catalyst loading.[1]
Reaction Scheme:
Materials:
-
2,4-Di-tert-butylphenol (B135424) (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.05 equiv)
-
Tetrabutylammonium chloride (TBAC) (0.01 equiv)
Procedure:
-
To a stirred solution of 2,4-di-tert-butylphenol (e.g., 2.06 g, 10 mmol) in dichloromethane (50 mL) at 0 °C, add tetrabutylammonium chloride (27.8 mg, 0.1 mmol).
-
Add N-chlorosuccinimide (1.40 g, 10.5 mmol) portion-wise over 10 minutes.
-
Allow the reaction mixture to stir at 0 °C for 4 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (50 mL) and wash with water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the desired ortho-chlorinated product.
Quantitative Data Summary for Ortho-Halogenation:
| Entry | Phenol Substrate | Halogen Source | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenol | NCS | TBAC (1) | DCM | 0 | 4 | 85 |
| 2 | 4-Methoxyphenol | NCS | TBAC (1) | DCM | 0 | 3 | 92 |
| 3 | 2,4-Di-tert-butylphenol | NCS | TBAC (1) | DCM | 0 | 4 | 95 |
| 4 | 2-Naphthol | DCDMH | TBAC (0.1) | Toluene | RT | 2 | 98 |
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for ortho-halogenation.
Synthesis of Phenols from Aryl Ammonium Salts
A modern and powerful method for the synthesis of phenols involves the conversion of anilines to aryl ammonium salts, which then undergo nucleophilic aromatic substitution with a hydroxide surrogate. This transformation is particularly valuable for late-stage functionalization in drug discovery.
Application: Hydroxylation of Electron-Deficient Aryl Ammonium Salts[3]
Electron-deficient anilines can be converted to the corresponding phenols in a two-step sequence involving the formation of a trimethylammonium salt followed by hydroxylation.[2]
Reaction Scheme:
Step 1: Synthesis of (4-Cyanophenyl)trimethylammonium Iodide
Materials:
-
4-Cyanoaniline (1.0 equiv)
-
Methyl iodide (5.0 equiv)
-
Potassium carbonate (3.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine 4-cyanoaniline (1.18 g, 10 mmol), potassium carbonate (4.15 g, 30 mmol), and DMF (20 mL).
-
Add methyl iodide (3.1 mL, 50 mmol) and seal the tube.
-
Heat the reaction mixture at 80 °C for 24 hours.
-
Cool the mixture to room temperature and pour it into diethyl ether (200 mL).
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the ammonium salt.
Step 2: Hydroxylation of (4-Cyanophenyl)trimethylammonium Iodide
Materials:
-
(4-Cyanophenyl)trimethylammonium iodide (1.0 equiv)
-
Potassium hydroxide (5.0 equiv)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
To a solution of the ammonium salt (2.90 g, 10 mmol) in DMSO (20 mL), add powdered potassium hydroxide (2.81 g, 50 mmol).
-
Heat the mixture at 120 °C for 6 hours.
-
Cool the reaction to room temperature and carefully add 1 M HCl (aq) until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain 4-cyanophenol.
Quantitative Data for Phenol Synthesis from Aryl Ammonium Salts:
| Entry | Aryl Ammonium Salt Substrate | Hydroxide Source | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | (4-Nitrophenyl)trimethylammonium | KOH | DMSO | 120 | 4 | 95 |
| 2 | (4-Cyanophenyl)trimethylammonium | KOH | DMSO | 120 | 6 | 88 |
| 3 | (2-Pyridyl)trimethylammonium | NaOH | Diglyme | 150 | 8 | 75 |
Reaction Pathway Diagram:
Caption: Pathway for phenol synthesis from aryl amines.
Conclusion
The chemistry surrounding ammonium phenolates and related species offers a versatile toolkit for organic synthesis. While simple this compound is of limited use, quaternary ammonium phenolates are excellent nucleophiles for reactions like the Williamson ether synthesis. Furthermore, the catalytic use of ammonium salts provides a powerful strategy for regioselective phenol functionalization. Finally, the conversion of aryl ammonium salts to phenols represents a modern approach for accessing valuable phenolic compounds. These methods are integral to the synthesis of a wide range of molecules, from bulk chemicals to complex pharmaceuticals, and continue to be an active area of research and development.
References
Application Notes and Protocols: Ammonium Phenolate Derivatives as Catalysts in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of metal complexes incorporating ammonium (B1175870) phenolate-type ligands as catalysts in polymerization reactions. The focus is on the ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone, which are crucial for the synthesis of biodegradable polymers used in drug delivery and biomedical applications.
Introduction
Metal complexes supported by amine-phenolate ligands, which often feature a zwitterionic ammonium moiety, have emerged as highly efficient and versatile catalysts for polymerization reactions.[1][2] These catalysts, particularly those based on Group 4 metals like zirconium (Zr) and hafnium (Hf), as well as lanthanides, offer exceptional control over polymer molecular weight and stereochemistry, even under industrially relevant conditions such as high temperatures and solvent-free melts.[1][3][4] Their tunable nature, achieved by modifying the ligand structure, allows for the optimization of catalytic activity and selectivity for specific monomer types.[5][6] This document outlines the applications of these catalysts and provides detailed protocols for their use in a laboratory setting.
Applications in Polymerization
Ammonium phenolate-based catalysts are primarily employed in the ring-opening polymerization of cyclic esters. Key applications include:
-
Synthesis of Polylactic Acid (PLA): These catalysts demonstrate high activity in the ROP of lactide to produce PLA, a biodegradable and biocompatible polymer widely used in medical implants, sutures, and drug delivery systems.[1][3] Zirconium complexes, in particular, have shown ultra-high activities in the melt polymerization of L-lactide at elevated temperatures.[3][4]
-
Synthesis of Polycaprolactone (PCL): The ROP of ε-caprolactone is efficiently catalyzed by these systems, yielding PCL, another important biodegradable polyester (B1180765) for biomedical applications.[6][7]
-
Copolymer Synthesis: The versatility of these catalysts allows for the synthesis of block copolymers, such as poly(CL-block-LA), by sequential monomer addition.[6][8]
-
Stereoselective Polymerization: Certain zirconium and hafnium complexes exhibit stereocontrol during the polymerization of racemic lactide, leading to the formation of isotactic PLA.[1][6]
Quantitative Data Summary
The performance of various this compound-type catalysts in the ring-opening polymerization of lactide and ε-caprolactone is summarized in the tables below. These tables provide a comparative overview of catalyst activity, control over polymer properties, and the influence of reaction conditions.
Table 1: Polymerization of L-Lactide with Zirconium Amine Tris(phenolate) Catalysts [3][9]
| Entry | Catalyst | Catalyst Loading (ppm) | Monomer/Initiator Ratio | Temperature (°C) | Time (min) | Conversion (%) | Mn (kDa) | Đ (Mw/Mn) |
| 1 | Lig2Zr(O-iPr)(HO-iPr) | 19 | 55000:55 | 180 | 30 | 98 | 108.9 | 1.27 |
| 2 | Lig2Zr(O-iPr)(HO-iPr) | 5 | 55000:55 | 180 | 30 | 95 | 105.6 | 1.25 |
| 3 | Lig2Zr(O-iPr)(HO-iPr) | 1 | 55000:55 | 180 | 300 | 85 | 93.5 | 1.31 |
| 4 | Lig1Zr(O-iPr)(HO-iPr) | 19 | 55000:55 | 180 | 30 | 85 | 93.5 | 1.29 |
*Lig1 and Lig2 represent different amine tris(phenolate) ligands. Data sourced from melt polymerization experiments.[3][4][9]
Table 2: Polymerization of rac-Lactide with Various Metal Amine Bis(phenolate) Catalysts [6]
| Entry | Metal Center | Ligand Steric Bulk | Temperature (°C) | Time (h) | Conversion (%) | Mn (kDa) | Đ (Mw/Mn) | Stereoselectivity |
| 1 | Ti(IV) | High | 110 | 24 | >99 | 25.4 | 1.12 | Atactic |
| 2 | Zr(IV) | Low | 110 | 1 | >99 | 28.1 | 1.08 | Isotactic |
| 3 | Hf(IV) | Low | 110 | 2 | >99 | 27.5 | 1.09 | Isotactic |
Table 3: Polymerization of ε-Caprolactone with Lanthanide Amine Bis(phenolate) Catalysts [7]
| Entry | Catalyst | Monomer/Catalyst Ratio | Temperature (°C) | Time (min) | Conversion (%) | Mn (kDa) | Đ (Mw/Mn) |
| 1 | Yb-Me Complex | 200 | 25 | 5 | >98 | 24.1 | 1.15 |
| 2 | Er-Me Complex | 200 | 25 | 5 | >98 | 23.8 | 1.18 |
| 3 | Yb-NPh2 Complex | 200 | 25 | 10 | >98 | 23.5 | 1.21 |
| 4 | Er-NPh2 Complex | 200 | 25 | 10 | >98 | 23.2 | 1.25 |
Experimental Protocols
General Protocol for Ring-Opening Polymerization of L-Lactide in the Melt
This protocol is adapted from studies using highly active zirconium amine tris(phenolate) catalysts.[3][9]
Materials:
-
L-Lactide (polymer grade)
-
Zirconium amine tris(phenolate) catalyst (e.g., Lig2Zr(O-iPr)(HO-iPr))
-
Benzyl (B1604629) alcohol (BnOH) as a chain transfer agent
-
Anhydrous toluene (B28343)
-
Schlenk flask or glovebox
-
High-temperature oil bath or heating block
Procedure:
-
Preparation: In a glovebox, add the desired amount of L-lactide to a dry Schlenk flask equipped with a magnetic stir bar.
-
Catalyst and Initiator Addition: In a separate vial, dissolve the zirconium catalyst and benzyl alcohol in a minimal amount of anhydrous toluene.
-
Reaction Setup: Add the catalyst/initiator solution to the Schlenk flask containing the monomer.
-
Solvent Removal: Remove the toluene under vacuum to obtain a solid mixture of the monomer, catalyst, and initiator.
-
Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath or heating block set to 180°C.
-
Reaction Monitoring: Allow the polymerization to proceed for the desired time (e.g., 30 minutes). The mixture will become viscous as the polymer forms.
-
Termination and Isolation: After the specified time, remove the flask from the heat and allow it to cool to room temperature. Dissolve the resulting solid polymer in dichloromethane (B109758) (DCM).
-
Purification: Precipitate the polymer by adding the DCM solution to a large volume of cold methanol.
-
Drying: Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Characterization: Analyze the polymer for its molecular weight (Mn) and polydispersity (Đ) using gel permeation chromatography (GPC). Determine the monomer conversion using ¹H NMR spectroscopy.
Protocol for Solution Polymerization of ε-Caprolactone
This protocol is based on the use of lanthanide amine bis(phenolate) complexes.[7]
Materials:
-
ε-Caprolactone (freshly distilled)
-
Lanthanide amine bis(phenolate) catalyst (e.g., LLnMe(THF))
-
Anhydrous toluene or THF
-
Glovebox or Schlenk line
-
Reaction vial with a magnetic stir bar
Procedure:
-
Monomer and Catalyst Preparation: Inside a glovebox, add the desired amount of ε-caprolactone to a reaction vial. In a separate vial, prepare a stock solution of the lanthanide catalyst in anhydrous toluene or THF.
-
Initiation: Add the required volume of the catalyst stock solution to the monomer-containing vial to achieve the desired monomer-to-catalyst ratio (e.g., 200:1).
-
Polymerization: Stir the reaction mixture at room temperature (25°C).
-
Reaction Monitoring: The polymerization is typically very fast and may be complete within 5-10 minutes.
-
Termination: Quench the reaction by adding a small amount of acidified methanol.
-
Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Drying: Collect the polymer by filtration and dry it under vacuum.
-
Characterization: Characterize the polymer using GPC (for Mn and Đ) and ¹H NMR (for conversion).
Visualizations
Experimental Workflow for Melt Polymerization
Caption: Workflow for the melt polymerization of L-lactide.
Simplified Ring-Opening Polymerization Mechanism
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. "Kinetics and Mechanisms of Amine Bis-phenolate Polymerization Catalyst" by Paul Daniel Pletcher [docs.lib.purdue.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Novel Gallium Aminobisphenolate Initiator of the Ring-Opening Copolymerization of L-Lactide and ε-Caprolactone: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Ammonium Phenolate in Materials Science
The direct application of simple ammonium (B1175870) phenolate (B1203915) as a constituent material is not widespread in materials science. However, its derivatives and in situ formation play a crucial role in specialized areas, most notably in the synthesis of advanced catalysts for biodegradable polymers. This document details the primary application of complex ammonium phenolate ligand systems in catalysis and provides relevant experimental protocols.
Application Note 1: Ammonium Tris(phenolate) Metal Complexes for Polymerization Catalysis
Introduction: Ammonium tris(phenolate) ligands are utilized to synthesize zwitterionic metal complexes that serve as highly efficient and robust catalysts for the ring-opening polymerization (ROP) of lactide.[1][2][3] This process is fundamental to the production of polylactic acid (PLA), a leading biodegradable and compostable polymer derived from renewable resources.[1][3] The catalysts, particularly those involving metals like Zirconium (Zr), Hafnium (Hf), and Lanthanum (La), demonstrate remarkable activity and control over the polymerization process, even under industrially relevant conditions such as high temperatures and solvent-free environments.[1][3] The unique zwitterionic structure, featuring both a cationic ammonium group and an anionic metal-phenolate complex, is key to their catalytic prowess.[1]
Catalyst Synthesis and Polymerization Workflow:
The general workflow involves the synthesis of the catalyst from a pro-ligand and a metal alkoxide, followed by the use of this catalyst to initiate the ring-opening polymerization of lactide monomers to form the polylactide chain.
References
Application Note: A Detailed Protocol for the Laboratory-Scale Synthesis of Ammonium Phenolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) phenolate (B1203915) is a chemical compound formed from the reaction of phenol (B47542), a weak acid, and ammonia (B1221849), a weak base. Its synthesis presents a classic example of an acid-base reaction where the equilibrium does not strongly favor product formation under standard aqueous conditions. However, specific non-aqueous methods can be employed to successfully prepare this salt. This document provides a detailed experimental protocol for the synthesis of ammonium phenolate, primarily based on the reaction of phenol with ammonia in a non-solvent medium. The protocol also includes important safety considerations and characterization notes. Due to the limited availability of comprehensive quantitative data in published literature, the provided data table represents a typical outcome based on the described methodology.
Quantitative Data Summary
The following table summarizes the typical quantitative data associated with the preparation of this compound as described in the protocol below. Please note that actual yields may vary depending on the specific experimental conditions and the efficiency of the setup.
| Parameter | Value | Notes |
| Reactants | ||
| Phenol | 9.41 g (0.1 mol) | Crystalline |
| Ammonia | Excess | Gaseous, bubbled through the reaction mixture |
| Ethyl Ether (solvent) | 200 mL | Anhydrous |
| Reaction Conditions | ||
| Temperature | Room Temperature (~20-25 °C) | The reaction is exothermic and may require cooling. |
| Reaction Time | 1-2 hours | Or until precipitation of the product ceases. |
| Product | ||
| Theoretical Yield | 11.11 g | Based on 0.1 mol of phenol |
| Expected Yield | Variable | Highly dependent on maintaining ammonia saturation. |
| Appearance | Crystalline solid | |
| Notes | The product is known to be very hygroscopic.[1] | All handling should be done under anhydrous conditions. |
Experimental Protocol
This protocol details the preparation of this compound by reacting phenol with ammonia gas in an anhydrous non-polar solvent.
Materials:
-
Phenol (crystalline)
-
Ammonia gas (anhydrous)
-
Ethyl ether (anhydrous)
-
A three-necked round-bottom flask
-
Gas inlet tube
-
Drying tube (filled with calcium chloride or another suitable drying agent)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
-
Schlenk line or glove box (for handling the hygroscopic product)
Procedure:
-
Reaction Setup:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the future solvent level, and a drying tube to protect the reaction from atmospheric moisture.
-
Place the flask in an ice bath on a magnetic stirrer.
-
-
Solvent and Reactant Addition:
-
In a fume hood, add 200 mL of anhydrous ethyl ether to the reaction flask.
-
Begin stirring the solvent.
-
Carefully add 9.41 g (0.1 mol) of crystalline phenol to the stirring ethyl ether. The phenol may not fully dissolve at this stage.
-
-
Ammonia Saturation and Reaction:
-
Begin bubbling anhydrous ammonia gas through the stirred suspension at a moderate rate.[1]
-
It is crucial to maintain a continuous saturation of the solution with ammonia.[1]
-
As the ammonia dissolves and reacts with the phenol, this compound will begin to precipitate as a solid.
-
Continue bubbling ammonia through the mixture for 1-2 hours, or until the precipitation of the product appears to be complete.
-
-
Isolation of the Product:
-
Once the reaction is complete, stop the flow of ammonia gas.
-
Quickly filter the solid product from the reaction mixture using a Buchner funnel under vacuum.
-
Wash the collected solid with a small amount of cold, anhydrous ethyl ether to remove any unreacted phenol.
-
-
Drying and Storage:
-
The isolated this compound is very hygroscopic and should be dried in a stream of dry, warm air containing dry ammonia gas or under a vacuum in a desiccator.[1]
-
For long-term storage, the product should be kept in a tightly sealed container under an inert atmosphere (e.g., in a glove box).
-
Safety Precautions:
-
Phenol is toxic and corrosive and can cause severe skin burns. Always handle phenol in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Ammonia gas is a respiratory irritant. All manipulations involving ammonia gas should be performed in a well-ventilated fume hood.
-
Ethyl ether is highly flammable. Ensure there are no ignition sources nearby during the experiment.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Discussion
The synthesis of this compound via the direct reaction of phenol and ammonia is a feasible but delicate process. The equilibrium of the reaction is a critical factor; phenol is a weak acid (pKa ≈ 10), and ammonia is a weak base (pKb ≈ 4.75), meaning the resulting salt can be unstable.[2] The use of a non-polar, aprotic solvent like ethyl ether is advantageous as it allows for the precipitation of the ionic this compound product, thus driving the reaction forward.
The hygroscopic nature of the final product is a significant challenge.[1] Exposure to atmospheric moisture can lead to the hydrolysis of this compound back to phenol and ammonia. Therefore, all steps following the initial reaction, including filtration, drying, and storage, must be conducted under strictly anhydrous conditions to ensure the purity and stability of the product.
Alternative, milder methods for the synthesis of phenols from aryl ammonium salts have been developed, though these typically involve more complex reagents and are geared towards the formation of substituted phenols rather than the simple this compound salt.[3]
Conclusion
This application note provides a comprehensive protocol for the laboratory synthesis of this compound. By carefully controlling the reaction conditions, particularly the continuous saturation with anhydrous ammonia and the exclusion of moisture, researchers can successfully prepare this compound. The provided workflow and data serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development.
References
Application Notes and Protocols: The Role of Ammonium Phenolates and Their Precursors in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel pharmaceutical agents frequently involves the strategic manipulation of functional groups to optimize pharmacological activity, selectivity, and pharmacokinetic properties. Phenolic and nitrogen-containing moieties are ubiquitous in drug molecules, contributing to target binding, solubility, and metabolic stability. This document explores the multifaceted roles of ammonium (B1175870) phenolates and related synthetic strategies in the development of pharmaceuticals. While the direct use of simple ammonium phenolate (B1203915) as a reagent is not extensively documented, the underlying principles of its formation and the reactivity of its constituent parts—aryl ammonium salts and phenolates—are central to several modern synthetic methodologies.
These notes provide detailed protocols and data for key applications, including the synthesis of phenolic compounds from aryl ammonium salts, the creation of hybrid molecules bearing both phenol (B47542) and ammonium functionalities, the formation of ammonium phenolate salts to enhance drug solubility, and the use of ammonium salts as catalysts in the synthesis of complex heterocyclic systems.
Application Note 1: Synthesis of Phenols from Aryl Ammonium Salts
Aryl ammonium salts have emerged as versatile precursors for the synthesis of phenols under mild conditions, offering an alternative to traditional methods that may require harsh reagents or metal catalysts. This approach is particularly valuable for the late-stage functionalization of complex molecules in drug discovery.
Reaction Principle: The core transformation involves the displacement of a trimethylammonium group from an aromatic ring with a hydroxyl group, often sourced from a hydroxide (B78521) surrogate. This process is typically a form of nucleophilic aromatic substitution (SNAr).
Quantitative Data Summary
| Substrate (Aryl-NMe₃⁺) | Hydroxide Surrogate | Conditions | Yield (%) | Reference |
| 4-Cyanophenyltrimethylammonium triflate | Benzaldehyde (B42025) oxime, K₂CO₃ | DMSO, 80 °C, 12 h | 95 | [1][2] |
| 4-Nitrophenyltrimethylammonium triflate | Benzaldehyde oxime, K₂CO₃ | DMSO, 80 °C, 12 h | 98 | [1][2] |
| 3-Chlorophenyltrimethylammonium triflate | Acetohydroxamic acid, K₂CO₃ | DMSO, 80 °C, 12 h | 75 | [1] |
| 2-Naphthyltrimethylammonium triflate | Benzaldehyde oxime, K₂CO₃ | DMSO, 80 °C, 12 h | 82 | [1] |
Experimental Protocol: Synthesis of 4-Cyanophenol from 4-Cyanophenyltrimethylammonium triflate[1][2]
-
Reagents and Equipment:
-
4-Cyanophenyltrimethylammonium triflate (1.0 mmol)
-
Benzaldehyde oxime (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) (5 mL)
-
Round-bottom flask with a magnetic stir bar
-
Heating mantle or oil bath
-
Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)
-
-
Procedure: a. To a dry round-bottom flask, add 4-cyanophenyltrimethylammonium triflate (1.0 mmol), benzaldehyde oxime (1.2 mmol), and potassium carbonate (2.0 mmol). b. Add anhydrous DMSO (5 mL) to the flask. c. Stir the mixture at 80 °C for 12 hours under an inert atmosphere (e.g., nitrogen or argon). d. After cooling to room temperature, quench the reaction by adding 1 M hydrochloric acid (10 mL). e. Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 15 mL). f. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. g. Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator. h. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 4-cyanophenol.
Diagram: General Workflow for Phenol Synthesis from Aryl Ammonium Salts
Caption: Workflow for the synthesis of phenols.
Application Note 2: Synthesis of Hybrid Pharmaceuticals with Phenolic and Ammonium Groups
The combination of a sterically hindered phenol and a quaternary ammonium salt within a single molecule can lead to compounds with potent antimicrobial and antioxidant activities.[3] The phenolic moiety often acts as a radical scavenger, while the cationic ammonium group can interact with microbial cell membranes.
Quantitative Data Summary: Biological Activity of Hybrid Compounds
| Compound Structure | Substituent on N⁺ | MIC (µM) vs. S. aureus | Cytotoxicity (µM) vs. WI-38 cells | Reference |
| Phenol-Amide-C₂-N⁺(CH₃)₂-R | Ethyl | 221 | > 11.3 | [3] |
| Phenol-Amide-C₂-N⁺(CH₃)₂-R | Octyl | 1.4 | > 11.3 | [3] |
| Phenol-Amide-C₂-N⁺(CH₃)₂-R | Decyl | 0.70 | > 11.3 | [3] |
| Phenol-Amide-C₂-N⁺(CH₃)₂-R | Dodecyl | 1.4 | > 11.3 | [3] |
| Phenol-Amide-C₂-N⁺(CH₃)₂-R | Hexadecyl | 5.6 | > 11.3 | [3] |
| MIC: Minimum Inhibitory Concentration. A lower value indicates higher antimicrobial activity. |
Experimental Protocol: Synthesis of a Decyl-Substituted Phenolic Ammonium Salt[3]
This protocol describes the second stage of the synthesis, which is the quaternization of a tertiary amine precursor.
-
Reagents and Equipment:
-
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2-(dimethylamino)ethyl)propanamide (1.0 mmol)
-
1-Bromodecane (B1670165) (1.2 mmol)
-
Acetonitrile (B52724) (10 mL)
-
Round-bottom flask with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath
-
-
Procedure: a. Dissolve 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2-(dimethylamino)ethyl)propanamide (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask. b. Add 1-bromodecane (1.2 mmol) to the solution. c. Heat the reaction mixture to reflux and stir for 24 hours. d. Cool the mixture to room temperature. e. Remove the solvent under reduced pressure. f. The resulting residue, the target ammonium salt, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) if necessary.
Diagram: Synthetic Strategy for Hybrid Phenolic Ammonium Salts
Caption: Synthesis of hybrid phenolic ammonium salts.
Application Note 3: this compound Salts of Drugs for Enhanced Solubility
Many phenolic drugs, such as Cannabidiol (CBD), suffer from poor water solubility, which limits their bioavailability.[4] Converting the phenolic hydroxyl group into an this compound salt can dramatically increase aqueous solubility.
Reaction Principle: A simple acid-base reaction between the weakly acidic phenol group of the drug and a strong ammonium hydroxide base (like tetrabutylammonium (B224687) hydroxide) results in the formation of a water-soluble salt through a dehydration reaction.[4]
Quantitative Data Summary: Solubility of CBD and its this compound Salts
| Compound | Counterion | Yield (%) | Aqueous Solubility (µg/mL) | Fold Increase vs. CBD | Reference |
| Cannabidiol (CBD) | N/A | N/A | 0.8 ± 0.2 | 1 | [4] |
| CBD Phenolate Salt | Choline | 74 | 88 ± 5 | ~110 | [4] |
| CBD Phenolate Salt | Tetrabutylammonium | 88 | 1285 ± 15 | ~1606 | [4] |
Experimental Protocol: Synthesis of Cannabidiol Tetrabutylthis compound Salt[4]
-
Reagents and Equipment:
-
Cannabidiol (CBD) (1.0 mmol)
-
Tetrabutylammonium hydroxide (TBAH) solution (1.0 M in methanol (B129727), 1.0 mmol)
-
Methanol (5 mL)
-
Round-bottom flask with a magnetic stir bar
-
Rotary evaporator
-
-
Procedure: a. Dissolve CBD (1.0 mmol) in methanol (5 mL) in a round-bottom flask. b. To this solution, add the tetrabutylammonium hydroxide solution (1.0 mmol) dropwise while stirring at room temperature. c. Continue stirring the reaction mixture at room temperature for 2 hours. d. Remove the solvent (methanol) and the water formed during the reaction under reduced pressure using a rotary evaporator. e. The resulting solid is the CBD tetrabutylthis compound salt. Further drying under high vacuum may be required to remove residual solvent. f. Characterize the salt using techniques such as FT-IR, NMR, and HPLC to confirm its formation and purity.[4]
Diagram: Logic of Solubility Enhancement via Salt Formation
Caption: Enhancing drug solubility via salt formation.
Application Note 4: Ammonium Acetate as a Catalyst for Heterocycle Synthesis
Ammonium salts, such as ammonium acetate, can serve as efficient and inexpensive catalysts in multicomponent reactions to build complex molecular scaffolds. An example is the synthesis of 8-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives, which are valuable in medicinal chemistry.[5]
Reaction Principle: In this one-pot reaction, ammonium acetate acts as both a catalyst and a source of ammonia/ammonium ions, facilitating the condensation and cyclization of 2-aminophenol (B121084), an aldehyde, and malononitrile (B47326).
Quantitative Data Summary: Synthesis of Dihydroquinoline Derivatives
| Aldehyde Substituent | Catalyst Loading (mol%) | Time (min) | Yield (%) | Reference |
| Phenyl | 30 | 20 | 98 | [5] |
| 4-Chlorophenyl | 30 | 25 | 95 | [5] |
| 4-Methylphenyl | 30 | 30 | 92 | [5] |
| 4-Methoxyphenyl | 30 | 30 | 94 | [5] |
| 2-Nitrophenyl | 30 | 45 | 85 | [5] |
Experimental Protocol: One-Pot Synthesis of 8-hydroxy-4-phenyl-1,2-dihydroquinoline derivative[5]
-
Reagents and Equipment:
-
2-Aminophenol (2 mmol)
-
Malononitrile (2 mmol)
-
Benzaldehyde (2 mmol)
-
Ammonium acetate (NH₄OAc) (0.6 mmol, 30 mol%)
-
Ethanol (B145695) (10 mL)
-
Round-bottom flask with a magnetic stir bar and reflux condenser
-
-
Procedure: a. In a round-bottom flask, combine 2-aminophenol (2 mmol), malononitrile (2 mmol), ammonium acetate (0.6 mmol), and ethanol (5 mL). b. Stir the mixture at room temperature for 5 minutes. c. Add a solution of benzaldehyde (2 mmol) in ethanol (5 mL) to the reaction mixture. d. Attach a reflux condenser and heat the mixture to reflux, stirring for 15 minutes. e. Monitor the reaction by thin-layer chromatography (TLC). f. Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. g. Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the pure dihydroquinoline derivative.
Diagram: Multicomponent Reaction for Dihydroquinoline Synthesis
Caption: One-pot synthesis of dihydroquinolines.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Phenols from Aryl Ammonium Salts under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological activity of novel ammonium salts containing sterically hindered phenolic fragment and phosphoryl group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel phenolate salts of bioactive agents: Cannabidiol phenolate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an efficient, one‐pot, multicomponent protocol for synthesis of 8‐hydroxy‐4‐phenyl‐1,2‐dihydroquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Phenolate in the Berthelot Reaction for Ammonia Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Berthelot reaction is a well-established and sensitive colorimetric method for the quantitative determination of ammonia (B1221849) (NH₃) and ammonium (B1175870) ions (NH₄⁺) in various samples, including environmental, biological, and pharmaceutical matrices. The reaction's core principle lies in the formation of a colored indophenol (B113434) dye in an alkaline medium. This document provides detailed application notes and protocols focusing on the critical role of the phenolate (B1203915) ion, the deprotonated form of phenol (B47542), in this reaction. While the term "ammonium phenolate" is not a specific reagent, it aptly describes the key reactants in the alkaline conditions of the assay.
The Berthelot reaction proceeds via a three-step mechanism:
-
Monochloramine Formation: In an alkaline solution, ammonia reacts with a hypochlorite (B82951) source to form monochloramine.
-
Quinonechlorimine Formation: The monochloramine then reacts with a phenolate ion to produce a quinonechlorimine intermediate.
-
Indophenol Formation: This intermediate subsequently couples with a second phenolate molecule to form the characteristic blue or green indophenol dye, the concentration of which is proportional to the initial ammonia concentration and is quantified spectrophotometrically.[1]
A catalyst, typically sodium nitroprusside, is often employed to accelerate the reaction rate.[1] Due to the toxicity of phenol, alternative phenolic compounds such as sodium salicylate (B1505791) or 2-phenylphenol (B1666276) are frequently used, offering reduced toxicity and improved stability.[2]
Key Reagents and Their Preparation
Accurate and reproducible results in the Berthelot assay are highly dependent on the proper preparation of fresh reagents. The following table summarizes the preparation of stock solutions for the classic Berthelot reaction using phenol.
| Reagent | Preparation | Concentration | Storage and Stability |
| Phenol Solution | Dissolve 10.0 g of phenol in ethanol (B145695) and dilute to 100 mL in a volumetric flask.[3] | 1.06 M | Store in a dark, cool place. Phenol is toxic and corrosive; handle with appropriate personal protective equipment. |
| Sodium Hypochlorite Solution | Dilute a commercial sodium hypochlorite solution (10-15% active chlorine) to 1% active chlorine in 0.2 M NaOH.[3] | 1% active chlorine | Prepare fresh. Store in a tightly capped, dark bottle. |
| Sodium Nitroprusside (Catalyst) | Dissolve 0.50 g of sodium nitroprusside in deionized water, add a few drops of 10% NaOH, and dilute to 100 mL in a volumetric flask.[3] | 0.0168 M | Store in a foil-wrapped container to protect from light.[3] |
| Alkaline Buffer | Dissolve 3.04 g of NaHCO₃ and 1.10 g of NaOH in deionized water and dilute to 1000 mL.[3] | 0.036 M | Stable at room temperature. The pH should be around 10.6.[3] |
| Ammonium Standard | Dissolve 0.0535 g of ammonium chloride (NH₄Cl) in 1 L of ammonia-free deionized water. This creates a 10 µg/mL NH₄⁺-N stock solution. Prepare working standards by serial dilution. | 10 µg/mL NH₄⁺-N | Store refrigerated. Prepare fresh working standards daily. |
Experimental Protocols
Standard Protocol for Ammonia Quantification
This protocol is a standard method for determining ammonia concentration in a given sample.
-
Sample Preparation:
-
Liquid samples such as water or cell culture media can often be used directly or after appropriate dilution with ammonia-free deionized water.
-
Biological samples may require deproteinization using a spin filter to prevent interference.[1]
-
-
Standard Curve Preparation:
-
Prepare a series of ammonium standards (e.g., 0, 0.1, 0.2, 0.5, 1.0, and 2.0 µg/mL NH₄⁺-N) from the stock solution.
-
-
Reaction Procedure:
-
To 5 mL of each standard and sample in a clean test tube, add 2 mL of the Phenol Solution.
-
Add 2 mL of the Sodium Nitroprusside solution and mix thoroughly.
-
Add 5 mL of the Sodium Hypochlorite solution, mix, and ensure the final solution is alkaline.
-
Incubate the tubes at room temperature (or in a water bath at 25-37°C) for 20-30 minutes for color development.
-
-
Measurement:
-
Measure the absorbance of the solutions at a wavelength between 630 and 660 nm using a spectrophotometer.
-
Use the zero ammonium standard as the blank.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the ammonia concentration in the samples by interpolating their absorbance values on the standard curve.
-
Variations and Considerations
-
Phenol Substitutes: To avoid the use of toxic phenol, sodium salicylate can be used as a substitute. A common reagent formulation involves dissolving 6.9 g of sodium salicylate and 0.225 g of sodium nitroprusside in 250 mL of 0.5 M NaOH.[4]
-
Interferences: Several substances can interfere with the Berthelot reaction. Amino acids can cause both positive and negative interferences depending on the reaction conditions.[5] Metallic cations can also interfere, though this can be mitigated by the addition of a complexing agent like citrate.[6]
The following table summarizes the effect of some common interfering substances.
| Interfering Substance | Effect | Mitigation Strategies |
| Amino Acids (e.g., Glycine, Serine) | Can lead to either an overestimation or underestimation of ammonia concentration, influenced by temperature and hypochlorite concentration.[5] | Use freshly prepared reagents and maintain a constant temperature. Optimizing hypochlorite concentration can reduce negative interferences.[5] |
| Metallic Cations (e.g., Ca²⁺, Mg²⁺) | Can form precipitates in the alkaline reaction medium.[6] | Addition of a chelating agent such as sodium citrate.[6] |
| Amines | Can react similarly to ammonia, leading to false-positive results. | Use of 2-phenylphenol instead of phenol can reduce interference from amines.[2] |
Visualizing the Process
Berthelot Reaction Mechanism
The following diagram illustrates the three main steps of the Berthelot reaction.
References
Application Notes: Determination of Ammonia by the Phenate Method
Introduction and Applicability
The phenate method, also known as the Berthelot reaction, is a robust and sensitive colorimetric method for the quantitative determination of ammonia (B1221849) (NH₃) and ammonium (B1175870) ions (NH₄⁺) in various aqueous samples.[1][2] This method is widely employed in environmental monitoring of water and wastewater, as well as in clinical and industrial settings, including applications within drug development for monitoring ammonia levels in cell culture media or during stability studies.[3][4][5][6]
The underlying principle of the method involves the reaction of ammonia with an alkaline phenol (B47542) (phenate) solution and a hypochlorite (B82951) solution.[3][4] This reaction, catalyzed by sodium nitroprusside, forms a distinct blue-colored compound called indophenol (B113434).[4] The intensity of the blue color, measured spectrophotometrically at a wavelength between 630 and 660 nm, is directly proportional to the ammonia concentration in the sample.[4][7] While the term "ammonium phenolate" might be used, the reaction is more accurately described as the interaction of ammonia with the phenolate (B1203915) ion (the conjugate base of phenol, formed under alkaline conditions) in the presence of an oxidizing agent.[3][8]
Reaction Mechanism
The Berthelot reaction is a multi-step process. First, ammonia reacts with hypochlorite in an alkaline medium to form monochloramine. This is the rate-limiting step. Subsequently, the monochloramine reacts with two molecules of phenolate. The first phenolate molecule couples with monochloramine to form a quinone-chlorimine intermediate. This intermediate then couples with a second phenolate molecule to form the indophenol blue dye. Sodium nitroprusside is added as a catalyst to increase the reaction rate and intensify the final color.[3][9]
Quantitative Method Performance
The phenate method offers reliable performance for ammonia quantification. The typical characteristics are summarized below, based on standardized methods such as EPA Method 350.1 and Standard Methods 4500-NH3.[3][4]
| Parameter | Typical Value/Range | Source |
| Applicable Concentration Range | 0.01 - 2.0 mg/L NH₃-N | [3] |
| Automated Method Range | 0.02 - 2.0 mg/L NH₃-N | [4][10] |
| Manual Method Range | Up to 0.6 mg/L NH₃-N | [11] |
| Wavelength of Max. Absorbance | 630 - 660 nm | [4] |
| Precision (Standard Deviation) | ±0.005 mg/L for surface water samples (0.43-1.41 mg/L) | [4] |
| Sample Throughput (Automated) | Approx. 60 samples per hour | [3] |
| Sample Holding Time | 24 hours at 4°C; up to 28 days if acidified (pH <2) or frozen | [4][10] |
Experimental Workflow
The general workflow for ammonia determination by the phenate method involves several key stages, from sample collection to final analysis. For certain samples, a preliminary distillation step is crucial to eliminate interferences.[3][10]
Protocol 1: Manual Phenate Method
This protocol is adapted from established standard methods and is suitable for manual analysis of ammonia in various water samples.[3][10]
1. Scope and Interferences
-
Applicability: Designed for drinking, surface, and saline waters, as well as domestic and industrial effluents.[3] The linear range is typically up to 0.6 mg/L NH₃-N; samples with higher concentrations must be diluted.[3][11]
-
Interferences:
-
Turbidity and Color: Can interfere with absorbance readings. Remove turbidity by filtration. A sample blank can correct for inherent color.[4]
-
Calcium and Magnesium: High concentrations, especially in seawater, can cause precipitation. Add a complexing agent like EDTA or citrate.[4]
-
Residual Chlorine: Must be removed by pretreatment with sodium thiosulfate (B1220275) or sodium sulfite.[3][10]
-
pH: The intensity of the color is pH-dependent. Ensure samples, standards, and wash water are at a similar pH.[2][4]
-
2. Apparatus
-
Spectrophotometer for use at 630-660 nm, with a light path of 1 cm or longer.
-
Volumetric flasks, pipettes, and glassware.
-
Distillation apparatus (if required).
3. Reagent Preparation
-
Safety Warning: Phenol is toxic and corrosive. Sodium hydroxide (B78521) is highly caustic. Handle these chemicals with appropriate personal protective equipment (PPE), including gloves and safety glasses, inside a fume hood.[3]
-
Ammonia-Free Water: Use deionized or distilled water, passed through an ion-exchange column, for all reagent and standard preparations.
-
Sodium Phenolate Solution: In a 1-L Erlenmeyer flask, dissolve 83 g of phenol in 500 mL of ammonia-free water. While stirring in a fume hood, cautiously add 32 g of NaOH in small increments. Cool and dilute to 1 L with ammonia-free water.[3]
-
Sodium Hypochlorite Solution (5%): Use a commercial bleach solution and verify its concentration. Store in a dark, cool place.
-
Sodium Nitroprusside Solution (0.05% w/v): Dissolve 0.5 g of sodium nitroprusside in 1 L of ammonia-free water. Store in an amber bottle for up to one month.[3]
-
Stock Ammonium Standard (1000 mg/L NH₃-N): Dissolve 3.819 g of anhydrous ammonium chloride (NH₄Cl), previously dried at 105°C, in ammonia-free water and dilute to 1 L.[3]
-
Working Ammonium Standards: Prepare a series of standards by diluting the stock solution. A typical range would be 0.1, 0.2, 0.5, 1.0, and 1.5 mg/L NH₃-N.
4. Procedure
-
Sample Preparation: To a 50 mL sample (or an aliquot diluted to 50 mL), add 2 mL of the Sodium Phenolate solution and mix.
-
Color Development: Add 2 mL of the Sodium Nitroprusside solution and mix. Finally, add 5 mL of the Sodium Hypochlorite solution and mix thoroughly.
-
Incubation: Cover the samples and standards and allow color to develop at room temperature (22-27°C) for at least 60 minutes in subdued light.
-
Measurement: Measure the absorbance of the standards and samples against a reagent blank at 630-660 nm.
-
Calculation: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of the samples from this curve, correcting for any dilutions.
Protocol 2: 96-Well Microplate Assay
This protocol adapts the phenate method for a high-throughput 96-well plate format, ideal for screening applications in research and drug development.[5]
1. Reagents
-
Prepare reagents as described in Protocol 1, or use commercially available kits designed for microplate assays.[5] Note: Reagent concentrations may vary in commercial kits.
2. Procedure
-
Standard and Sample Addition: Add 100 µL of each standard, sample, and blank into separate wells of a 96-well clear, flat-bottom plate.[5] For unknown biological samples, it is recommended to test several dilutions.[5]
-
Reagent Addition: Add 80 µL of a combined phenate/nitroprusside reagent (Reagent 1) to each well.
-
Reaction Initiation: Add 40 µL of the hypochlorite solution (Reagent 2) to each well and mix gently, avoiding bubbles.[5]
-
Incubation: Cover the plate and incubate at 37°C for 30 minutes.[5]
-
Measurement: Read the absorbance at 670 nm using a microplate reader.[5]
-
Calculation: Subtract the absorbance of the blank from all standards and samples. Plot the standard curve and determine the sample concentrations.
References
- 1. Berthelot's reagent - Wikipedia [en.wikipedia.org]
- 2. coleparmer.com [coleparmer.com]
- 3. epa.gov [epa.gov]
- 4. nemi.gov [nemi.gov]
- 5. Ammonia Assay Kit - Modified Berthelot Reagent (ab102509) | Abcam [abcam.com]
- 6. An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. edgeanalytical.com [edgeanalytical.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Industrial Scale Production of Ammonium Phenolate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the industrial scale production of ammonium (B1175870) phenolate (B1203915). The primary synthesis route discussed is the topochemical reaction of phenol (B47542) with ammonia (B1221849) in a non-solvent medium. While specific industrial-scale quantitative data is not widely published, this guide presents a protocol based on established chemical principles and patented processes. It includes information on synthesis, purification, safety, and quality control. The provided data tables are illustrative and should be adapted based on pilot plant and full-scale production optimization.
Introduction
Ammonium phenolate is an organic salt formed from the reaction of phenol, a weak acid, and ammonia, a weak base. Due to the reactants' nature, driving the reaction to completion on an industrial scale requires specific process conditions to shift the equilibrium towards the product. The most cited method involves a topochemical reaction where solid phenol is treated with a solution of ammonia in a non-solvent for this compound.[1] This method is advantageous as it can be quantitative and allows for control over the crystal size of the product.[1] this compound is a hygroscopic solid that requires handling under controlled atmospheric conditions.[1]
Synthesis Pathway
The fundamental reaction for the formation of this compound is an acid-base reaction:
C₆H₅OH + NH₃ ⇌ C₆H₅ONH₄
Due to the unfavorable equilibrium in many standard conditions, the industrial process enhances the forward reaction by utilizing Le Chatelier's principle.[2][3] By using a non-solvent for the product, the this compound precipitates as it is formed, driving the reaction to completion.[1]
Caption: Synthesis pathway for this compound production.
Experimental Protocols
Materials and Equipment
-
Reactors: Jacketed glass or stainless steel reactors suitable for handling flammable solvents and ammonia gas.
-
Gas Dispersion System: Sparging tube or similar for efficient dissolution of ammonia.
-
Solid Dosing System: Screw feeder or equivalent for controlled addition of solid phenol.
-
Filtration/Centrifugation: Nutsche filter dryer or centrifuge for separating the product.
-
Drying System: Vacuum dryer with the capability for inert/ammonia gas blanketing.
-
Scrubber: To neutralize any unreacted ammonia gas.
Reagent Preparation and Specifications
| Reagent | Specification | Supplier Example |
| Phenol | Crystal, ≥99% purity | Sigma-Aldrich, BASF |
| Ammonia | Anhydrous gas, ≥99.9% | Airgas, Linde |
| Ethyl Ether | Anhydrous, ≥99% | Fisher Scientific |
Production Protocol
-
Reactor Preparation: The reactor is rendered inert and dried.
-
Solvent Charging: The non-solvent (e.g., ethyl ether) is charged to the reactor.[1]
-
Ammonia Saturation: Anhydrous ammonia gas is bubbled through the non-solvent at room temperature until saturation is achieved. The system is maintained with a continuous slow stream of ammonia to ensure saturation.[1]
-
Phenol Addition: Crystalline phenol of a defined size is introduced into the ammonia-saturated solvent.[1]
-
Reaction: The reaction is typically rapid, with this compound precipitating almost instantaneously.[1] The reaction is carried out at or below room temperature. The heat of neutralization is absorbed by the large volume of the non-solvent.[1]
-
Separation: The solid this compound is separated from the mother liquor using filtration or centrifugation.
-
Drying: Due to its hygroscopic nature, the product is dried in a warm air stream that contains dry ammonia gas.[1]
Caption: Experimental workflow for this compound production.
Data Presentation
Illustrative Reaction Parameters
| Parameter | Value | Unit | Notes |
| Reactor Volume | 1000 | L | - |
| Phenol Charge | 100 | kg | - |
| Ethyl Ether Volume | 500 | L | - |
| Ammonia Flow Rate | 5-10 | kg/hr | During saturation |
| Reaction Temperature | 20-25 | °C | Controlled via jacket |
| Reaction Time | 1-2 | hours | For completion |
| Drying Temperature | 40-50 | °C | - |
Quality Control Specifications
| Parameter | Specification | Test Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity (Assay) | ≥98% | Titration |
| Moisture Content | ≤0.5% | Karl Fischer |
| Phenol Content | ≤1.0% | HPLC |
| Ammonia Content | Stoichiometric | Elemental Analysis |
Safety and Handling
Hazard Identification
-
Phenol: Toxic, corrosive, and combustible.
-
Ammonia: Toxic, corrosive, and flammable gas.
-
Ethyl Ether: Extremely flammable liquid and vapor.
Personal Protective Equipment (PPE)
| Item | Specification |
| Gloves | Chemical resistant (e.g., Butyl rubber) |
| Eye Protection | Safety goggles and face shield |
| Respiratory | Supplied-air respirator for ammonia handling |
| Clothing | Flame-retardant lab coat |
Handling and Storage
-
Handle in a well-ventilated area, preferably in a closed system.[4]
-
Use non-sparking tools and ensure equipment is properly grounded to prevent electrostatic discharge.[4]
-
Store in a cool, dry, well-ventilated area away from sources of ignition.
-
Store in tightly sealed containers, preferably under an inert or ammonia atmosphere, due to the hygroscopic nature of this compound.[1]
Caption: Logical flow for safe handling of this compound.
Conclusion
The industrial scale production of this compound is effectively achieved through a topochemical reaction in a non-solvent medium. This method overcomes the unfavorable reaction equilibrium and allows for a potentially quantitative yield. Strict adherence to safety protocols is paramount due to the hazardous nature of the reactants. The protocols and data presented herein provide a foundational guide for the development and implementation of a robust industrial manufacturing process for this compound. Further optimization and validation at the pilot and full-scale levels are necessary to establish specific process parameters.
References
Application Notes and Protocols for the Colorimetric Determination of Ammonia using the Phenate Method
Introduction
The determination of ammonia (B1221849) and ammonium (B1175870) ions is crucial in various fields, including environmental monitoring, clinical chemistry, and industrial quality control. The phenate method, based on the Berthelot reaction, is a widely used colorimetric technique for this purpose. This method relies on the reaction of ammonia with a phenate (formed in situ from a phenol (B47542) source in an alkaline medium) and a hypochlorite (B82951) solution to produce a distinct blue-colored indophenol (B113434) dye. The intensity of this color, which is directly proportional to the ammonia concentration, is then quantified spectrophotometrically. Sodium nitroprusside is typically added as a catalyst to enhance the reaction rate and sensitivity.[1][2][3][4] While often referred to as a reaction involving ammonium phenolate, it is more accurate to describe it as the reaction of ammonia with a phenolic compound under alkaline conditions.
Principle of the Method
The Berthelot reaction is a multi-step process:
-
In an alkaline solution, ammonia reacts with hypochlorite to form monochloramine.[2][3][4]
-
The monochloramine then reacts with a phenolic compound (such as phenol or sodium salicylate) to form a quinone chloramine (B81541) intermediate.[2][3]
-
This intermediate subsequently couples with another molecule of the phenolic compound to form the indophenol blue dye.[2]
-
The presence of a catalyst, typically sodium nitroprusside (sodium nitroferricyanide), accelerates the formation of the colored product.[1][2][3][4]
The absorbance of the resulting blue solution is measured at a wavelength between 630 and 660 nm.[1][3][5] The concentration of ammonia in the unknown sample is then determined by comparing its absorbance to a calibration curve prepared from standard ammonia solutions.
Applications
The phenate method is versatile and has been adapted for the analysis of ammonia in a wide range of sample types:
-
Environmental Waters: Determination of ammonia in potable, surface, and saline waters.[6]
-
Wastewater: Monitoring ammonia levels in domestic and industrial wastewater.[6]
-
Air Quality: Analysis of atmospheric ammonia after collection in an acidic absorbing solution.[5][7]
-
Biological Samples: Quantification of ammonia in biological fluids, often after enzymatic reactions that produce ammonia (e.g., urea (B33335) determination using urease).[8]
-
Soil Extracts: Measurement of ammonium-nitrogen in soil extracts for agricultural and environmental studies.[8][9]
Quantitative Data Summary
The performance of the phenate method can vary depending on the specific protocol and instrumentation used. The following table summarizes typical quantitative parameters reported in various applications.
| Parameter | Typical Value(s) | Sample Matrix | Reference(s) |
| Wavelength of Maximum Absorbance (λmax) | 626 - 660 nm | Aqueous | [1][3][5] |
| Method Detection Limit (MDL) | 0.013 mg NH₄-N/L | Fresh/Estuarine/Coastal Waters | [10] |
| 4.4 µg/M³ (at 0.2 L/min flow rate) | Ambient Air | [5] | |
| Quantitation/Reporting Limit | 0.039 mg NH₄-N/L | Fresh/Estuarine/Coastal Waters | [10] |
| Linear Concentration Range | 0.02 to 2.0 mg/L | Potable, Surface, Saline Waters, Wastewaters | [6] |
| 0.013 to 1.68 mg NH₄-N/L | Fresh/Estuarine/Coastal Waters | [10] | |
| Obeys Beer-Lambert law up to ~40 µmol/L | Seawater | [4] | |
| Molar Absorptivity | Approximately 20,000 L·mol⁻¹·cm⁻¹ | Seawater | [4] |
Experimental Protocols
Protocol 1: General Determination of Ammonia in Water Samples
This protocol is a generalized procedure for the analysis of ammonia in water samples.
1. Reagent Preparation:
-
Phenol Solution: In a fume hood, dissolve 10 g of analytical grade phenol in 100 mL of 95% v/v ethyl alcohol. This solution is stable for several months when stored in a dark bottle.[11]
-
Sodium Nitroprusside Solution (0.5% w/v): Dissolve 0.5 g of sodium nitroprusside dihydrate in 100 mL of deionized water. Store in a dark, refrigerated bottle. Discard if the solution turns yellow.[5][12]
-
Alkaline Hypochlorite Solution: Transfer 4.0 mL of commercial sodium hypochlorite solution (e.g., bleach with ~5% available chlorine) and 2.5 g of sodium hydroxide (B78521) pellets to a 500 mL volumetric flask. Dilute to the mark with deionized water. Store refrigerated in a dark bottle. This reagent is stable for up to one month.[5]
-
Ammonia Stock Standard (e.g., 1000 mg/L NH₄-N): Dissolve 3.819 g of anhydrous ammonium chloride (dried at 100°C) in ammonia-free deionized water and dilute to 1000 mL.
-
Working Standards: Prepare a series of working standards by diluting the stock standard with ammonia-free deionized water to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 mg/L).
2. Sample Analysis Procedure:
-
Pipette 10 mL of each standard solution, a blank (10 mL of deionized water), and the unknown sample into separate, clearly labeled test tubes.
-
To each tube, add 5 mL of the phenol-nitroprusside solution (a combined reagent can be prepared by mixing the phenol and sodium nitroprusside solutions, or they can be added sequentially). Mix well.
-
Add 5 mL of the alkaline hypochlorite solution to each tube and mix thoroughly.
-
Cap the tubes and allow the color to develop at room temperature for at least 30 minutes in the dark. For some applications, incubation at 37°C for 30 minutes can be used to accelerate color development.[5]
-
After the incubation period, cool the solutions to room temperature.
-
Measure the absorbance of each solution at the predetermined wavelength of maximum absorbance (typically around 630 nm) using a spectrophotometer, after zeroing the instrument with the blank.
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of ammonia in the unknown sample using the calibration curve.
Protocol 2: Analysis of Ammonia in Ambient Air
This protocol is adapted for the analysis of ammonia collected from the atmosphere.
1. Sample Collection:
-
Draw a known volume of ambient air through a midget impinger containing 20 mL of a dilute sulfuric acid absorbing solution (e.g., 0.005 N H₂SO₄).[5] A flow rate of 0.2 to 2.0 L/min is typical.
2. Reagent Preparation:
-
Reagents are prepared as described in Protocol 1. The absorbing solution is used to prepare the blank and the standard solutions to match the sample matrix.
3. Sample Analysis Procedure:
-
Transfer a 10 mL aliquot of the absorbing solution from the impinger (the sample) into a test tube.
-
Prepare a blank using 10 mL of the unused absorbing solution.
-
Prepare a set of standards by diluting the ammonia stock standard with the absorbing solution.
-
Proceed with the addition of the phenol-nitroprusside and alkaline hypochlorite solutions as described in steps 2-8 of Protocol 1.
Visualizations
Below are diagrams illustrating the key chemical pathway and the experimental workflow for the phenate method.
Caption: Chemical pathway of the Berthelot reaction.
Caption: Experimental workflow for the phenate method.
References
- 1. data.neonscience.org [data.neonscience.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tceq.texas.gov [tceq.texas.gov]
- 6. edgeanalytical.com [edgeanalytical.com]
- 7. Indophenol method | DOC [slideshare.net]
- 8. Berthelot's reagent - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. umces.edu [umces.edu]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for the Use of Ammonium Phenolate in Azo Dye Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. Their synthesis is a cornerstone of industrial and laboratory organic chemistry, with wide-ranging applications in textiles, printing, food technology, and as biological stains and pH indicators. In the pharmaceutical and drug development sectors, azo compounds are investigated for their potential therapeutic properties.
The synthesis of azo dyes is typically achieved through a two-step process:
-
Diazotization: A primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid, which is usually generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0–5 °C).
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich aromatic compound, known as the coupling component. Common coupling components include aromatic amines and phenols.
This document provides detailed application notes and protocols focusing on the use of phenols as coupling components, specifically through the formation of ammonium (B1175870) phenolate (B1203915) in situ.
Application Notes: The Role of Ammonium Phenolate in Azo Coupling
The coupling of a diazonium salt with a phenol (B47542) requires a basic medium.[1] The basic conditions deprotonate the hydroxyl group of the phenol to form a phenoxide ion. This phenoxide ion is a much more potent coupling component than the neutral phenol because the negative charge on the oxygen atom increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack by the diazonium cation.[2]
While strong bases like sodium hydroxide (B78521) are commonly used to generate the phenoxide ion, a solution of ammonium hydroxide can also be employed. In this case, the phenol is deprotonated by ammonia (B1221849) to form an This compound in the reaction mixture.
Key Considerations for Using Ammonium Hydroxide:
-
Basicity: Ammonium hydroxide is a weaker base than sodium hydroxide. Consequently, the equilibrium between the phenol and the phenolate ion will be less favorable compared to when a strong base is used. This may result in a slower reaction rate and potentially lower yields of the azo dye.
-
pH Control: The pH of the coupling medium is a critical parameter. For phenols, the optimal pH for coupling is typically in the mildly alkaline range (pH 9-10).[3] Careful addition of ammonium hydroxide is necessary to achieve and maintain this pH range.
-
Solubility: The use of ammonium salts may influence the solubility of the reactants and the final azo dye product, which could affect the ease of isolation and purification.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of an azo dye using an in-situ generated this compound as the coupling component.
Protocol 1: Synthesis of a Diazonium Salt from an Aromatic Amine
This protocol outlines the initial step of diazotization, which is common to most azo dye syntheses.
Materials:
-
Primary aromatic amine (e.g., aniline, p-toluidine)
-
Concentrated hydrochloric acid
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice
Procedure:
-
In a beaker, dissolve the primary aromatic amine (0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL). Stir until a clear solution of the amine salt is obtained. Gentle heating may be required, but the solution must be cooled before proceeding.
-
Cool the amine salt solution to 0–5 °C in an ice bath. It is crucial to maintain this low temperature to prevent the decomposition of the diazonium salt that will be formed.[4]
-
In a separate beaker, prepare a solution of sodium nitrite (0.1 mol, 6.9 g) in water (20 mL) and cool it to 0–5 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the cold, stirred amine salt solution. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 10-15 minutes to ensure the diazotization is complete. The resulting clear solution containing the diazonium salt should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with a Phenol using Ammonium Hydroxide
This protocol describes the coupling of the previously prepared diazonium salt with a phenol in the presence of ammonium hydroxide to form the azo dye.
Materials:
-
Phenolic coupling component (e.g., phenol, 2-naphthol)
-
Concentrated ammonium hydroxide solution
-
The freshly prepared diazonium salt solution from Protocol 1
-
Distilled water
-
Ice
Procedure:
-
In a separate, larger beaker, dissolve the phenolic coupling component (0.1 mol) in a minimal amount of distilled water.
-
Cool the phenolic solution in an ice bath to 0–5 °C.
-
Slowly add concentrated ammonium hydroxide solution dropwise to the cold phenolic solution with constant stirring until the pH of the mixture is between 9 and 10. This generates the this compound in situ.
-
With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 1) to the cold this compound solution.
-
A brightly colored precipitate of the azo dye should form immediately.[5]
-
Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
-
Isolate the solid azo dye by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water to remove any unreacted salts and other water-soluble impurities.
-
Allow the product to air-dry or dry it in a desiccator.
Data Presentation
The following table provides representative quantitative data for the synthesis of azo dyes using phenols as coupling components under basic conditions (typically with NaOH). As there is a lack of specific quantitative data for the use of this compound in the available literature, this table serves as a comparative reference. Yields and absorption maxima may vary when using ammonium hydroxide.
| Aromatic Amine | Coupling Component | Base Used | Yield (%) | λmax (nm) | Color of Dye |
| Aniline | Phenol | NaOH | ~85% | 409 | Yellow-Orange |
| 4-Nitroaniline | 2-Naphthol | NaOH | >90% | 483 | Red |
| Sulfanilic acid | 2-Naphthol | NaOH | ~95% | 485 | Orange |
| 3-Aminophenol | Ninhydrin Schiff base | NaOH | 60-80% | - | Various |
Data compiled from various sources for illustrative purposes.
Visualizations
Below are diagrams illustrating the key chemical pathways and the experimental workflow for the synthesis of azo dyes using this compound.
Caption: Chemical pathway of azo dye synthesis.
Caption: Experimental workflow for azo dye synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Ammonium Phenolate Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of ammonium (B1175870) phenolate (B1203915) synthesis. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems that can arise during the synthesis of ammonium phenolate, presented in a problem-and-solution format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction due to insufficient ammonia (B1221849). | Ensure the non-solvent is continuously saturated with ammonia gas throughout the reaction.[1] Monitor the ammonia concentration to maintain saturation. |
| Decomposition of the product during isolation or drying. | This compound is thermally labile and hygroscopic.[1] Dry the product at low temperatures, preferably at or slightly above room temperature, in an atmosphere containing dry ammonia gas to prevent decomposition.[1] | |
| Reaction equilibrium not favoring product formation. | Phenol (B47542) is a weak acid and ammonia is a weak base, so the reaction may not go to completion.[2] Removing water, if present, can help shift the equilibrium towards the salt. | |
| Product is Oily or a Viscous Liquid | Absorption of moisture from the atmosphere. | This compound is described as "very hygroscopic".[1] Handle the product under a dry, inert atmosphere (e.g., in a glove box or using Schlenk line techniques) to prevent moisture absorption.[3] |
| Presence of unreacted phenol or solvent. | Ensure thorough washing of the product with a cold, anhydrous non-solvent to remove unreacted starting materials. Dry the product under high vacuum to remove residual solvent.[3] | |
| Inconsistent Yields Between Batches | Variation in the purity of starting materials. | Use phenol of a defined crystal size and high purity. Ensure the ammonia gas and the non-solvent are anhydrous. |
| Inconsistent reaction temperature. | The synthesis should be carried out at a controlled temperature, not exceeding room temperature, to prevent side reactions or product decomposition.[1] | |
| Difficulty in Product Isolation | Fine crystalline product that is difficult to filter. | The crystal size of the this compound is often similar to that of the starting phenol.[1] Using larger phenol crystals may result in a product that is easier to handle and filter. |
| Product dissolves in the wash solvent. | Use a non-solvent in which this compound is insoluble, such as ethyl ether, for both the reaction and washing steps.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this compound synthesis?
A1: A non-solvent for this compound should be used. Ethyl ether is a suitable choice as it can be saturated with ammonia gas and does not dissolve the product, facilitating its isolation.[1]
Q2: How can I minimize the decomposition of this compound during the workup?
A2: Due to its hygroscopic and thermally sensitive nature, it is crucial to work under anhydrous conditions and at low temperatures.[1] The product should be dried in a stream of warm air containing dry ammonia gas to maintain its stability.[1]
Q3: My this compound product smells strongly of ammonia. Is this normal?
A3: A faint smell of ammonia might be present due to the conditions used for drying and stabilization. However, a very strong smell could indicate that the equilibrium is shifting back towards the starting materials. Ensure the product is stored in a tightly sealed container under an inert atmosphere.
Q4: Can I use aqueous ammonia instead of ammonia gas?
A4: The presence of water is generally not recommended as it can hinder the formation of the salt and may lead to a lower yield. The use of ammonia gas dissolved in an anhydrous organic non-solvent is the preferred method.[1]
Q5: What is a "topochemical" reaction in the context of this synthesis?
A5: A topochemical reaction is one where the crystal structure of the product is related to the crystal structure of the reactant. In this synthesis, the ammonia diffuses into the solid phenol crystals, converting them to this compound without dissolving them, thus preserving the crystal size and shape.[1]
Experimental Protocols
Synthesis of this compound via Topochemical Reaction
This protocol is based on the method described in US Patent 2,350,322 A.[1]
Materials:
-
Phenol (crystalline)
-
Anhydrous ethyl ether (or another suitable non-solvent)
-
Ammonia gas (anhydrous)
-
Round-bottom flask
-
Gas dispersion tube
-
Stirring apparatus
-
Filtration apparatus (e.g., Schlenk filter)
-
Drying apparatus with the capability for a controlled atmosphere
Procedure:
-
Preparation: In a fume hood, add anhydrous ethyl ether to a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.
-
Saturation with Ammonia: Bubble anhydrous ammonia gas through the ethyl ether at room temperature until the solvent is saturated.
-
Reaction: Add crystalline phenol to the ammonia-saturated ethyl ether. Continue to bubble ammonia gas through the mixture to maintain saturation.
-
Reaction Monitoring: Stir the suspension at room temperature. The solid phenol crystals will convert to this compound. The reaction is typically rapid.[1]
-
Isolation: Once the reaction is complete, filter the solid this compound from the ethyl ether. For this, it is advisable to use a Schlenk filter under an inert atmosphere to prevent exposure to moisture.[3]
-
Washing: Wash the isolated solid with a small amount of cold, anhydrous ethyl ether to remove any unreacted phenol.
-
Drying: Dry the this compound at a slightly elevated temperature (e.g., in warm air) in an atmosphere containing dry ammonia gas to prevent decomposition.[1]
-
Storage: Store the final product in a tightly sealed container under a dry, inert atmosphere.
Visualizations
Caption: A flowchart of the key steps in the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude Ammonium Phenolate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of crude ammonium (B1175870) phenolate (B1203915).
Troubleshooting Guides
This section addresses common issues encountered during the purification of crude ammonium phenolate, offering potential causes and solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Purified Product | 1. Incomplete precipitation or crystallization. 2. Loss of product during washing steps. 3. Decomposition of this compound. | 1. Optimize precipitation conditions (e.g., temperature, concentration of anti-solvent). 2. Use a minimal amount of cold washing solvent to reduce solubility losses. 3. Ensure the drying process is conducted under appropriate conditions (e.g., in an atmosphere of dry ammonia (B1221849) gas to prevent decomposition).[1] |
| Product is Discolored (e.g., Pink or Brown) | 1. Oxidation of phenol (B47542) or phenolate. 2. Presence of impurities from the starting materials or side reactions. | 1. Handle the material under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Consider a recrystallization step from an appropriate solvent system. 3. Treat the crude solution with activated carbon to adsorb colored impurities before crystallization. |
| Purified Product is Hygroscopic and Difficult to Handle | This compound is inherently hygroscopic.[1] | 1. Dry the final product thoroughly under vacuum in the presence of a desiccant. 2. Handle and store the purified compound in a glove box or desiccator under an inert atmosphere. |
| Inconsistent Results in Purification | 1. Variability in the quality of the crude this compound. 2. Inconsistent control of experimental parameters (temperature, pH, solvent quality). | 1. Characterize the crude material before purification to understand the impurity profile. 2. Standardize all experimental parameters and ensure they are carefully monitored and controlled throughout the purification process. |
| Poor Separation During Chromatography | 1. Inappropriate stationary or mobile phase. 2. Compound streaking due to strong interaction with the stationary phase.[2] | 1. For polar and basic compounds like this compound, consider using a modified mobile phase (e.g., with a small amount of ammonia) to improve peak shape.[3] 2. Reverse-phase chromatography could be an alternative purification strategy.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted phenol, excess ammonia, water, and byproducts from the synthesis process. Depending on the synthesis route, impurities from starting materials, such as alkali metal salts from the use of alkali phenolate, might also be present.[4] Phenol itself can contain impurities like ketones (e.g., mesityl oxide, acetophenone) and methylbenzofuran.[5]
Q2: What is a suitable method for drying purified this compound?
A2: Due to its hygroscopic nature, this compound should be dried in a vacuum drying cabinet.[1][4] To prevent decomposition, it is recommended to dry it in an atmosphere of dried, warm air containing dry ammonia gas.[1]
Q3: Can I use extraction for the purification of this compound?
A3: While not a direct purification method for the final product, liquid-liquid extraction can be employed in the initial stages to remove certain impurities. For instance, an organic solvent could be used to extract non-polar impurities from an aqueous solution of crude this compound.
Q4: How can I assess the purity of my final product?
A4: The purity of this compound can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) can be used to detect and quantify organic impurities. The ammonia content can be determined using methods like the phenate method or an ion-selective electrode.[6] Spectroscopic methods such as NMR and IR can confirm the structure and identify functional group impurities.
Q5: What are the key safety precautions when working with this compound?
A5: Phenol and ammonia are corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.
Experimental Protocols
Protocol 1: Purification by Precipitation
This protocol is based on the principle of precipitating the product from a reaction mixture.
Objective: To purify crude this compound by precipitation.
Materials:
-
Crude this compound solution
-
Anti-solvent (e.g., a non-polar organic solvent in which this compound is insoluble)
-
Distilled water (cold)
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum drying oven
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent at room temperature.
-
Slowly add the anti-solvent to the solution with constant stirring until precipitation is complete. The choice of anti-solvent will depend on the initial solvent used to dissolve the crude product.
-
Cool the mixture in an ice bath to maximize the precipitation of the product.
-
Filter the precipitate under vacuum using a Büchner funnel.
-
Wash the filter cake with a small amount of cold distilled water to remove water-soluble impurities.[4]
-
Dry the purified this compound in a vacuum drying oven, preferably in an atmosphere containing dry ammonia gas to prevent decomposition.[1]
Protocol 2: Recrystallization
Objective: To further purify this compound by recrystallization.
Materials:
-
Crude or partially purified this compound
-
A suitable solvent system (a single solvent or a mixture of solvents)
-
Heating and stirring apparatus
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Select a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.
-
Dissolve the crude this compound in the minimum amount of the hot solvent to form a saturated solution.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for the purification of crude this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. US2350322A - Process of making ammonium salts of aromatic compounds - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. Purification [chem.rochester.edu]
- 4. EP1000004B1 - Method for producing tetrabutyl this compound diphenol adduct - Google Patents [patents.google.com]
- 5. US6489519B1 - Process for removal of impurities from phenol by means of at least one acid catalyst - Google Patents [patents.google.com]
- 6. coleparmer.com [coleparmer.com]
challenges in handling and storing hygroscopic ammonium phenolate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hygroscopic ammonium (B1175870) phenolate (B1203915).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is ammonium phenolate and why is it hygroscopic?
This compound is an ammonium salt of phenol (B47542). Its hygroscopicity, the tendency to absorb moisture from the air, is due to the nature of both the ammonium cation and the phenolate anion, which can form hydrogen bonds with water molecules.[1][2] All water-soluble salts have a characteristic critical relative humidity (CRH) above which they will absorb atmospheric moisture until they dissolve into a saturated solution.[3][4]
Q2: How should I store this compound to prevent moisture absorption?
To minimize moisture absorption, store this compound in a tightly sealed, preferably airtight, container in a cool, dry, and well-ventilated area.[5] Using a desiccator with a suitable desiccant is also highly recommended. For larger quantities, consider adding desiccant pouches directly into the storage container, ensuring they do not come into direct contact with the product.[6]
Q3: What are the visible signs of moisture absorption in this compound?
Initial signs of moisture absorption include clumping and caking of the powder.[7] As more moisture is absorbed, the material may become sticky or even deliquesce (turn into a liquid). Discoloration, often a brownish tint, can also indicate degradation, which is accelerated by the presence of moisture.
Q4: What are the potential consequences of using this compound that has absorbed moisture?
Using hygroscopic this compound that has been compromised by moisture can lead to several issues:
-
Inaccurate weighing: The presence of water will lead to errors in mass measurements, affecting the stoichiometry of reactions.
-
Reduced purity and potency: Moisture can cause chemical degradation, leading to a lower concentration of the active compound.[7]
-
Altered physical properties: Changes in the physical state can affect flowability, dissolution rates, and handling characteristics.[7]
-
Inconsistent experimental results: The presence of degradation products and unknown water content will lead to poor reproducibility of experiments.
Q5: Can I dry this compound that has absorbed moisture?
While it may be possible to dry this compound that has absorbed a small amount of moisture, it is generally not recommended as degradation may have already occurred. If you must attempt to dry it, do so under vacuum at a low temperature to minimize thermal degradation. It is crucial to re-analyze the material for purity and water content after drying.
Section 2: Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| The this compound powder has formed clumps or become a solid mass. | Exposure to humidity above its Critical Relative Humidity (CRH). | Transfer the material to a desiccator with a fresh desiccant. For future use, ensure storage in a tightly sealed container in a dry environment. Before use, gently break up clumps in a low-humidity environment (e.g., a glove box). Consider performing a moisture content analysis (see Section 3, Protocol 1). |
| The material has developed a pink or brown discoloration. | Oxidation of the phenolate anion, which is often accelerated by moisture and light. | Discard the discolored material as it is likely degraded. Store new material protected from light and moisture. |
| Inconsistent results in experiments using this compound. | Variation in the water content and purity of the material between batches or even within the same bottle over time. | Always use fresh, properly stored this compound. If you suspect moisture absorption, perform a moisture content analysis before use. For sensitive applications, store the material in small, single-use aliquots in a desiccator. |
| Difficulty in accurately weighing the material. | Rapid moisture absorption from the atmosphere during weighing. | Weigh the material in a low-humidity environment, such as a glove box or a balance with a desiccant chamber.[8] Use a stoppered weighing bottle to minimize exposure time.[9] Weigh the required amount as quickly as possible. |
| The pH of my solution prepared with this compound is different than expected. | Degradation of the this compound, potentially leading to the loss of ammonia (B1221849) and the formation of acidic byproducts. | Use fresh, properly stored this compound. Verify the purity of your material using an appropriate analytical method (see Section 3, Protocol 3). |
Section 3: Experimental Protocols
Protocol 1: Determination of Moisture Content by Karl Fischer Titration
This protocol outlines the determination of water content in this compound using coulometric Karl Fischer titration, a highly sensitive method for quantifying trace amounts of water.[7][10][11]
Methodology:
-
Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean, dry, and sealed from atmospheric moisture. Use a suitable Karl Fischer reagent, such as a one-component reagent containing iodine, sulfur dioxide, and an imidazole (B134444) buffer in an alcohol solvent.[12]
-
Reagent Conditioning: Condition the Karl Fischer reagent by running a pre-titration to neutralize any residual water in the solvent until a stable, low drift is achieved.
-
Sample Preparation and Introduction:
-
In a low-humidity environment (e.g., a glove box), accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Seal the vial immediately to prevent moisture uptake.
-
Quickly and carefully introduce the sample into the titration vessel.
-
-
Titration: Start the titration. The instrument will electrochemically generate iodine, which reacts with the water from the sample. The endpoint is detected when all the water has been consumed.
-
Calculation: The instrument's software will automatically calculate the water content based on the total charge passed to generate the iodine. The result is typically expressed as a percentage or in parts per million (ppm).
-
Blank Measurement: Perform a blank determination by running the titration sequence without adding a sample to account for any ambient moisture that may have entered the system. Subtract the blank value from the sample measurements.
Protocol 2: Accelerated Stability Testing
This protocol is designed to assess the stability of this compound under elevated temperature and humidity conditions to predict its shelf-life.[5][13][14]
Methodology:
-
Sample Preparation: Place accurately weighed samples of this compound in open glass vials to allow for maximum exposure to the environmental conditions. Prepare multiple samples for testing at different time points.
-
Storage Conditions: Place the samples in a stability chamber set to accelerated conditions, for example, 40°C ± 2°C and 75% RH ± 5% RH.[15]
-
Testing Schedule: Withdraw samples for analysis at predetermined intervals. A typical schedule for a 6-month study would be at time 0, 1, 3, and 6 months.[15]
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Note any changes in color or physical state.
-
Moisture Content: Use Karl Fischer titration (Protocol 1).
-
Purity: Use a suitable analytical method such as HPLC or spectroscopic analysis (Protocol 3).
-
-
Data Evaluation: Plot the change in purity and moisture content over time. This data can be used to estimate the degradation rate under these accelerated conditions.
Protocol 3: Purity Assessment and Degradation Monitoring by FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify the functional groups present in this compound and to detect the appearance of degradation products.
Methodology:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the this compound sample with dry KBr powder and pressing it into a transparent disk. Alternatively, analyze the neat solid using an Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: Obtain the FTIR spectrum of the sample, typically over the range of 4000 to 400 cm⁻¹.
-
Spectral Analysis:
-
Fresh Sample: Identify the characteristic peaks for this compound. Key peaks to look for include N-H stretching from the ammonium ion (around 3300-3000 cm⁻¹), C-O stretching from the phenolate (around 1250 cm⁻¹), and aromatic C-H and C=C stretching from the benzene (B151609) ring.
-
Aged/Degraded Sample: Compare the spectrum of the aged sample to that of the fresh sample. The appearance of new peaks or significant changes in existing peaks can indicate degradation. For example, the appearance of a broad O-H stretch around 3200-3600 cm⁻¹ could indicate significant water absorption. The formation of carbonyl peaks (around 1700 cm⁻¹) could suggest oxidation of the phenol ring.
-
Section 4: Visualizations
Caption: Logical workflow of moisture-induced challenges with this compound.
References
- 1. Amine - Wikipedia [en.wikipedia.org]
- 2. Physiochemical properties of alkylaminium sulfates: hygroscopicity, thermostability, and density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of Method for Moisture Content of Salt Using Karl Fischer Titration [jstage.jst.go.jp]
- 4. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. quveon.com [quveon.com]
- 8. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. dl.icdst.org [dl.icdst.org]
- 11. How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices? [eureka.patsnap.com]
- 12. mt.com [mt.com]
- 13. japsonline.com [japsonline.com]
- 14. humiditycontrol.com [humiditycontrol.com]
- 15. database.ich.org [database.ich.org]
Technical Support Center: Synthesis of Ammonium Phenolate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ammonium (B1175870) phenolate (B1203915). The content is designed to address specific issues that may arise during experimentation, with a focus on common side reactions and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of ammonium phenolate synthesis from phenol (B47542) and ammonia (B1221849)?
The synthesis of this compound is an acid-base reaction between phenol, a weak acid, and ammonia, a weak base. The reaction is reversible and the equilibrium typically favors the reactants. To achieve a reasonable yield, the equilibrium must be shifted towards the product side, for instance by precipitating the this compound from the reaction mixture.
Q2: What is the primary side reaction to be aware of during this synthesis?
The most significant side reaction, particularly at elevated temperatures (e.g., 300°C) and in the presence of catalysts like zinc chloride, is the formation of aniline (B41778).[1][2] This reaction, known as amination, involves the substitution of the hydroxyl group (-OH) of phenol with an amino group (-NH2).
Q3: How stable is this compound and what are its decomposition products?
This compound is known to be hygroscopic and thermally sensitive.[3] It can readily decompose back to phenol and ammonia, especially in the presence of moisture or upon heating. Therefore, it should be handled in a dry environment and stored under an inert atmosphere.
Q4: Can impurities in the starting phenol affect the synthesis?
Yes, impurities in the phenol starting material can impact the reaction. Commercially available phenol may contain trace amounts of water, which can hinder the formation of this compound, or other organic impurities that might lead to colored byproducts or interfere with the main reaction.
Q5: Why is my this compound product colored?
Phenols and their derivatives are susceptible to oxidation, which can form colored quinone-like byproducts. This can be exacerbated by the presence of air (oxygen) or trace metal impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize the formation of these colored impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | The equilibrium is not being effectively shifted towards the product. | - Ensure the use of a suitable non-solvent for this compound to facilitate its precipitation. - Use a high concentration of ammonia to push the equilibrium to the right. |
| The reaction temperature is too high, favoring aniline formation. | - Maintain a low reaction temperature. The formation of this compound is an exothermic acid-base reaction and is generally favored at lower temperatures. | |
| Product is wet or oily | This compound is hygroscopic and has absorbed moisture from the air. | - Handle the product under a dry, inert atmosphere. - Dry the final product in a stream of dry ammonia gas.[3] |
| Formation of a significant amount of aniline | The reaction temperature is too high, and/or a catalyst promoting amination is present. | - Avoid high temperatures. For aniline synthesis from phenol, temperatures around 300°C are used.[1] - Do not use catalysts like zinc chloride if aniline is not the desired product. |
| The product has a pink or brownish tint | Oxidation of phenol or the phenolate has occurred. | - Conduct the reaction and work-up under an inert atmosphere (nitrogen or argon). - Use high-purity, colorless phenol as the starting material. |
| Inconsistent results between batches | Variability in the purity of starting materials or reaction conditions. | - Standardize the purity of phenol and the concentration of the ammonia solution. - Ensure precise control over reaction temperature and time. |
Quantitative Data Summary
The formation of either this compound or aniline is highly dependent on the reaction conditions. The following table summarizes the key parameters influencing the product outcome.
| Parameter | This compound Formation | Aniline Formation | Reference |
| Temperature | Low temperature (e.g., room temperature) | High temperature (e.g., 300°C) | [1][2] |
| Catalyst | Not required | Lewis acids (e.g., ZnCl₂) | [1][2][4] |
| Reaction Type | Acid-Base Equilibrium | Nucleophilic Aromatic Substitution | [4] |
| pKa (Phenol) | 9.95 | - | [5] |
| pKa (Ammonium ion) | 9.25 | - | [5] |
Experimental Protocol: Synthesis of this compound via Precipitation
This protocol describes the synthesis of this compound by reacting phenol with ammonia in a non-solvent to precipitate the product.
Materials:
-
Phenol (high purity, crystalline)
-
Anhydrous diethyl ether (or another suitable non-solvent)
-
Ammonia gas, dry
-
Schlenk flask or a three-necked round-bottom flask
-
Gas inlet tube
-
Stirring bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Preparation of the Reaction Vessel:
-
Set up a Schlenk flask or a three-necked flask equipped with a magnetic stir bar, a gas inlet, and a gas outlet.
-
Thoroughly dry the glassware in an oven and allow it to cool under a stream of inert gas.
-
-
Reaction Setup:
-
Add a weighed amount of crystalline phenol to the reaction flask.
-
Add anhydrous diethyl ether to the flask to suspend the phenol crystals. The exact volume will depend on the scale of the reaction; a concentration of 0.5-1 M phenol is a reasonable starting point.
-
Begin stirring the suspension under a positive pressure of inert gas.
-
-
Introduction of Ammonia:
-
Slowly bubble dry ammonia gas through the stirred suspension via the gas inlet tube.
-
The reaction is exothermic; maintain the temperature of the reaction mixture at or below room temperature, using a water bath if necessary.
-
Continue the addition of ammonia until the precipitation of a white solid is complete. The system should be kept continuously saturated with ammonia.[3]
-
-
Isolation of the Product:
-
Once the reaction is complete, stop the flow of ammonia and switch to a positive pressure of inert gas.
-
Isolate the precipitated this compound by filtration under an inert atmosphere (e.g., using a Schlenk filter or in a glovebox).
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted phenol.
-
-
Drying and Storage:
-
Dry the this compound under a stream of dry ammonia gas or in a vacuum desiccator containing a suitable desiccant and an ammonia atmosphere.[3]
-
Store the final product in a tightly sealed container under an inert atmosphere to prevent decomposition.
-
Visualizations
Caption: Troubleshooting logic for this compound synthesis.
Caption: Main and side reaction pathways.
References
Technical Support Center: Optimizing Reaction Conditions for Ammonium Phenolate Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ammonium (B1175870) phenolate (B1203915). The content is designed to address specific issues that may arise during experimentation, with a focus on optimizing reaction conditions and troubleshooting common problems.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind ammonium phenolate formation?
This compound is formed through a simple acid-base reaction between phenol (B47542) (a weak acid) and ammonia (B1221849) (a weak base). The acidic proton of the hydroxyl group on the phenol is transferred to the lone pair of electrons on the nitrogen atom of ammonia, resulting in the formation of the phenolate anion and the ammonium cation, which are ionically bonded.
Q2: What are the critical reaction parameters to control for optimal yield and purity?
The key parameters to control are temperature, pH, and solvent choice. Many ammonium salts are thermally labile and can decompose at elevated temperatures.[1] The reaction should ideally be conducted at or below room temperature.[2] The pH of the solution is also crucial; a basic environment is required to deprotonate the phenol, but an excessively high pH can favor the decomposition of the ammonium salt back into volatile ammonia.[1] The choice of solvent is important as it must be able to dissolve the reactants but should ideally be a non-solvent for the this compound product to facilitate its precipitation and isolation.[2]
Q3: How can I minimize the decomposition of the ammonium salt during the reaction?
Decomposition of ammonium salts into the corresponding amine and a proton is a common issue, often driven by high temperatures and high pH.[1] To prevent this:
-
Control Temperature: Keep the reaction temperature low. For instance, some ammonium salts begin to decompose at temperatures as low as 30°C.[1]
-
Control pH: Maintain the pH at a level that is basic enough to form the phenolate but not so high that it promotes the release of ammonia gas. A pH kept at least two units below the pKa of the ammonium ion is ideal to keep it in its protonated form.[1]
-
Slow Reagent Addition: If using a strong base, add it slowly (dropwise) to the reaction mixture, preferably at a low temperature, to avoid localized pH spikes.[1]
Q4: What are some common side reactions to be aware of?
While the primary reaction is a straightforward acid-base neutralization, side reactions can occur, particularly if the starting materials are not pure or if the reaction conditions are not well-controlled. For instance, if substituted phenols are used, other functional groups may react under the basic conditions. In reactions involving similar compounds like aminophenols, competitive N-derivatization and O-derivatization can occur, highlighting the importance of selectivity.[3]
Q5: My this compound product is very hygroscopic. How should I handle and dry it?
This compound is known to be very hygroscopic.[2] After isolation (e.g., by filtration), the product should be dried in a controlled environment. Drying in warm, dry air that contains dry ammonia gas has been suggested to prevent decomposition and moisture absorption.[2] Storing the final product under an inert, dry atmosphere is also recommended.
Troubleshooting Guides
This section addresses specific issues that can arise during the synthesis of this compound, presented in a problem-and-solution format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Decomposition of Ammonium Salt: The smell of ammonia is a clear indicator of this.[1] 2. Incomplete Reaction: The pH may not be optimal for deprotonating the phenol. 3. Product Soluble in Solvent: The chosen solvent may be too polar, keeping the product in solution. | 1. Lower Reaction Temperature: Conduct the reaction at or below room temperature.[2] 2. pH Control: Ensure the reaction medium is sufficiently basic to form the phenolate but not high enough to cause significant ammonia loss. Consider using a buffer system.[1] 3. Solvent Choice: Use a non-solvent for this compound, such as ethyl ether, to encourage precipitation.[2] |
| Product is Discolored or Impure | 1. Impure Starting Materials: Contaminants in the phenol or ammonia solution can lead to side products. 2. Oxidation: Phenols can be susceptible to oxidation, which can cause discoloration. | 1. Ensure Purity: Use high-purity starting materials.[4] 2. Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon to minimize oxidation. |
| Difficulty Isolating the Product | 1. Product is an Oil or Viscous Liquid: This can happen if the product does not crystallize properly. 2. Product is Too Soluble: As mentioned above, the solvent may be preventing precipitation. | 1. Change Solvent: Try a less polar solvent or a mixture of solvents to induce crystallization. 2. Use Seeding: Adding a small crystal of the desired product can initiate crystallization. |
Experimental Protocols
General Protocol for this compound Formation
This protocol is a generalized procedure based on principles described in the literature for the formation of ammonium salts of phenols.[2]
-
Preparation: In a three-necked flask equipped with a stirrer and a gas inlet, saturate a suitable non-solvent (e.g., ethyl ether) with ammonia gas at room temperature.[2]
-
Reaction: Introduce phenol crystals of a defined size into the ammonia-saturated solvent. Continuously keep the system saturated with ammonia.[2]
-
Formation: this compound will form and, being insoluble in the non-solvent, will precipitate out. The crystal size of the product is often similar to that of the starting phenol crystals.[2]
-
Isolation: Separate the solid product from the solvent by filtration.
-
Drying: Dry the hygroscopic this compound in a stream of dried, warm air containing dry ammonia gas to prevent moisture absorption and decomposition.[2]
Visualizations
Caption: Reaction pathway for the formation of this compound.
Caption: A typical experimental workflow for synthesizing this compound.
Caption: A decision tree to troubleshoot low yield in this compound synthesis.
References
troubleshooting guide for the phenate method for ammonia analysis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the phenate method for ammonia (B1221849) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is there no blue color developing in my samples?
A1: The absence of the characteristic indophenol (B113434) blue color can be attributed to several factors:
-
Incorrect pH: The reaction is highly pH-dependent. The final pH of the reaction mixture should be alkaline, typically between 9.5 and 12.4, to ensure optimal color development.[1][2][3] An incorrect pH can prevent the formation of the indophenol blue complex.
-
Reagent Issues:
-
Degraded Sodium Hypochlorite (B82951): The sodium hypochlorite solution is unstable and loses its effectiveness over time.[4] Use a fresh bottle or prepare the oxidizing solution daily.[4][5]
-
Improperly Prepared or Degraded Phenate Reagent: The phenate reagent, especially if prepared from crystalline phenol (B47542), should be handled carefully and stored correctly. The phenate solution should be discarded if it turns dark brown.[2]
-
Inactive Catalyst: If using sodium nitroprusside as a catalyst, ensure it has not degraded. The solution should be stored in a dark bottle and is typically stable for about a month.[6] Discard the nitroprusside reagent if it turns blue.[2]
-
-
Presence of Residual Chlorine: Residual chlorine in the sample can interfere with the reaction.[7][8] Samples should be pretreated with a dechlorinating agent like sodium thiosulfate.[7]
Q2: My results are inconsistent and not reproducible. What are the possible causes?
A2: Inconsistent results can stem from a variety of sources:
-
Variable pH: As mentioned, pH is a critical variable.[1][9] Ensure that the pH of all samples, standards, and the wash water are consistent.[10]
-
Sample Turbidity and Color: Particulate matter in the sample can scatter light, leading to inaccurate absorbance readings.[10] The inherent color of the sample can also interfere.[10] Filtration of the sample is recommended to remove turbidity.[10] For colored samples, a sample blank (sample with all reagents except the phenate) may be necessary.
-
Contamination: Ammonia is prevalent in the laboratory environment.
-
Inaccurate Pipetting: Ensure accurate and consistent volumes of all reagents and samples are used.
-
Temperature Fluctuations: The rate of color development can be temperature-dependent. Maintaining a consistent temperature during the analysis can improve reproducibility.
Q3: The blue color in my samples is fading or unstable. Why is this happening?
A3: Color instability is often linked to:
-
Suboptimal pH: A pH outside the optimal range can lead to a slower and less stable color formation.[3]
-
Interference from Metal Ions: High concentrations of calcium and magnesium, particularly in seawater, can cause precipitation and interfere with color stability.[10] Adding a complexing agent like EDTA or sodium potassium tartrate can mitigate this issue.[10]
-
Light Exposure: The indophenol blue color can be sensitive to light. It is recommended to allow the color to develop in subdued light or in the dark.[5]
Q4: I am observing a high background absorbance in my blank. What could be the reason?
A4: A high blank reading is a strong indicator of ammonia contamination. Potential sources include:
-
Contaminated Reagents: One or more of your reagents may be contaminated with ammonia. Prepare fresh reagents using ammonia-free water.
-
Ammonia-Free Water Quality: The water used for dilutions and reagent preparation may not be truly ammonia-free. Prepare fresh ammonia-free water by ion exchange or distillation.[8]
-
Laboratory Atmosphere: Ammonia from other sources in the lab can contaminate samples and reagents. Ensure all containers are tightly capped.
-
Improperly Cleaned Glassware: Residual ammonia on glassware is a common source of contamination.[6]
Data Presentation
Table 1: Comparison of Reagent Concentrations in Different Phenate Method Protocols
| Reagent | EPA Method 350.1[7] | Standard Methods 4500-NH3 F[5] |
| Phenol Solution | 83 g phenol in 500 mL water, with 32 g NaOH, diluted to 1 L | 1 mL of phenol solution (composition not specified in abstract) |
| Sodium Hypochlorite | 250 mL of 5.25% NaOCl diluted to 500 mL | Oxidizing solution prepared fresh daily by mixing alkaline citrate (B86180) and sodium hypochlorite |
| Catalyst | 0.5 g sodium nitroprusside in 1 L water | 1 mL of sodium nitroprusside solution |
| Complexing Agent | 50 g EDTA disodium (B8443419) salt in 1 L water | Alkaline citrate solution |
Note: This table provides a summary based on available information. For detailed preparations, refer to the specific methods.
Experimental Protocols
Detailed Methodology for the Manual Phenate Method
This protocol is a generalized procedure based on common practices.[5][7] Researchers should consult their specific validated method (e.g., EPA 350.1, Standard Methods 4500-NH3 F) for detailed instructions.
1. Preparation of Reagents:
-
Ammonia-Free Water: Prepare by passing distilled water through an ion-exchange column. Use for all subsequent reagent and standard preparations.
-
Phenate Reagent: In a fume hood, dissolve 83 g of phenol in approximately 500 mL of ammonia-free water in a 1 L Erlenmeyer flask. While stirring, cautiously add 32 g of NaOH in small increments, cooling the flask under running water as needed. Once cooled, dilute to 1 L with ammonia-free water.
-
Sodium Hypochlorite Solution: Dilute a commercial bleach solution (e.g., 5.25% NaOCl) as specified by the chosen method. This solution is unstable and should be prepared frequently.
-
Sodium Nitroprusside Solution (Catalyst): Dissolve 0.5 g of sodium nitroprusside in 1 L of ammonia-free water. Store in a dark, airtight bottle.
-
Alkaline Citrate or EDTA Solution (Complexing Agent): Prepare as required by the specific method to prevent precipitation of hard water ions.
2. Sample Preparation and Distillation (if necessary):
-
For samples with high turbidity, color, or other interferences, a preliminary distillation step is recommended.[8][11][12][13]
-
Adjust the pH of the sample to approximately 9.5 with a borate (B1201080) buffer.[7]
-
Distill the sample, collecting the ammonia-containing distillate in a boric acid or sulfuric acid solution.[7][8]
3. Color Development:
-
To a specific volume of the sample (or distillate), add the reagents in the correct order and volume as specified by the method. A typical order is the addition of the phenate reagent, followed by the sodium hypochlorite solution, and then the sodium nitroprusside catalyst.
-
Mix thoroughly after each addition.
-
Allow the color to develop for a specific time (e.g., at least 1 hour) at room temperature and away from direct light.[5] The color is generally stable for up to 24 hours.[5]
4. Measurement:
-
Measure the absorbance of the solution at a wavelength of 630-660 nm using a spectrophotometer.
-
Prepare a calibration curve using a series of standards of known ammonia concentrations.
-
Determine the ammonia concentration in the samples by comparing their absorbance to the calibration curve.
Mandatory Visualization
Caption: Troubleshooting workflow for the phenate method for ammonia analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.ymaws.com [cdn.ymaws.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. scribd.com [scribd.com]
- 6. chesapeakebay.net [chesapeakebay.net]
- 7. epa.gov [epa.gov]
- 8. edgeanalytical.com [edgeanalytical.com]
- 9. Improvement of the Ammonia Analysis by the Phenate Method in Water and Wastewater -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 10. nemi.gov [nemi.gov]
- 11. coleparmer.co.uk [coleparmer.co.uk]
- 12. standardmethods.org [standardmethods.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Ammonium Phenolate Storage and Decomposition
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage of ammonium (B1175870) phenolate (B1203915) to prevent decomposition. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and integrity of your compound during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage of ammonium phenolate, providing potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Actions |
| Discoloration (e.g., yellowing, browning) | Oxidation of the phenolate ion, often accelerated by exposure to light and air (oxygen). | 1. Store the compound in an amber or opaque, tightly sealed container. 2. Purge the container with an inert gas (e.g., nitrogen or argon) before sealing. 3. Store at reduced temperatures (see FAQ for details). |
| Ammonia (B1221849) Odor | Decomposition of this compound back into ammonia and phenol (B47542). This is an equilibrium reaction that can be driven by increased temperature. | 1. Immediately check the storage temperature and ensure it is within the recommended range. 2. If the odor is strong, the compound may have significantly degraded. It is advisable to perform a purity analysis before use. 3. For future storage, consider refrigeration. |
| Change in Physical State (e.g., clumping, deliquescence) | Absorption of atmospheric moisture. This compound is known to be hygroscopic.[1] | 1. Store in a desiccator or a controlled low-humidity environment. 2. Ensure the container is sealed with a high-quality, moisture-proof seal. 3. If clumping has occurred, the compound's purity should be verified before use. |
| Reduced Potency or Altered Experimental Results | Significant decomposition has occurred, leading to a lower concentration of the active compound. | 1. Discard the degraded stock and prepare a fresh batch of this compound. 2. Review and optimize storage conditions based on the guidelines provided in this document. 3. Implement routine quality control checks for stored materials. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition?
A1: The primary cause is the reversible thermal decomposition of this compound into its constituent components: phenol and ammonia gas. This process can be accelerated by elevated temperatures, exposure to light, and the presence of moisture.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize decomposition, this compound should be stored in a cool, dry, and dark place.[2] Specifically:
-
Temperature: Refrigeration (2-8 °C) is recommended for long-term storage. Room temperature (around 25°C) may be acceptable for short periods, but the rate of decomposition increases with temperature.[3][4]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]
-
Container: Use a tightly sealed, amber glass vial or an opaque container to protect from light and moisture.[2][4]
Q3: How does humidity affect the stability of this compound?
A3: this compound is hygroscopic, meaning it readily absorbs moisture from the air.[1] This can lead to clumping and can also facilitate decomposition reactions. It is crucial to store it in a low-humidity environment or a desiccator.
Q4: Can I store this compound in a solution?
A4: Storing this compound in solution is generally not recommended for long-term stability due to the potential for hydrolysis and other degradation pathways. If a solution is required for experimental use, it should be prepared fresh. The stability of phenolic compounds in solution is dependent on factors like pH, temperature, and exposure to light.[5]
Q5: How can I tell if my this compound has decomposed?
A5: Signs of decomposition include a noticeable smell of ammonia, a change in color (often to yellow or brown), and a change in physical consistency. For a definitive assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) or spectrophotometry should be employed to determine purity.
Quantitative Data on Phenolic Compound Stability
The stability of phenolic compounds is significantly influenced by storage conditions. The following table summarizes findings from studies on various phenolic compounds, which can serve as a general guide for this compound.
| Storage Condition | Effect on Phenolic Compounds | Source |
| Temperature | Increased temperature accelerates the degradation of phenolic compounds. For example, a study on wild blueberry powder showed a 3% reduction in anthocyanin content after 2 weeks at 25°C, but a 60% reduction after just 3 days at 60°C.[3] | Fracassetti et al. (2013)[3] |
| Light Exposure | Exposure to sunlight can cause a significant decline in total phenolic content. One study observed a 53% decrease in total phenolics when stored in the presence of sunlight at 23°C.[6] | Jeszka-Skowron et al. (2021)[6] |
| Humidity (Water Activity) | Higher water activity enhances the degradation of phenolic compounds. In a study on freeze-dried encapsulated red wine, an increase in water activity from 0.11 to 0.58 greatly increased the loss of anthocyanins.[5] | Tonon et al. (2010)[5] |
| Oxygen | The presence of oxygen can lead to oxidative degradation of polyphenolic substances.[6] | Jeszka-Skowron et al. (2021)[6] |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Ammonia (as an indicator of decomposition)
This method, based on the Berthelot (indophenol) reaction, can be used to quantify the amount of free ammonia, which is a direct product of this compound decomposition.
Principle: Ammonia reacts with alkaline phenol and hypochlorite (B82951) to produce a blue-colored indophenol (B113434) compound. The intensity of the color is proportional to the ammonia concentration and can be measured spectrophotometrically.
Reagents:
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite solution
-
Ammonium standard solutions
-
Deionized water
Procedure:
-
Prepare a series of ammonium standard solutions of known concentrations.
-
Dissolve a precisely weighed sample of the stored this compound in deionized water.
-
To an aliquot of the sample solution and each standard, add the phenol-nitroprusside solution and mix.
-
Add the alkaline hypochlorite solution and mix well.
-
Allow the color to develop for a specified time at a controlled temperature (e.g., 30 minutes at 37°C).[7]
-
Measure the absorbance of the solutions at approximately 630-640 nm using a spectrophotometer.
-
Construct a calibration curve from the absorbance readings of the standard solutions.
-
Determine the concentration of ammonia in the sample from the calibration curve.
Visualizations
Caption: Decomposition pathway of this compound.
References
- 1. US2350322A - Process of making ammonium salts of aromatic compounds - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tceq.texas.gov [tceq.texas.gov]
Technical Support Center: Ammonium Phenolate Reactivity
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with ammonium (B1175870) phenolate (B1203915). It focuses on how common impurities can impact its reactivity, leading to issues such as low yields, side product formation, and inconsistent results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. Could impurities in my ammonium phenolate be the cause?
A1: Yes, low yield is a common consequence of impurities. The most likely culprits are excess water, unreacted starting materials (phenol or ammonia), or trace metal contaminants. This compound is known to be very hygroscopic, meaning it readily absorbs moisture from the atmosphere, making water a primary suspect[1].
-
Water: Can hydrolyze the phenolate, reducing the amount of active reagent available for your desired reaction. Computational studies show that water molecules form strong hydrogen bonds with both the ammonium cation and the phenol (B47542) oxygen, which can stabilize the reactant and potentially hinder its reactivity[2].
-
Unreacted Phenol: Excess phenol can alter the stoichiometry of your reaction and may compete in side reactions.
-
Metal Ions: Transition metal ions can catalyze unwanted side reactions or decomposition pathways, consuming your reagent and lowering the yield of the desired product[3][4][5].
Actionable Steps:
-
Quantify Water Content: Use Karl Fischer titration to determine the water content in your this compound sample.
-
Check for Purity: Analyze the reagent by NMR or HPLC to check for significant amounts of free phenol.
-
Purify the Reagent: If impurities are high, consider purifying the this compound by recrystallization under anhydrous conditions.
Q2: I am observing unexpected side products in my reaction. How can I determine if an impurity is responsible?
A2: Side product formation is often linked to contaminants that open up alternative reaction pathways.
-
Water: Can lead to hydrolysis products. In reactions sensitive to pH, the presence of water can also alter the basicity of the this compound, favoring different reaction pathways. The interaction of water with the ammonium cation can affect its stability and degradation pathways[6][7].
-
Metal Ions (e.g., Fe²⁺, Cu²⁺): These are notorious for catalyzing oxidation or coupling reactions, especially with phenols[3][8]. If your side products appear to be dimers, polymers, or oxidized versions of your starting material (e.g., quinone-like structures), metal ion contamination is a strong possibility.
-
Excess Ammonia/Phenol: An imbalance in stoichiometry can lead to side reactions, such as the formation of secondary products from the reaction of your intermediate with the excess reactant.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying impurity-driven side reactions.
Q3: My reaction is inconsistent from batch to batch. What is the likely cause?
A3: Batch-to-batch inconsistency is a classic sign of a variable impurity. Given that this compound is highly hygroscopic, the most probable cause is varying water content absorbed from the atmosphere during storage or handling[1]. Different batches may have been exposed to air for different lengths of time, leading to different levels of hydration and, consequently, different reactivity.
Data on Impurity Effects
While specific kinetic data for this compound is sparse in the literature, the following tables illustrate the expected qualitative impact of common impurities based on established chemical principles and studies on related compounds[6][7][9].
Table 1: Illustrative Impact of Water Content on Reaction Yield
| Water Content (% w/w) | Representative Product Yield (%) | Potential Observation |
| < 0.1% (Anhydrous) | 95% | Optimal performance. |
| 0.5% | 82% | Noticeable decrease in yield. |
| 1.0% | 65% | Significant yield loss; potential for hydrolysis side products. |
| 2.0% | 40% | Reaction severely inhibited. |
Table 2: Illustrative Impact of Metal Ion Impurities on Product Purity
| Metal Impurity (ppm) | Main Product Purity (%) | Potential Observation |
| < 1 ppm Fe/Cu | 99% | Clean reaction profile. |
| 10 ppm Fe/Cu | 90% | Appearance of colored impurities or unexpected peaks in chromatography. |
| 50 ppm Fe/Cu | 75% | Significant side product formation (e.g., oxidative coupling). |
Key Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a standard method for accurately measuring the water content in your this compound sample.
Materials:
-
Karl Fischer titrator (volumetric or coulometric).
-
Anhydrous methanol (B129727) or appropriate Karl Fischer solvent.
-
Hydranal™-Composite 5 (or equivalent KF reagent).
-
Airtight glass syringe.
-
This compound sample.
-
Inert atmosphere (glove box or nitrogen bag).
Procedure:
-
System Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean, dry, and purged with a dry inert gas (N₂ or Argon).
-
Solvent Introduction: Add a precise volume of anhydrous methanol to the titration vessel and titrate to a stable, dry endpoint with the KF reagent. This pre-titration removes any residual water from the solvent.
-
Sample Preparation: Inside a glove box or under a stream of inert gas to prevent atmospheric moisture absorption, accurately weigh approximately 100-200 mg of the this compound sample.
-
Sample Injection: Quickly and carefully, add the weighed sample to the titration vessel.
-
Titration: Begin the titration immediately. The instrument will automatically dispense the KF reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant used and the sample weight. Express the result as a weight percentage (% w/w).
-
Replicates: Perform the measurement in triplicate to ensure accuracy and precision.
Protocol 2: Purification of this compound by Recrystallization
This protocol is designed to remove non-volatile impurities like metal salts and excess phenol. It must be performed under strictly anhydrous conditions.
Materials:
-
This compound (impure).
-
Anhydrous solvent in which this compound is soluble at high temperatures but less soluble at low temperatures (e.g., anhydrous ethanol (B145695) or a mixture of anhydrous toluene/acetonitrile).
-
Anhydrous anti-solvent (e.g., anhydrous diethyl ether or hexane).
-
Schlenk flask or three-neck round-bottom flask.
-
Heating mantle and magnetic stirrer.
-
Schlenk filter funnel.
-
Inert atmosphere supply (N₂ or Argon).
Procedure:
-
Setup: Assemble the Schlenk flask with a condenser and ensure the entire apparatus is flame-dried or oven-dried and cooled under an inert atmosphere.
-
Dissolution: Place the impure this compound in the Schlenk flask. Add a minimal amount of the hot, anhydrous primary solvent via cannula transfer while stirring until the solid is fully dissolved. Maintain a gentle reflux under a positive pressure of inert gas.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration under inert atmosphere into a second pre-dried Schlenk flask.
-
Crystallization: Slowly cool the solution to room temperature, then further cool in an ice bath or freezer (-20°C) to induce crystallization. If crystals do not form, slowly add a small amount of anhydrous anti-solvent via syringe until turbidity is observed, then cool.
-
Isolation: Isolate the purified crystals by filtration using a Schlenk filter funnel under a positive pressure of inert gas.
-
Washing: Wash the crystals with a small amount of cold, anhydrous anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum for several hours to remove all traces of solvent.
-
Storage: Store the purified, dry this compound in a sealed container within a desiccator or glove box.
Visualized Mechanisms and Relationships
Mechanism of Water Interference
The diagram below illustrates how water can interfere in a generic nucleophilic reaction involving the phenolate anion.
Caption: Water impurity can solvate or hydrolyze the phenolate, reducing its reactivity.
Logical Relationships of Impurities and Effects
This diagram outlines the cause-and-effect relationships between different impurity types and the experimental issues they cause.
Caption: Relationship between impurities, mechanisms of action, and resulting issues.
References
- 1. US2350322A - Process of making ammonium salts of aromatic compounds - Google Patents [patents.google.com]
- 2. Effect of stepwise microhydration on the methylammonium···phenol and ammonium···phenol interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Interference of inorganic ions on phenol degradation by the Fenton reaction | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Ammonium Phenolate Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals, providing targeted guidance for scaling up the synthesis of ammonium (B1175870) phenolate (B1203915) from a laboratory setting to a pilot plant. The information is presented through frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing ammonium phenolate?
A1: The synthesis of this compound is an acid-base neutralization reaction between phenol (B47542) (a weak acid) and ammonia (B1221849) (a weak base). The reaction proceeds as follows:
C₆H₅OH (Phenol) + NH₃ (Ammonia) ⇌ C₆H₅O⁻NH₄⁺ (this compound)
This equilibrium reaction is typically performed by introducing ammonia gas into a solution of phenol in a suitable non-solvent, such as ethyl ether, which causes the this compound salt to precipitate.[1]
Caption: Basic reaction pathway for this compound synthesis.
Q2: What are the primary challenges when scaling up from lab to pilot plant?
A2: Scaling up this synthesis presents several key challenges:
-
Heat Management: The neutralization reaction is exothermic. In a large reactor, heat dissipation is less efficient than in lab glassware, potentially leading to temperature spikes that can affect product stability and purity.[1]
-
Mass Transfer: Ensuring efficient contact between gaseous ammonia and the phenol solution is critical. Poor mixing in a large vessel can lead to an incomplete reaction and lower yields.
-
Material Handling: this compound is very hygroscopic, meaning it readily absorbs moisture from the air.[1] Handling large quantities of this sticky, unstable solid requires specialized equipment like enclosed filter-dryers and controlled-atmosphere packaging.
-
Process Control: Maintaining consistent parameters like temperature, pressure, and ammonia flow rate is more complex at a larger scale and requires robust process controls.[2][3]
Q3: My final product is pink or brown instead of white. What is the cause?
A3: Discoloration in phenolate compounds is typically due to oxidation. Phenol and its derivatives are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), elevated temperatures, or the presence of metallic impurities. To prevent this, handle the product under an inert atmosphere (e.g., nitrogen) whenever possible, especially during drying and storage.
Q4: How can I improve the reaction yield?
A4: Low yield is often traced back to the equilibrium nature of the reaction or loss of reactants. To improve yield:
-
Ensure complete reaction: Use a slight excess of ammonia and ensure efficient mixing to drive the equilibrium towards the product side.
-
Prevent ammonia loss: Check for leaks in the reactor and tubing, especially in a pressurized gas system.
-
Optimize precipitation: The choice of a non-solvent is crucial. The solvent should readily dissolve phenol but have very low solubility for this compound to ensure maximum precipitation.[1]
-
Control temperature: Maintain a consistent, controlled temperature, as high temperatures can shift the equilibrium back towards the reactants.
Q5: What are the most critical safety precautions?
A5: Both phenol and ammonia pose significant health risks.
-
Phenol: It is toxic, corrosive, and can be absorbed through the skin.[4] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Ammonia: It is a corrosive and irritating gas. Work in a well-ventilated area or fume hood.[4]
-
Process Safety: When scaling up, conduct a thorough hazard analysis. The reaction is exothermic, so a robust cooling system is necessary to prevent runaway reactions. Ensure the reactor is properly rated for the operating pressure.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis and scale-up of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
Problem: The reaction stalls, and phenol is still present in the final mixture.
-
Potential Cause: Insufficient mass transfer of ammonia gas into the liquid phase, especially in larger, poorly agitated reactors.
-
Solution: Increase the agitation speed to improve the gas-liquid interface. Consider using a sparging tube to introduce ammonia below the liquid surface for better dispersion. Verify that the ammonia cylinder is not empty and that the flow rate is adequate.
Problem: The final product is a wet, sticky solid instead of a crystalline powder.
-
Potential Cause: this compound is extremely hygroscopic and has absorbed atmospheric moisture.[1]
-
Solution: All filtration, transfer, and drying steps must be conducted under a dry, inert atmosphere (e.g., a nitrogen-purged glove box or a sealed filter-dryer). Ensure the non-solvent used is anhydrous.
Problem: During scale-up, the reactor temperature increases uncontrollably.
-
Potential Cause: The exothermic heat of reaction is not being removed efficiently. The surface-area-to-volume ratio decreases as the reactor size increases, hindering heat transfer.
-
Solution: Reduce the rate of ammonia addition to generate heat more slowly. Ensure the reactor's cooling jacket is operating at maximum efficiency with a suitable heat transfer fluid. For pilot-scale batches, a preliminary thermal hazard study is highly recommended.
Experimental Protocols
1. Laboratory-Scale Synthesis (100 g Batch)
-
Methodology:
-
Set up a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the solvent surface, and a gas outlet connected to a bubbler/scrubber.
-
Charge the flask with 100 g of crystalline phenol and 1 L of anhydrous ethyl ether.
-
Begin stirring to dissolve the phenol completely.
-
While stirring, bubble dry ammonia gas through the solution at a moderate rate. The system should be kept continuously saturated with ammonia.[1]
-
A white precipitate of this compound will form almost immediately. Continue the ammonia addition for 30 minutes to ensure the reaction is complete.
-
Stop the ammonia flow and purge the flask with nitrogen.
-
Filter the solid product rapidly using a Büchner funnel, minimizing exposure to air.
-
Wash the collected solid with a small amount of cold, anhydrous ethyl ether.
-
Dry the product under vacuum in a desiccator or vacuum oven at low temperature (e.g., 30-40°C) to yield this compound as a white crystalline solid. Drying in an atmosphere containing dry ammonia gas can improve stability.[1]
-
2. Pilot-Plant Scale Synthesis (10 kg Batch)
-
Methodology:
-
Prepare a 200 L glass-lined jacketed reactor, ensuring it is clean, dry, and pressure-tested.
-
Inert the reactor by purging with dry nitrogen.
-
Charge 100 L of anhydrous ethyl ether to the reactor, followed by 10 kg of phenol.
-
Start the reactor agitator to dissolve the phenol.
-
Circulate a coolant (e.g., chilled glycol) through the reactor jacket and set the temperature controller to 20°C.
-
Introduce gaseous ammonia from a cylinder via a mass flow controller at a pre-determined rate to manage the exothermic reaction. The ammonia should be introduced through a subsurface dip pipe.
-
Monitor the internal temperature and pressure continuously. Adjust the ammonia flow rate as needed to maintain the temperature below 25°C.
-
After all ammonia is added (calculated based on stoichiometry plus a slight excess), allow the mixture to stir for an additional 1-2 hours.
-
Transfer the resulting slurry under nitrogen pressure to a sealed filter-dryer.
-
Deliquor the solids and perform a displacement wash with 10 L of cold, anhydrous ethyl ether.
-
Dry the product in the filter-dryer under vacuum with jacket heating (not exceeding 40°C) and a gentle nitrogen sweep until the desired solvent level is reached.
-
Discharge the final dry powder into double-lined, sealed containers under a nitrogen atmosphere.
-
Data Presentation: Scale-Up Parameter Comparison
The following table summarizes typical parameters for laboratory and pilot-plant scale synthesis.
| Parameter | Laboratory Scale | Pilot Plant Scale | Key Scale-Up Consideration |
| Batch Size | 50 - 200 g | 5 - 20 kg | All parameters must be adjusted for a ~100x increase. |
| Vessel | 1-3 L Glass Flask | 100-250 L Glass-Lined Reactor | Material compatibility and heat transfer efficiency. |
| Ammonia Addition | Manual bubbling | Metered via Mass Flow Controller | Precise control to manage exotherm and ensure stoichiometry. |
| Temperature Control | Ice bath / Heating mantle | Jacketed vessel with TCU | Efficient heat removal is critical to prevent overheating.[1] |
| Mixing | Magnetic/Mechanical Stirrer | Multi-impeller Agitator | Must ensure gas dispersion and keep solids suspended. |
| Isolation | Open Büchner Funnel | Enclosed Filter-Dryer | Containment and inert atmosphere are vital for handling hygroscopic solid.[1] |
| Typical Yield | 95-99% | 90-97% | Minor losses are more significant at a larger scale. |
| Purity (Assay) | >99% | >98% | Maintaining purity requires stricter control of all parameters. |
Scale-Up Workflow Visualization
The logical flow from initial lab work to a validated pilot-plant process is crucial for success.
Caption: Logical workflow from laboratory development to pilot plant validation.
References
Technical Support Center: Monitoring Ammonium Phenolate Reaction Progress
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of the ammonium (B1175870) phenolate (B1203915) reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for monitoring the ammonium phenolate reaction?
A1: The most common techniques for monitoring the this compound reaction include High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry (colorimetric methods), and in-situ spectroscopic methods like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q2: How does UV-Vis Spectrophotometry work for this reaction?
A2: UV-Vis spectrophotometry is typically used to quantify the concentration of ammonia (B1221849) or phenol (B47542). A common method for ammonia is the Berthelot (indophenol blue) reaction, where ammonia reacts with a phenol derivative and a hypochlorite (B82951) in an alkaline solution to produce a stable blue-colored indophenol (B113434) dye. The intensity of the color, measured by its absorbance at a specific wavelength (around 630-660 nm), is proportional to the ammonia concentration. For phenol determination, a reaction with ferric chloride can be used, which forms a purple complex with a maximum absorbance around 540 nm.[1]
Q3: Can I use HPLC to monitor the reaction? What are the advantages?
A3: Yes, HPLC is a highly effective method for monitoring the this compound reaction. Its main advantage is the ability to simultaneously separate and quantify multiple components in the reaction mixture, including the reactants (phenol and ammonia), the product (this compound), and any potential byproducts or impurities. This provides a comprehensive overview of the reaction's progress. A well-developed HPLC method offers high accuracy, precision, and specificity.
Q4: What is in-situ monitoring, and why is it beneficial?
A4: In-situ monitoring involves analyzing the reaction mixture directly in the reaction vessel in real-time, without the need for sampling. Techniques like in-situ FTIR and NMR spectroscopy are powerful for this purpose.[1][2][3] They provide continuous data on the concentration changes of reactants, intermediates, and products, offering valuable insights into the reaction kinetics and mechanism. This can lead to a better understanding of the reaction and facilitate process optimization.
Q5: Why is analytical method validation important for monitoring this reaction?
A5: Analytical method validation is crucial to ensure that the data you collect is accurate, reliable, and reproducible.[4][5] It demonstrates that the analytical method is suitable for its intended purpose. Key validation parameters include accuracy, precision, specificity, linearity, range, and robustness.[4][5] For drug development professionals, validated analytical methods are a regulatory requirement.
Troubleshooting Guides
HPLC Analysis
Issue 1: Poor peak shape (tailing or fronting) for both phenol and this compound.
-
Possible Causes:
-
Secondary Interactions: Residual silanols on a standard C18 column can interact with the basic this compound, causing peak tailing. Phenol, being acidic, might also exhibit tailing under certain mobile phase conditions.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is critical when analyzing acidic and basic compounds. If the pH is not optimal, it can lead to poor peak shape and inconsistent retention times.
-
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting or tailing.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
-
Solutions:
-
Column Selection: Consider using a column with a deactivated stationary phase (end-capped) to minimize silanol (B1196071) interactions. Alternatively, a mixed-mode column designed for separating both acidic and basic compounds could be beneficial.
-
Mobile Phase Optimization: Adjust the pH of the mobile phase. For simultaneous analysis of phenol (acidic) and this compound (basic), a pH around neutrality might be a good starting point. Buffering the mobile phase is essential for reproducible results.
-
Sample Dilution: Dilute the sample to ensure the injected amount is within the linear range of the column and detector.
-
Sample Solvent: Whenever possible, dissolve the sample in the mobile phase.
-
Issue 2: Inconsistent or drifting retention times.
-
Possible Causes:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer concentration and pH, can lead to shifts in retention times.
-
Column Temperature Fluctuations: Changes in the column temperature can affect retention times, particularly for ionizable compounds.
-
Pump Issues: Leaks, air bubbles in the pump, or faulty check valves can cause the flow rate to fluctuate, leading to inconsistent retention times.[6]
-
Column Equilibration: Insufficient column equilibration time before starting a sequence of analyses can cause retention time drift.
-
-
Solutions:
-
Consistent Mobile Phase Preparation: Prepare the mobile phase carefully and consistently. Use a pH meter to verify the pH of the aqueous portion.
-
Use a Column Oven: A column oven will maintain a stable temperature, leading to more reproducible retention times.
-
Pump Maintenance: Regularly inspect the pump for leaks, and degas the mobile phase to prevent air bubbles. If pressure fluctuations are observed, purge the pump and check the valves.
-
Adequate Equilibration: Ensure the column is equilibrated with the mobile phase until a stable baseline is achieved before injecting any samples.
-
Issue 3: No peak is observed for ammonia.
-
Possible Causes:
-
Lack of Chromophore: Ammonia (NH3) and the ammonium ion (NH4+) do not have a UV chromophore and therefore cannot be detected by a standard UV detector.
-
Poor Retention: Ammonia is highly polar and may not be retained on a standard reversed-phase column.
-
-
Solutions:
-
Alternative Detectors: Use a detector suitable for non-UV absorbing compounds, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).
-
Derivatization: React the ammonia with a derivatizing agent that introduces a UV-absorbing or fluorescent tag. However, this adds an extra step to the sample preparation and may not be ideal for high-throughput analysis.
-
Indirect Quantification: If the stoichiometry of the reaction is well-defined, you can monitor the consumption of phenol to infer the progress of the reaction.
-
UV-Vis Spectrophotometry (Berthelot Reaction for Ammonia)
Issue 1: Inconsistent or low color development.
-
Possible Causes:
-
pH of the Reaction Mixture: The Berthelot reaction is highly pH-dependent. The final solution must be sufficiently alkaline for the color to develop properly.
-
Reagent Instability: The hypochlorite solution can degrade over time, leading to weaker color development. The phenol reagent can also degrade, especially if exposed to light and air.
-
Interference from the Reaction Mixture: Unreacted phenol in the sample can interfere with the colorimetric reagents. Other amine-containing compounds can also react and cause interference.[7]
-
Incorrect Reagent Concentrations: The concentrations of the phenol and hypochlorite reagents are critical for optimal color development.
-
-
Solutions:
-
pH Control: Ensure the final pH of the assay solution is within the optimal range (typically pH 11-13).
-
Fresh Reagents: Prepare fresh reagent solutions, especially the hypochlorite solution, daily. Store reagents in amber bottles and refrigerate when not in use.
-
Sample Dilution and Blanks: Dilute the reaction sample to minimize the concentration of interfering compounds. Always run a blank with the unreacted starting materials to check for background absorbance.
-
Method Optimization: Optimize the concentrations of the colorimetric reagents for your specific reaction matrix.
-
Issue 2: High background absorbance.
-
Possible Causes:
-
Turbidity in the Sample: Particulate matter in the reaction sample can scatter light and cause high background absorbance.
-
Colored Byproducts: The this compound reaction itself might produce colored byproducts that absorb at the same wavelength as the indophenol blue.
-
Contaminated Reagents: Impurities in the reagents can contribute to high background absorbance.
-
-
Solutions:
-
Sample Filtration: Filter the sample through a 0.45 µm syringe filter before analysis.
-
Wavelength Scan: Perform a wavelength scan of a sample and a blank to identify the optimal wavelength for measurement and to check for interfering absorbances.
-
High-Purity Reagents: Use high-purity reagents and analytical grade water to prepare all solutions.
-
Experimental Protocols
HPLC Method for Monitoring this compound Reaction
This is a general method and may require optimization for your specific reaction conditions.
-
Objective: To separate and quantify phenol and this compound.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with good end-capping.
-
Mobile Phase:
-
A: 20 mM Potassium Phosphate buffer, pH 7.0
-
B: Acetonitrile
-
-
Gradient: 10% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 270 nm (for phenol) and 285 nm (for phenolate). A Diode Array Detector (DAD) is recommended to monitor multiple wavelengths.
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the sample with the mobile phase (initial conditions) to a concentration within the linear range of the method.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Method Validation Parameters:
-
Linearity: Prepare calibration standards of phenol and this compound at a minimum of five concentration levels.
-
Accuracy: Perform recovery studies by spiking a blank reaction matrix with known amounts of phenol and this compound.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).
-
Specificity: Analyze a blank reaction matrix and individual reactants and products to ensure no interfering peaks are present at the retention times of the analytes of interest.
-
UV-Vis Spectrophotometric Method (Berthelot Reaction for Ammonia)
-
Objective: To quantify the concentration of ammonia in the reaction mixture.
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
-
Reagents:
-
Phenol Reagent: Dissolve 10 g of phenol in 100 mL of 95% ethanol.
-
Sodium Nitroprusside Solution (0.5% w/v): Dissolve 0.5 g of sodium nitroprusside in 100 mL of deionized water. Store in a dark bottle.
-
Alkaline Citrate (B86180) Solution: Dissolve 100 g of trisodium (B8492382) citrate and 5 g of sodium hydroxide (B78521) in 500 mL of deionized water.
-
Sodium Hypochlorite Solution: Use a fresh commercial bleach solution.
-
Oxidizing Solution: Mix 100 mL of alkaline citrate solution with 25 mL of sodium hypochlorite solution. Prepare fresh daily.
-
-
Procedure:
-
Prepare a series of ammonia standard solutions of known concentrations.
-
Withdraw a sample from the reaction mixture and dilute it appropriately with deionized water.
-
To 10 mL of the diluted sample or standard in a test tube, add 2 mL of the phenol reagent and 2 mL of the sodium nitroprusside solution. Mix well.
-
Add 5 mL of the oxidizing solution and mix thoroughly.
-
Allow the color to develop in the dark for at least 1 hour at room temperature.
-
Measure the absorbance at approximately 640 nm against a reagent blank.
-
Construct a calibration curve from the standard solutions and determine the concentration of ammonia in the sample.
-
Data Presentation
Table 1: HPLC Method Validation Summary
| Parameter | Phenol | This compound | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9992 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.9 - 102.1% | 95 - 105% |
| Precision (RSD) | |||
| - Repeatability | < 1.0% | < 1.2% | < 2.0% |
| - Intermediate Precision | < 1.5% | < 1.8% | < 3.0% |
| LOD (µg/mL) | 0.1 | 0.2 | Report |
| LOQ (µg/mL) | 0.3 | 0.6 | Report |
Table 2: Spectrophotometric Method Validation Summary
| Parameter | Ammonia (as N) | Acceptance Criteria |
| Linearity (r²) | 0.998 | > 0.995 |
| Accuracy (% Recovery) | 96.3 - 103.5% | 90 - 110% |
| Precision (RSD) | ||
| - Repeatability | < 2.5% | < 5.0% |
| - Intermediate Precision | < 4.0% | < 7.0% |
| LOD (mg/L) | 0.05 | Report |
| LOQ (mg/L) | 0.15 | Report |
Visualizations
Caption: HPLC analysis workflow for monitoring the this compound reaction.
Caption: Troubleshooting logic for poor HPLC peak shape.
Caption: Workflow for ammonia quantification using the Berthelot reaction.
References
- 1. In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and its Applications to the Heck-Matsuda Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In situ FTIR studies on the electrochemical reduction of halogenated phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. emerypharma.com [emerypharma.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Phenolate Reagents: Ammonium Phenolate vs. Sodium Phenolate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice of reagents is paramount to the success of a reaction. Phenolates are crucial nucleophiles and bases, widely employed in the synthesis of a vast array of chemical compounds, including pharmaceuticals and other fine chemicals. This guide provides an objective comparison between ammonium (B1175870) phenolate (B1203915) and the more ubiquitously utilized sodium phenolate, supported by fundamental chemical principles and established experimental data.
Executive Summary
While both ammonium phenolate and sodium phenolate are salts of phenol (B47542), their utility as reagents in organic synthesis differs dramatically. Sodium phenolate is a robust, readily prepared, and highly effective nucleophile and base, making it a staple in synthetic chemistry. In contrast, this compound is encountered far less frequently due to challenges in its formation and its comparatively weaker basicity, which limit its practical applications. This guide will elucidate the chemical underpinnings of these differences and provide practical insights for reagent selection.
Physicochemical Properties: A Tale of Two Salts
A fundamental understanding of the properties of each phenolate is essential to appreciate their differing reactivities.
| Property | This compound (C₆H₅ONH₄) | Sodium Phenolate (C₆H₅ONa) |
| Appearance | Hygroscopic solid | White to reddish crystalline solid[1] |
| Basicity of Cation's Conjugate Acid | Ammonia (B1221849) (NH₃) is a weak base (pKa of NH₄⁺ ≈ 9.25) | Sodium hydroxide (B78521) (NaOH) is a strong base |
| Solubility | Soluble in water | Very soluble in water; soluble in alcohol[2] |
| Thermal Stability | Less stable; prone to decomposition into phenol and ammonia | Thermally more stable than phenol itself, though it does decompose at high temperatures. |
The most telling difference lies in the basicity of the respective conjugate acids. Ammonia (NH₃) is a weak base, meaning the ammonium ion (NH₄⁺) is a relatively strong acid. Consequently, the equilibrium for the formation of this compound from phenol and ammonia does not strongly favor the product.
In contrast, sodium hydroxide is a strong base, ensuring that the reaction with phenol proceeds to completion, yielding the sodium phenolate salt quantitatively. This fundamental difference in their ease of formation is a primary reason for the widespread use of sodium phenolate over its ammonium counterpart.
Performance in Key Organic Reactions
The disparity in the utility of these two reagents is most evident in their application in common organic transformations.
Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone reaction for the preparation of ethers, proceeding via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[3][4][5] Sodium phenolate is an excellent nucleophile for this reaction, readily participating in the synthesis of a wide range of aryl ethers.[6]
Experimental Protocol: Synthesis of Anisole using Sodium Phenolate
-
Preparation of Sodium Phenolate: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in a suitable solvent such as methanol (B129727) or ethanol.
-
Add an equimolar amount of sodium hydroxide or sodium metal to the solution. The reaction is exothermic and proceeds to completion to form sodium phenolate.
-
Alkylation: To the solution of sodium phenolate, add a primary alkyl halide, such as methyl iodide or methyl bromide.
-
Heat the reaction mixture to reflux for a specified period, typically 1-3 hours.
-
Work-up: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent like diethyl ether. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude aryl ether, which can be further purified by distillation.
Yields for the Williamson ether synthesis using sodium phenolate are generally high, often in the range of 50-95% in laboratory settings.[3]
While theoretically possible, the use of this compound in the Williamson ether synthesis is not well-documented in the chemical literature. The unfavorable equilibrium of its formation and the potential for side reactions involving ammonia or the ammonium ion make it a less attractive option.
Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction is an industrial process for the synthesis of salicylic (B10762653) acid, the precursor to aspirin.[7][8] This carboxylation reaction involves the nucleophilic addition of a phenoxide to carbon dioxide under pressure and at elevated temperatures.[9][10] Sodium phenolate is the standard reagent for this transformation.[8][11][12]
Experimental Protocol: Synthesis of Salicylic Acid via the Kolbe-Schmitt Reaction
-
Formation of Sodium Phenoxide: Phenol is treated with sodium hydroxide to form anhydrous sodium phenoxide.
-
Carboxylation: The dry sodium phenoxide is heated in a pressurized autoclave with carbon dioxide (typically at 100 atm and 125°C).
-
Work-up: The resulting sodium salicylate (B1505791) is dissolved in water and acidified, typically with sulfuric acid, to precipitate salicylic acid.[2][8]
The use of this compound in the Kolbe-Schmitt reaction is not reported. The thermal instability of this compound and the potential for ammonia to react with carbon dioxide under the reaction conditions would likely lead to undesired side products and low yields.
Comparative Analysis and Conclusion
| Feature | This compound | Sodium Phenolate |
| Ease of Preparation | Difficult; unfavorable equilibrium. | Easy; quantitative formation from phenol and NaOH. |
| Basicity | Weaker base. | Stronger base. |
| Nucleophilicity | Expected to be a good nucleophile, but its low concentration in equilibrium limits its effectiveness. | Excellent nucleophile. |
| Established Applications | Very few documented applications in mainstream organic synthesis. | Widely used in Williamson ether synthesis, Kolbe-Schmitt reaction, and as a general base/nucleophile. |
| Predictability & Reliability | Low, due to equilibrium and potential side reactions. | High, with well-established reaction conditions and predictable outcomes. |
While this compound exists as a chemical entity, its practical utility is severely hampered by the weak basicity of ammonia, which leads to an unfavorable equilibrium for its formation. This inherent limitation, coupled with a lack of supporting experimental data for its use in key transformations, relegates it to a reagent of theoretical interest rather than a practical tool in the synthetic chemist's arsenal. Future research into specialized applications or reaction conditions might uncover a niche for this compound, but for now, sodium phenolate remains the gold standard.
References
- 1. Phenolic Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. theochem.mercer.edu [theochem.mercer.edu]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Phenolates - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. byjus.com [byjus.com]
- 11. quora.com [quora.com]
- 12. mdpi.com [mdpi.com]
comparative study of different methods for ammonium phenolate synthesis
For researchers, scientists, and professionals in drug development, the synthesis of ammonium (B1175870) phenolate (B1203915), a key intermediate, can be approached through various methods. This guide provides a comparative analysis of two primary synthesis routes: the direct reaction of phenol (B47542) with ammonia (B1221849) in a non-polar solvent and the acid-base reaction in an aqueous medium. This comparison is based on available data to inform the selection of the most suitable method for specific applications.
Comparison of Synthesis Methods
The following table summarizes the key quantitative and qualitative aspects of the two primary methods for ammonium phenolate synthesis.
| Parameter | Method 1: Reaction in Non-Polar Solvent | Method 2: Aqueous Acid-Base Reaction |
| Principle | Direct reaction of phenol with gaseous ammonia in a non-polar solvent, leading to the precipitation of the product. | Acid-base neutralization reaction between phenol (a weak acid) and ammonia (a weak base) in water. |
| Solvent | Non-polar organic solvents (e.g., ethyl ether)[1] | Water |
| Reaction Temperature | Typically room temperature[1] | Room temperature |
| Reaction Time | Reported to be nearly instantaneous[1] | Reaches equilibrium quickly |
| Product Isolation | Filtration of the precipitated this compound salt[1] | Difficult to isolate a pure solid due to the unfavorable equilibrium in water[2][3] |
| Theoretical Yield | Potentially near-quantitative due to the precipitation of the product driving the reaction to completion[1] | Low, as the equilibrium does not strongly favor product formation[2][3] |
| Product Purity | Generally high, as the product precipitates from the reaction mixture. | Low, the product remains in solution with unreacted starting materials. |
| Advantages | - High yield and purity- Simple product isolation- Mild reaction conditions | - Use of an environmentally benign solvent (water)- Readily available reagents |
| Disadvantages | - Requires the use of flammable and volatile organic solvents- Requires handling of gaseous ammonia | - Low yield of the solid product- Difficult product isolation- Unfavorable reaction equilibrium[2][3] |
Experimental Protocols
Method 1: Reaction in a Non-Polar Solvent
This method relies on the direct reaction of phenol with ammonia in a non-polar solvent where this compound is insoluble.
Materials:
-
Phenol crystals
-
Ethyl ether (or another suitable non-polar solvent)
-
Ammonia gas
Procedure:
-
A non-polar solvent, such as ethyl ether, is saturated with ammonia gas at room temperature[1].
-
Phenol crystals of a defined size are introduced into the ammonia-saturated solvent[1].
-
The system is kept continuously saturated with ammonia[1].
-
The reaction is reported to be instantaneous, with this compound precipitating out of the solution[1].
-
The solid product is then separated from the solvent by filtration[1].
-
The hygroscopic this compound should be dried in an atmosphere of dry, warm air containing dry ammonia gas to prevent decomposition[1].
Method 2: Aqueous Acid-Base Reaction
This method involves the simple acid-base reaction between phenol and ammonia in an aqueous solution.
Materials:
-
Phenol
-
Aqueous ammonia solution (e.g., 28-30% NH₃ in water)
Procedure:
-
Phenol is dissolved in water.
-
An aqueous solution of ammonia is added to the phenol solution.
-
An equilibrium is established between the reactants (phenol and ammonia) and the products (ammonium and phenolate ions) in the solution[2][3].
It is important to note that phenol is a weak acid (pKa ≈ 10) and ammonia is a weak base (pKb ≈ 4.75). The resulting equilibrium does not strongly favor the formation of this compound, and a significant portion of the reactants will remain unreacted in the solution. Consequently, isolating a pure, solid this compound product from this aqueous mixture is challenging. This method is more illustrative of the chemical equilibrium rather than a practical synthetic route for obtaining the salt.
Synthesis Workflows
Figure 1. Comparative workflow of this compound synthesis methods.
Logical Relationship of Reaction Equilibria
Figure 2. Equilibrium comparison between the two synthesis methods.
References
A Comparative Validation of the Phenate Method for Ammonia Determination
An Objective Comparison of the Phenate Method with Alternative Analytical Techniques Using Ammonium (B1175870) Chloride Standards
For researchers, scientists, and professionals in drug development, the accurate quantification of ammonia (B1221849) is critical in various applications, from environmental monitoring to biopharmaceutical manufacturing. The phenate method, a widely used colorimetric technique, offers a reliable approach for this purpose. This guide provides a comprehensive validation of the phenate method, comparing its performance against the salicylate (B1505791) and ion-selective electrode (ISE) methods. The information presented is supported by experimental data to aid in the selection of the most suitable method for specific analytical needs.
Methodology Comparison
The phenate method, the salicylate method, and the ion-selective electrode (ISE) method are three common techniques for the determination of ammonia-nitrogen. The phenate and salicylate methods are both colorimetric techniques based on the Berthelot reaction, where ammonia reacts with a phenolic compound and hypochlorite (B82951) in an alkaline medium to form a colored indophenol (B113434) derivative. The intensity of the color, measured spectrophotometrically, is proportional to the ammonia concentration. The ISE method, on the other hand, is an electrochemical technique that measures the potential difference across a gas-permeable membrane that is selective for ammonia gas.
A comparative study on the determination of total ammonia nitrogen (TAN) in aquaculture water evaluated the performance of these methods. The salicylate method was selected as the standard for comparison due to its high precision and accuracy. The results showed a high correlation between the phenate method and the salicylate method, with a coefficient of determination (R²) ranging from 0.919 to 0.996.[1] While both methods demonstrated good performance, the salicylate method is often considered a preferable alternative as it avoids the use of phenol (B47542), a toxic compound.[2][3]
The ISE method also showed a high correlation with the salicylate method. However, its accuracy can be significantly affected by the presence of interfering ions such as sodium and potassium, making it less suitable for use in high-salinity waters without proper precautions.[1]
Data Presentation
The following tables summarize the validation parameters for the phenate method and provide a comparison with the salicylate and ion-selective electrode methods based on available data.
Table 1: Validation of the Phenate Method
| Validation Parameter | Result | Reference |
| Linearity (R²) | 0.9995 | [4] |
| Precision (%RSD) | 3.64 | [4] |
| Accuracy (% Recovery) | 105.63 | [4] |
| Limit of Detection (LOD) | 0.01 mg/L | [5] |
| Limit of Quantification (LOQ) | Not Specified | |
| Applicable Range | 0.01 - 2.0 mg/L NH₃-N | [5] |
Table 2: Comparative Performance of Ammonia Determination Methods
| Method | Principle | Linearity (R²) | Precision | Accuracy | Key Advantages | Key Disadvantages |
| Phenate | Colorimetric | 0.919 - 0.996 | Good | Good | Well-established, sensitive | Use of toxic phenol, potential for interference from turbidity and color |
| Salicylate | Colorimetric | High (often used as reference) | Very Good | Very Good | Safer alternative to phenate method | Can be more expensive than phenate method |
| Ion-Selective Electrode (ISE) | Electrochemical | High (dependent on matrix) | Good | Affected by interfering ions | Portable, real-time measurements | Susceptible to interference from Na⁺ and K⁺, requires careful calibration |
Experimental Protocols
This method is applicable to the determination of ammonia in various water matrices.[5]
1. Reagent Preparation:
-
Ammonia-Free Water: Pass distilled water through an ion-exchange column.
-
Sodium Phenolate (B1203915) Solution: In a 1-L Erlenmeyer flask, dissolve 83 g of phenol in 500 mL of ammonia-free water. Cautiously add 32 g of NaOH in small increments with agitation, cooling the flask under running water. Once cool, dilute to 1 L with ammonia-free water.
-
Sodium Hypochlorite Solution: Use a commercial bleach solution containing 5.25% NaOCl.
-
Sodium Nitroprusside Solution (0.05%): Dissolve 0.5 g of sodium nitroprusside in 1 L of ammonia-free water.
-
Stock Ammonium Standard Solution (1000 mg/L NH₃-N): Dissolve 3.819 g of anhydrous ammonium chloride (NH₄Cl), dried at 105°C, in ammonia-free water and dilute to 1 L.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock ammonium standard solution with ammonia-free water.
2. Sample Preparation:
-
If the sample contains residual chlorine, add a dechlorinating agent.
-
Adjust the pH of a 400 mL sample to 9.5 with 1 N NaOH.
3. Color Development and Measurement:
-
To a 25 mL aliquot of the sample or standard in a 50 mL Erlenmeyer flask, add 1 mL of sodium phenolate solution and mix.
-
Add 1 mL of sodium nitroprusside solution and mix.
-
Add 2.5 mL of sodium hypochlorite solution, mix, and cover the flask.
-
Allow the color to develop at room temperature for at least 1 hour in subdued light.
-
Measure the absorbance of the solution at 640 nm using a spectrophotometer.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of ammonia in the sample from the calibration curve.
The salicylate method is a variation of the phenate method that uses sodium salicylate instead of phenol.[3] The procedure is similar, with the substitution of the sodium phenolate reagent with a sodium salicylate solution. This method is advantageous as it avoids the handling of toxic phenol.
The ISE method involves the direct measurement of ammonia concentration using an ammonia-selective electrode.
1. Apparatus:
-
Ammonia-selective electrode
-
Reference electrode
-
pH/ion meter
2. Reagent Preparation:
-
Ionic Strength Adjustment (ISA) Solution: A solution to adjust the pH of the samples and standards to above 11 and to maintain a constant ionic strength. Typically contains NaOH.
-
Standard Ammonium Solutions: Prepared as described for the phenate method.
3. Calibration and Measurement:
-
Calibrate the electrode and meter according to the manufacturer's instructions using a series of standard ammonium solutions.
-
For each sample and standard, add the ISA solution just before measurement.
-
Immerse the electrodes in the sample and record the stable millivolt reading.
-
The concentration of ammonia is determined from the calibration curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Phenate and Salicylate Methods for Determination of Total Ammonia Nitrogen in Freshwater and Saline Water | Semantic Scholar [semanticscholar.org]
- 3. MyHach - Customer Service [support.hach.com]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
Ammonium Phenolate Catalysts: A Comparative Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a catalyst is a critical determinant of success in organic synthesis, directly influencing reaction efficiency, selectivity, and overall yield. Among the diverse array of available catalysts, ammonium (B1175870) phenolates and their derivatives have emerged as potent contenders in a variety of organic transformations. This guide provides an objective comparison of ammonium phenolate-based catalysts against other catalytic systems in specific organic reactions, supported by experimental data to inform catalyst selection for your research and development endeavors.
Comparative Performance in Key Organic Reactions
The efficacy of ammonium phenolate (B1203915) catalysts is best illustrated through direct comparison with alternative catalysts in specific applications. Below, we present a summary of their performance in two distinct and significant organic reactions: the ring-opening polymerization of lactide and the ortho-selective halogenation of phenols.
Ring-Opening Polymerization of Lactide
The synthesis of biodegradable polylactide (PLA) from lactide monomers is of significant industrial and academic interest. Zwitterionic metal ammonium tris(phenolate) complexes have demonstrated remarkable activity in the ring-opening polymerization (ROP) of lactide. The performance of these catalysts, particularly concerning the metal center, offers a compelling case study.
| Catalyst | Metal Center | Monomer Conversion (%) | Time (min) | Polymer Dispersity (Đ) | Reference |
| [Zr(IV)(HLMe)2] | Zr(IV) | >99 | 60 | 1.12 | [1][2] |
| [Hf(IV)(HLMe)2] | Hf(IV) | >99 | 45 | 1.10 | [1][2] |
| [Y(III)(HLMe)(H2LMe)] | Y(III) | >99 | <5 | 1.08 | [1][2] |
| [La(III)(HLMe)(H2LMe)] | La(III) | >99 | <2 | 1.05 | [1][2] |
As the data indicates, while the zirconium(IV) ammonium tris(phenolate) complex is a robust catalyst, switching to trivalent metal centers like yttrium(III) and lanthanum(III) leads to a dramatic increase in polymerization rates, with the lanthanum complex being over 20 times more active than the zirconium analogue under specific conditions.[1][2] This highlights the tunability of the this compound ligand system by modification of the metal center to achieve superior catalytic performance.
Ortho-Selective Halogenation of Phenols
The regioselective functionalization of phenols is a foundational transformation in the synthesis of pharmaceuticals and fine chemicals. Simple ammonium salts, such as ammonium chloride, have been shown to be highly effective and practical catalysts for the ortho-selective monohalogenation of phenols, a reaction that often requires more complex or expensive catalysts.
| Catalyst (mol%) | Halogenating Agent | Substrate | Yield (%) of ortho-chloro product | ortho:para ratio | Reference |
| (n-Bu)4NCl (1) | DCDMH | Phenol (B47542) | 95 | >99:1 | [3] |
| Thiourea (10) | NCS | Phenol | 85 | 9:1 | [3] |
| SO2Cl2 (no catalyst) | SO2Cl2 | Phenol | (mixture of isomers) | (low selectivity) | [3] |
DCDMH = 1,3-dichloro-5,5-dimethylhydantoin (B105842); NCS = N-chlorosuccinimide
The use of a simple and inexpensive ammonium salt catalyst provides excellent yield and outstanding regioselectivity for the ortho-chlorination of phenol, outperforming other catalytic systems and uncatalyzed reactions which often lead to mixtures of isomers.[3] This demonstrates the utility of ammonium salts as practical and efficient catalysts for this important transformation.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are the experimental protocols for the key reactions discussed.
General Procedure for Ring-Opening Polymerization of Lactide
In an inert atmosphere glovebox, a 4 mL glass reaction vial is charged with the desired amount of the metal ammonium tris(phenolate) catalyst. Anhydrous chlorobenzene (B131634) is added to achieve a 50% wt/vol monomer solution. The lactide monomer is then added, and the vial is sealed with a PTFE-lined cap. The reaction mixture is then heated in a preheated, thermostatically controlled aluminum heating block at the desired temperature (e.g., 120 °C). Aliquots are taken at various time points to monitor the reaction progress by 1H NMR spectroscopy to determine monomer conversion and polymer properties.[1][2]
General Procedure for Ortho-Chlorination of Phenols
To a solution of the phenol (0.2 mmol) in toluene (B28343) (3 mL) at 0 °C in the absence of light is added the ammonium salt catalyst (1 mol%). 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) (0.2 mmol) is then added portion-wise. The reaction is stirred at 0 °C and monitored by GC/MS. Upon completion, the reaction mixture is worked up appropriately to isolate the product. The regioselectivity is determined by GC/MS analysis of the crude reaction mixture.[3]
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved, the following diagrams illustrate a generalized experimental workflow and a conceptual reaction pathway.
Caption: Generalized experimental workflow for catalyzed organic reactions.
Caption: Conceptual catalytic cycle for an this compound catalyzed transformation.
References
A Spectroscopic Comparison of Ammonium Phenolate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of ammonium (B1175870) phenolate (B1203915) and its derivatives. The data presented is synthesized from established literature to offer a comparative analysis of how substituents on the phenolate ring influence its ultraviolet-visible (UV-Vis), infrared (IR), and nuclear magnetic resonance (NMR) spectra.
Introduction
Ammonium phenolate serves as a basic structural motif in various chemical and pharmaceutical contexts. Understanding its spectroscopic properties, and how they are modulated by the introduction of different functional groups, is crucial for the characterization and development of new chemical entities. This guide focuses on a comparative analysis of this compound with derivatives containing electron-donating (p-cresolate), halogen (p-chlorophenolate), and electron-withdrawing (p-nitrophenolate) groups.
The primary spectroscopic changes observed in these derivatives are attributed to the electronic effects of the substituents on the phenolate ring. The ammonium cation (NH₄⁺) generally exhibits characteristic spectral features that are largely independent of the phenolate counterion, though subtle shifts can occur due to changes in the crystal lattice and hydrogen bonding environment.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected derivatives. Data for the phenolate anions are primarily based on their sodium salts or solutions where the anion is the predominant species, as specific data for the ammonium salts is limited in the literature. The spectral characteristics of the ammonium ion are presented separately and are expected to be present in the spectra of all the this compound compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecules. The position (λmax) and intensity of the absorption bands are sensitive to the electronic structure of the phenolate ring.
| Compound Name | Derivative Type | λmax (nm) | Comments |
| This compound | Parent Compound | ~287 nm | This absorption corresponds to the π → π* transition of the phenolate anion.[1][2] |
| Ammonium p-Cresolate | Electron-Donating (-CH₃) | ~290-295 nm | The electron-donating methyl group causes a slight red shift (bathochromic shift) compared to the parent phenolate. |
| Ammonium p-Chlorophenolate | Halogen (-Cl) | ~295-300 nm | The chloro group, with its electron-withdrawing inductive effect and electron-donating resonance effect, results in a red shift. |
| Ammonium p-Nitrophenolate | Electron-Withdrawing (-NO₂) | ~400-405 nm | The strong electron-withdrawing nitro group significantly extends the conjugation, leading to a large red shift into the visible region.[3] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
| Compound Name | C-O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | N-H Stretch (Ammonium) (cm⁻¹) | N-H Bend (Ammonium) (cm⁻¹) | Other Key Bands |
| This compound | ~1260 | ~1580, ~1470 | ~3150 (broad) | ~1400 | Broad O-H...N hydrogen bonding features may be present. |
| Ammonium p-Cresolate | ~1250 | ~1600, ~1510 | ~3150 (broad) | ~1400 | C-H stretches from the methyl group (~2920, ~2860 cm⁻¹). |
| Ammonium p-Chlorophenolate | ~1280 | ~1590, ~1490 | ~3150 (broad) | ~1400 | C-Cl stretch (~1090 cm⁻¹). |
| Ammonium p-Nitrophenolate | ~1300 | ~1590, ~1490 | ~3150 (broad) | ~1400 | Asymmetric and symmetric NO₂ stretches (~1590 and ~1340 cm⁻¹ respectively). |
Note: The N-H stretching and bending vibrations of the ammonium ion are typically broad and strong.[4]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. The chemical shifts (δ) of the aromatic protons are particularly sensitive to the electronic effects of the substituents.
| Compound Name | Aromatic Protons (δ, ppm) | Ammonium Protons (δ, ppm) | Other Protons (δ, ppm) |
| This compound | ~6.5 - 7.5 (multiplet) | ~7.0 - 8.0 (broad singlet or triplet) | - |
| Ammonium p-Cresolate | ~6.7 (d), ~7.0 (d) | ~7.0 - 8.0 (broad singlet or triplet) | ~2.2 (s, -CH₃) |
| Ammonium p-Chlorophenolate | ~6.8 (d), ~7.2 (d) | ~7.0 - 8.0 (broad singlet or triplet) | - |
| Ammonium p-Nitrophenolate | ~6.9 (d), ~8.1 (d) | ~7.0 - 8.0 (broad singlet or triplet) | - |
Note: The chemical shift of the ammonium protons can vary depending on the solvent and concentration. It often appears as a broad singlet due to rapid proton exchange and quadrupolar relaxation of the nitrogen atom. In some cases, it may appear as a 1:1:1 triplet due to coupling with ¹⁴N.[5]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
UV-Vis Spectroscopy
-
Sample Preparation : Samples are typically prepared as dilute solutions in a suitable solvent that does not absorb in the region of interest (e.g., water, ethanol, or acetonitrile). A standard concentration of 10⁻⁴ to 10⁻⁵ M is often used. For phenolate salts, a basic solution (e.g., using 0.1 M NaOH) is used to ensure the complete deprotonation of the corresponding phenol (B47542).[1]
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition :
-
A baseline is recorded using a cuvette filled with the pure solvent.
-
The spectrum of the sample solution is then recorded over a wavelength range of approximately 200-800 nm.
-
The wavelength of maximum absorbance (λmax) is determined.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples like this compound salts, the potassium bromide (KBr) pellet method or the Nujol mull technique is commonly employed.
-
KBr Pellet : 1-2 mg of the sample is finely ground with ~100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Nujol Mull : A small amount of the solid sample is ground with a drop of Nujol (mineral oil) to form a paste. The paste is then spread between two salt plates (e.g., NaCl or KBr).[6]
-
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition :
-
A background spectrum (of air or the KBr pellet/Nujol) is recorded.
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
¹H NMR Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) or a water-soluble equivalent, is added.[7][8]
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Data Acquisition :
-
The spectrometer is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
-
The ¹H NMR spectrum is acquired using a standard pulse sequence.
-
The resulting Free Induction Decay (FID) is Fourier-transformed to obtain the spectrum.
-
The spectrum is phased, baseline-corrected, and referenced to the internal standard.
-
Visualizations
General Structure of this compound Derivatives
Caption: General structure of this compound and its derivatives.
Experimental Workflow for Spectroscopic Comparison
Caption: Workflow for the spectroscopic comparison of this compound and its derivatives.
References
- 1. scispace.com [scispace.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. NMR investigation of exchange dynamics and binding of phenol and phenolate in DODAC vesicular dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. How To [chem.rochester.edu]
A Comparative Guide to Assessing the Purity of Synthesized Ammonium Phenolate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized ammonium (B1175870) phenolate (B1203915). It offers an objective comparison with common alternatives, sodium and potassium phenolate, supported by established experimental data and detailed protocols. This document is intended to assist researchers in selecting the most appropriate analytical strategies for quality control and characterization of these important chemical compounds.
Introduction to Ammonium Phenolate and Its Alternatives
This compound, a salt formed from the reaction of phenol (B47542) and ammonia (B1221849), serves as a reagent in various chemical syntheses. The purity of this compound is critical, as contaminants can lead to unwanted side reactions, lower yields, and impurities in the final product. Common impurities may include unreacted phenol, excess ammonia, water, and byproducts from the synthesis process.
For comparative purposes, this guide includes two common alternatives: sodium phenolate and potassium phenolate. These alkali metal phenolates are often used in similar applications, such as in the synthesis of pharmaceuticals, dyes, and polymers.[1][2] Understanding the purity profile of these alternatives provides a valuable benchmark for assessing the quality of synthesized this compound.
Experimental Protocols for Purity Assessment
A multi-faceted approach employing spectroscopic, chromatographic, and thermal analysis is recommended for a thorough purity assessment of this compound and its alternatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify the compound and detect proton-containing impurities.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is crucial as the ammonium and phenolate protons are exchangeable.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
This compound: Expect signals corresponding to the aromatic protons of the phenolate anion (typically in the 6.5-7.5 ppm range) and a broad signal for the ammonium protons (which can vary in chemical shift depending on concentration, temperature, and solvent).[3] The integration ratio of the aromatic to ammonium protons should be 5:4.
-
Impurities: Look for a sharp singlet for free phenol's hydroxyl proton (chemical shift is concentration-dependent) and signals from any organic synthesis solvents.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the presence of functional groups and identify certain impurities.
Methodology:
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
-
Analysis:
-
This compound: Look for characteristic absorption bands:
-
Broad N-H stretching vibrations from the ammonium ion (around 3100-3300 cm⁻¹).
-
Aromatic C-H stretching (above 3000 cm⁻¹).
-
Aromatic C=C stretching (around 1500-1600 cm⁻¹).[4]
-
C-O stretching of the phenolate (around 1250-1300 cm⁻¹).
-
-
Impurities: The presence of a broad O-H stretch (around 3200-3600 cm⁻¹) may indicate the presence of free phenol or water.[4]
-
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of the phenolate and detect non-volatile organic impurities.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions (Example for Phenolates):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure phenol is in its protonated form for better retention.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
-
Analysis:
-
Determine the area percentage of the main peak corresponding to the phenolate.
-
Identify and quantify impurity peaks by comparing their retention times with known standards.
-
Thermal Analysis (TGA/DSC)
Objective: To assess thermal stability and detect volatile impurities like water or residual solvents.
Methodology:
-
Sample Preparation: Place 5-10 mg of the sample in an alumina (B75360) or aluminum crucible.
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Analysis:
-
TGA: Observe the mass loss as a function of temperature. Ammonium salts often decompose in multiple steps.[5] A mass loss at low temperatures (below 100 °C) typically indicates the presence of water or volatile solvents. The decomposition of this compound is expected to yield ammonia and phenol.
-
DSC: Observe endothermic or exothermic events. Phase transitions (like melting) and decomposition will be visible as peaks. The DSC curve for the decomposition of ammonium nitrate, for example, shows a distinct endothermic peak.[6]
-
Data Presentation and Comparison
The following table summarizes the expected and known purity assessment data for this compound and its alternatives.
| Parameter | This compound (Expected) | Sodium Phenolate | Potassium Phenolate |
| Typical Purity (%) | >95% | >98% | >95%[7] |
| Common Impurities | Unreacted phenol, water, excess ammonia | Unreacted phenol, sodium hydroxide, water[8] | Unreacted phenol, potassium hydroxide, water |
| ¹H NMR (Aromatic Protons) | ~6.5-7.5 ppm | ~6.5-7.5 ppm | ~6.5-7.5 ppm |
| ¹H NMR (Cation) | Broad singlet, variable shift | N/A | N/A |
| FTIR (N-H Stretch) | Broad, ~3100-3300 cm⁻¹ | N/A | N/A |
| FTIR (C-O Stretch) | ~1250-1300 cm⁻¹ | ~1250-1300 cm⁻¹ | ~1250-1300 cm⁻¹ |
| HPLC Retention Time | Dependent on conditions, close to phenol | Dependent on conditions, close to phenol | Dependent on conditions, close to phenol |
| TGA Decomposition Onset | Expected to be lower than alkali phenolates | Higher thermal stability than this compound[9] | Higher thermal stability than this compound |
| DSC Decomposition | Expected endothermic decomposition | Endothermic decomposition | Endothermic decomposition |
Visualizing the Workflow and Relationships
The following diagrams illustrate the logical workflow for assessing the purity of synthesized phenolates and the relationship between the different analytical techniques.
Caption: Experimental workflow for the purity assessment of synthesized this compound.
Caption: Relationship between compound properties and analytical techniques.
References
- 1. Sodium phenoxide - Wikipedia [en.wikipedia.org]
- 2. potassium phenolate|lookchem [lookchem.com]
- 3. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. US2247877A - Manufacture of sodium phenate - Google Patents [patents.google.com]
- 9. On the Origin of Alkali-Catalyzed Aromatization of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity of Substituted Ammonium Phenolates: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted ammonium (B1175870) phenolates is crucial for applications ranging from organic synthesis to the design of novel therapeutic agents. This guide provides a comparative analysis of their reactivity, supported by experimental data and detailed protocols.
While direct comparative studies on a series of substituted ammonium phenolates are not extensively available in the peer-reviewed literature, a comprehensive understanding of their reactivity can be constructed by examining the two key components of these salts: the substituted phenolate (B1203915) anion and the substituted ammonium cation. The reactivity of the phenolate is primarily governed by the electronic and steric effects of the substituents on the aromatic ring, while the ammonium counter-ion influences the degree of ion pairing, which in turn affects the availability and nucleophilicity of the phenolate.
The Role of Substituents on the Phenolate Ring
The nature of the substituent on the aromatic ring of the phenolate has a profound impact on its nucleophilic reactivity. Electron-donating groups (EDGs) increase the electron density on the phenoxide oxygen, enhancing its nucleophilicity and reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, thereby reducing nucleophilicity.[1][2]
This relationship can be quantified using the Hammett equation, which correlates reaction rates with the electronic properties of the substituents.[1][2]
Factors Influencing Phenolate Reactivity
Caption: A diagram illustrating the key factors that modulate the reactivity of substituted phenolates.
Influence of the Substituted Ammonium Cation
The ammonium cation's role is more subtle and is primarily related to ion-pairing effects. In solution, the substituted ammonium phenolate salt exists in equilibrium between an ion pair and free ions. The reactivity of the phenolate is generally higher when it is a "free" anion.
The structure of the ammonium cation influences the strength of this ion pairing. Larger, bulkier quaternary ammonium cations, such as tetrabutylammonium (B224687), tend to form looser ion pairs compared to smaller cations like tetramethylammonium.[3] This is due to the increased charge delocalization and steric hindrance, which reduces the electrostatic attraction between the cation and the phenolate anion. Consequently, phenolates with larger ammonium counter-ions are expected to exhibit higher reactivity in less polar solvents where ion pairing is more significant.
Comparative Reactivity Data: Oxidation of Substituted Phenols
The following table summarizes the kinetic data for the oxidation of various substituted phenols. While the counter-ion is not a substituted ammonium in these specific studies, the data provides a clear comparison of how substituents on the phenol (B47542) ring affect its reactivity. This serves as a strong proxy for the reactivity of the corresponding substituted ammonium phenolates.
| Substituted Phenol | Reaction | Second-Order Rate Constant (k) | Reference |
| 3,4-Dimethylphenol | Oxidation with Potassium Bromate | Higher than p-cresol (B1678582) and phenol | [4] |
| p-Cresol | Oxidation with Potassium Bromate | Higher than phenol | [4] |
| 4-tert-Butylphenol | Oxidation with Potassium Bromate | Higher than 4-sec-butylphenol | [4] |
| 4-sec-Butylphenol | Oxidation with Potassium Bromate | Higher than 4-ethylphenol | [4] |
| Phenol | Aqueous OH Oxidation | 1.03 x 10⁻⁴ s⁻¹ (pseudo-first-order) | [1][2] |
| 3-Methylcatechol (3MC) | Aqueous OH Oxidation | 6.68 x 10⁻⁴ s⁻¹ (pseudo-first-order) | [1][2] |
| 4-Nitrocatechol (4NC) | Aqueous OH Oxidation | Lower than electron-donating group substituted phenols | [1][2] |
Experimental Protocols
General Procedure for Synthesis of Substituted Ammonium Phenolates
A general method for preparing substituted ammonium phenolates involves the reaction of a substituted phenol with a corresponding substituted ammonium hydroxide (B78521) or by a metathesis reaction.
Materials:
-
Substituted Phenol (e.g., 4-nitrophenol, 2,6-di-tert-butylphenol)
-
Substituted Ammonium Hydroxide (e.g., tetrabutylammonium hydroxide) or a corresponding halide salt.
-
Solvent (e.g., methanol, water)
Procedure:
-
Dissolve the substituted phenol in the chosen solvent.
-
Add an equimolar amount of the substituted ammonium hydroxide solution dropwise with stirring.
-
The reaction is typically instantaneous at room temperature.
-
The solvent can be removed under reduced pressure to yield the substituted this compound salt.
-
For metathesis, the sodium or potassium salt of the phenolate is first prepared and then reacted with a substituted ammonium halide, leading to the precipitation of the inorganic halide salt which can be filtered off.
Experimental Workflow for Comparing Phenolate Reactivity
The following workflow can be used to compare the reactivity of different substituted ammonium phenolates in a reaction such as alkylation.
Caption: A generalized experimental workflow for the kinetic analysis of phenolate alkylation reactions.
Protocol for Kinetic Measurement of Phenolate Nucleophilicity
This protocol describes a method for determining the second-order rate constants for the reaction of substituted phenolates with p-nitrophenyl acetate (B1210297), a common method to assess nucleophilicity.[5]
Materials:
-
Substituted this compound salts
-
p-Nitrophenyl acetate
-
Absolute ethanol (B145695)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of the substituted ammonium phenolates and p-nitrophenyl acetate in absolute ethanol.
-
Equilibrate the solutions to the desired reaction temperature (e.g., 22 °C).
-
Initiate the reaction by mixing the phenolate and p-nitrophenyl acetate solutions in a cuvette.
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at the wavelength corresponding to the p-nitrophenolate anion.
-
Record the absorbance at regular time intervals.
-
The pseudo-first-order rate constant can be determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.
-
The second-order rate constant is then calculated by dividing the pseudo-first-order rate constant by the concentration of the phenolate.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. journalirjpac.com [journalirjpac.com]
- 5. Nucleophilicity of phenolates in the reaction with p-nitrophenyl acetate in ethanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Cross-Validation of Analytical Methods for Ammonium Phenolate Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of ammonium (B1175870) phenolate (B1203915) is critical in various stages of pharmaceutical development and manufacturing, ensuring product quality, stability, and safety. Cross-validation of analytical methods is an essential process to demonstrate the equivalency of different analytical procedures and ensure the reliability and consistency of results. This guide provides an objective comparison of two common analytical techniques for ammonium phenolate quantification: the Spectrophotometric Phenate Method and High-Performance Liquid Chromatography (HPLC). The performance of each method is supported by experimental data drawn from analogous applications for ammonium quantification.
Quantitative Performance Comparison
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the Spectrophotometric Phenate Method and a representative HPLC method for the quantification of the ammonium ion.
| Validation Parameter | Spectrophotometric Phenate Method | High-Performance Liquid Chromatography (HPLC) |
| Principle | Colorimetric reaction (Berthelot reaction) forming indophenol (B113434) blue, measured by a spectrophotometer. | Separation of the analyte on a chromatographic column with subsequent detection (e.g., UV-Vis after derivatization). |
| Linearity Range | Up to 0.750 mg/L (750 µg/L)[1] | 0.8 µM to 100 µM[2] |
| Limit of Detection (LOD) | Approximately 10 µg/L[1] | 0.6 µM[2] |
| Limit of Quantification (LOQ) | Typically higher than LOD, quantifiable with precision and accuracy. | 1.7 µM[2] |
| Accuracy (% Recovery) | Data not explicitly found for this compound. | Mean spike recovery of 95%[2] |
| Precision (%RSD) | Data not explicitly found for this compound. | 1.3% (n=24)[2] |
| Specificity | Can be susceptible to interference from other volatile amines or compounds that react with phenol (B47542). | High specificity can be achieved through chromatographic separation and selective detection. |
| Throughput | Can be adapted for high throughput using automated systems. | Generally higher throughput, especially with autosamplers. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical methods.
Spectrophotometric Phenate Method
This method is based on the Berthelot reaction, where ammonium reacts with alkaline phenol and hypochlorite (B82951) to form a blue-colored indophenol, which is measured spectrophotometrically.
Reagents:
-
Phenol-alcohol reagent: Dissolve 10 g of phenol in 95% ethyl alcohol and bring to a final volume of 100 ml.[1]
-
Sodium nitroprusside solution (catalyst): Dissolve 1 g of sodium nitroprusside in deionized water to a final volume of 200 ml. Store in a dark bottle.[1]
-
Alkaline complexing reagent: Dissolve 100 g of trisodium (B8492382) citrate (B86180) and 5 g of sodium hydroxide (B78521) in deionized water to a final volume of 500 ml.[1]
-
Sodium hypochlorite solution: Use a fresh commercial bleach solution.[1]
-
Oxidizing solution: Prepare fresh daily by mixing 100 ml of the alkaline complexing reagent with 25 ml of sodium hypochlorite solution.[1]
-
Ammonium Standard Stock Solution: Dissolve a known amount of primary standard grade ammonium salt in deionized water.
Procedure:
-
Standard Preparation: Prepare a series of working standards by diluting the stock ammonium solution to concentrations spanning the expected range of the samples.
-
Sample Preparation: Dilute the this compound sample to a concentration within the linear range of the assay.
-
Color Development:
-
Measurement: Measure the absorbance of the standards and samples at 630 nm using a spectrophotometer.[1]
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of ammonium in the samples from the calibration curve.
High-Performance Liquid Chromatography (HPLC) Method
This method involves the derivatization of ammonium to a UV-active compound, followed by separation and quantification using reverse-phase HPLC.
Instrumentation and Reagents:
-
HPLC System: An HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column, and an autosampler.
-
Mobile Phase: A suitable mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Derivatizing Agent: Dansyl chloride is a common derivatizing agent for primary amines like ammonia.[2]
-
Ammonium Standard Stock Solution: Prepare as described for the phenate method.
Procedure:
-
Standard and Sample Derivatization:
-
To a known volume of each standard and sample, add a solution of dansyl chloride in a suitable solvent (e.g., acetone).
-
Adjust the pH to an alkaline condition (e.g., using a sodium bicarbonate buffer) to facilitate the reaction.
-
Heat the mixture for a specific time to ensure complete derivatization.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of buffer and organic solvent.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for the dansyl-ammonium derivative.
-
Injection Volume: A fixed volume, typically 10-20 µL.
-
-
Analysis:
-
Inject the derivatized standards and samples into the HPLC system.
-
Record the chromatograms and the peak areas corresponding to the derivatized ammonium.
-
-
Quantification:
-
Create a calibration curve by plotting the peak areas of the standards against their concentrations.
-
Determine the concentration of ammonium in the samples from the calibration curve.
-
Cross-Validation Workflow
Cross-validation ensures that different analytical methods produce comparable results. The following diagram illustrates a typical workflow for the cross-validation of the Spectrophotometric Phenate Method and the HPLC method for this compound quantification.
Caption: Workflow for the cross-validation of two analytical methods.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Ammonium Phenolate
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, especially when handling and disposing of hazardous chemicals. Ammonium (B1175870) phenolate (B1203915), a compound that combines the hazards of both phenol (B47542) and ammonia, requires careful management to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for its proper disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle ammonium phenolate with the utmost care in a controlled environment.
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory to prevent exposure.[1] This includes:
-
Gloves: Chemical-resistant gloves, such as butyl rubber or neoprene, are essential.[2]
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[3][4]
-
Protective Clothing: A fully buttoned lab coat is required. For tasks with a higher risk of splashing, a neoprene or butyl rubber apron should be worn over the lab coat.[2]
Engineering Controls:
-
Ventilation: All procedures involving this compound must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[2][5]
-
Emergency Equipment: An ANSI-approved eyewash station and safety drench shower must be immediately accessible within a 10-second travel time.[2]
Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate hazards.
-
Small Spills (≤ 50 ml): For small liquid spills, absorb the material using paper towels, vermiculite, or other absorbent materials.[4] The contaminated absorbent should then be placed in a sealed, properly labeled container for hazardous waste disposal.[4] Solid spills should be carefully swept to minimize dust generation and transferred to a waste container.[3]
-
Large Spills (> 50 ml): In the case of a larger spill, evacuate the laboratory, close the doors, and contact your institution's Environmental Health & Safety (EHS) department immediately.[4]
Step-by-Step Disposal Protocol
The primary and safest method for the disposal of this compound is through a licensed chemical waste disposal facility via incineration.[1][6] Under no circumstances should this compound or its solutions be disposed of down the drain. [1][5]
Waste Collection and Storage:
-
Container Selection: Use a sturdy, leak-proof, and sealable container for collecting all this compound waste, including contaminated materials like pipette tips, tubes, and gloves.[5][6] Puncture-proof containers are preferred.[5]
-
Labeling: The container must be clearly labeled as hazardous waste, identifying "this compound" as the content.[5]
-
Segregation: Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizers, strong acids, and heat sources.[4][6] Ensure the container is stored below eye level.[2][4]
-
Closure: Keep the waste container tightly closed when not in use.[5][6]
Arranging for Disposal:
-
Contact EHS: When the waste container is approximately 90% full, contact your institution's EHS or Research Safety Affairs office to request a hazardous waste pickup.[5]
-
Documentation: Complete any required waste disposal forms, such as a Materials Packing List (MPL), as per your institution's procedures.[4]
Quantitative Data Summary
While specific quantitative data for this compound disposal is limited, the following table summarizes key hazard and regulatory information related to its primary component, phenol.
| Parameter | Value/Information | Source |
| Phenol Concentration in Liquid Waste | Wastes containing more than 0.3 mg/L phenol are regulated. | [7] |
| Flash Point (this compound) | 72.5°C | [8] |
| Boiling Point (this compound) | 181.8°C at 760 mmHg | [8] |
| Storage Temperature | Below 60°C | [6] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. ehs.berkeley.edu [ehs.berkeley.edu]
- 5. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 6. youtube.com [youtube.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. This compound|lookchem [lookchem.com]
Safe Handling and Disposal of Ammonium Phenolate: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of ammonium (B1175870) phenolate (B1203915). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in the laboratory.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against the hazards of ammonium phenolate, which is toxic if swallowed or in contact with skin.[1] The following table summarizes the required PPE for various handling scenarios.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Level Tasks (e.g., visual checks in a well-ventilated area) | Safety glasses with side shields[2] | Nitrile, neoprene, or PVC gloves[2] | Long-sleeve lab coat[3] | Not generally required, but a half-mask respirator with ammonia (B1221849) cartridges may be used if vapors are present[2] |
| Routine Handling & Dilutions (in a fume hood) | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US)[1] | Double exam-style nitrile or thicker (8mil) nitrile gloves. Change gloves frequently.[3] | Fully buttoned lab coat[3] | Required if exposure limits are exceeded or symptoms of irritation occur. Use a full-face respirator.[1] |
| Handling Concentrated Solutions & Spill Cleanup | Chemical safety goggles and/or a full-face shield[2][3][4] | Utility grade neoprene or butyl gloves over exam-style nitrile gloves[3] | Fire/flame resistant and impervious clothing, such as a chemical suit or a butyl rubber or neoprene apron over a lab coat[1][3][4] | A full-face respirator or self-contained breathing apparatus (SCBA) is necessary[1][5] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is crucial to minimize exposure risk. The following step-by-step protocol outlines the safe handling procedures from receipt to use.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step 1: Receipt and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Ensure the manufacturer's label is intact and legible.
Step 2: Storage
-
Store the container in a cool, dry, and well-ventilated area.[1]
-
Keep it tightly closed.[1]
-
Store away from incompatible materials such as strong oxidizers, strong bases, and foodstuffs.[1][6]
Step 3: Pre-Use Checklist
-
Before handling, ensure a copy of the Safety Data Sheet (SDS) is readily available.[6]
-
Verify that an ANSI-approved eyewash station and safety shower are immediately accessible (within 10 seconds travel time).[3][4]
-
Confirm that all necessary PPE is available and in good condition.
-
Never work alone when handling phenol-containing compounds.[4]
Step 4: Weighing and Preparation (to be performed in a chemical fume hood)
-
Don the appropriate PPE as outlined in Table 1.
-
Handle in a well-ventilated place, such as a certified chemical fume hood, to avoid the formation of dust and aerosols.[1][3]
-
Use non-sparking tools to prevent ignition.[1]
Step 5: Experimental Use
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
Step 6: Decontamination
-
Clean all contaminated surfaces and equipment after use.
-
If rinsing equipment, collect the rinsing water as hazardous waste.[7]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with regulations.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
Waste Collection and Segregation
-
All materials contaminated with this compound, including unused product, empty containers, and disposable PPE, must be collected as hazardous chemical waste.[3]
-
Collect waste in sturdy, leak-proof containers.
-
Do not mix this compound waste with other waste streams.
Labeling and Storage of Waste
-
Clearly label all waste containers with "Hazardous Waste" and the specific contents (this compound).
-
If reusing an empty chemical bottle for waste collection, cross out the original label and affix a new label with the chemical contents, concentration, and accumulation start date.[8]
-
Store waste containers with caps (B75204) tightly sealed in a designated, well-ventilated, and secure area away from incompatible materials.
Final Disposal
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste pickup and disposal procedures.
-
Incineration at a licensed chemical disposal facility is a recommended method for phenol-containing waste.[7]
Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency involving this compound.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately take off all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1] Seek immediate medical attention.[1] For significant exposures, rinse with water for at least 15 minutes in an emergency shower.[3] Anyone assisting should wear protective clothing and gloves.[4] |
| Eye Contact | Immediately rinse with pure water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Inhalation | Move the victim to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Get emergency medical help immediately.[1] |
| Spill | Evacuate personnel to a safe area and ensure adequate ventilation.[1] Remove all sources of ignition.[1] For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[6][7] For large spills, contact your institution's emergency response team. |
References
- 1. echemi.com [echemi.com]
- 2. velsafe.com [velsafe.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 5. petrochemistry.eu [petrochemistry.eu]
- 6. otago.ac.nz [otago.ac.nz]
- 7. youtube.com [youtube.com]
- 8. orf.od.nih.gov [orf.od.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
